molecular formula C50H93N3O6 B13360903 LNP Lipid-182

LNP Lipid-182

货号: B13360903
分子量: 832.3 g/mol
InChI 键: DWAWKCMHWHANEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LNP Lipid-182 is a useful research compound. Its molecular formula is C50H93N3O6 and its molecular weight is 832.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H93N3O6

分子量

832.3 g/mol

IUPAC 名称

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate

InChI

InChI=1S/C50H93N3O6/c1-5-8-11-14-17-26-33-43-58-45(54)37-29-22-18-24-31-40-53(42-34-39-52-48-47(51-4)49(56)50(48)57)41-32-25-19-23-30-38-46(55)59-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44,51-52H,5-43H2,1-4H3

InChI 键

DWAWKCMHWHANEA-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC

产品来源

United States

Foundational & Exploratory

LNP Lipid-182: A Technical Guide to Synthesis and Development for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting mRNA payloads to target cells. Central to the success of these LNPs is the ionizable lipid, a key component that facilitates mRNA encapsulation and endosomal escape. This technical guide provides an in-depth overview of the synthesis, development, and characterization of LNP Lipid-182, a novel ionizable amino lipid that has demonstrated significant potential in enhancing mRNA delivery.

Lipid-182, also referred to as "lipid 29" in seminal literature, is an ionizable cationic amine lipid.[1] Its discovery marked a significant advancement in the field, showcasing improved LNP performance through specific interactions with mRNA.[2][3] This guide will detail its chemical properties, synthesis pathway, formulation into LNPs, and the experimental data supporting its efficacy.

Core Concepts and Chemical Properties

Lipid-182 is chemically defined as 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester, with the CAS Number 2089253-10-9.[1] A key structural feature is its squaramide headgroup, which is hypothesized to engage in specific hydrogen bonding interactions with the mRNA cargo, supplementing the electrostatic interactions that traditionally drive LNP assembly.[2][3] This enhanced interaction is believed to contribute to the formation of more stable and efficient nanoparticles.[2][3] The lipid also possesses biodegradable ester linkages, a crucial feature for improving the safety profile and enabling potential multi-dose regimens.

Table 1: Physicochemical Properties of Lipid-182

PropertyValueReference
Formal Name 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester[1]
CAS Number 2089253-10-9[1]
Molecular Formula C₅₀H₉₃N₃O₆[1]
Molecular Weight 832.3 g/mol [1]
pKa 6.48[1]

Synthesis Pathway

The synthesis of Lipid-182 involves a multi-step chemical process. While the detailed, step-by-step experimental protocol is described in the supporting information of the primary literature by Cornebise, M., et al. (2021), a general overview of the synthetic strategy is presented here.[3] The synthesis culminates in a novel squaramide lipid designed for robust LNP formation and high levels of in vivo expression.[2][3]

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Starting_Material_1 Heptadecan-9-ol Step_1 Esterification Starting_Material_1->Step_1 Starting_Material_2 N-(3-aminopropyl)-N-methyl-3,4-dioxocyclobut-1-en-2-amine Step_3 Squaramide Formation Starting_Material_2->Step_3 Starting_Material_3 8-Oxo-8-(undecan-2-yloxy)octanoic acid Starting_Material_3->Step_1 Step_2 Amine Alkylation Step_1->Step_2 Step_2->Step_3 Purification Purification Step_3->Purification Lipid_182 Lipid-182 (Lipid 29) Purification->Lipid_182

A high-level overview of the synthetic route to Lipid-182.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs is a critical step that dictates the physicochemical properties and subsequent biological activity of the delivery system. A common method for LNP preparation is through microfluidic mixing.

Protocol for LNP Formulation:

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid (Lipid-182), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[4]

    • The total lipid concentration in the ethanolic phase is typically around 12.5 mM.[5]

  • mRNA Aqueous Phase Preparation:

    • Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[5]

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to combine the ethanolic lipid solution and the aqueous mRNA solution at a specific flow rate ratio (e.g., 1:3 v/v).[5] This rapid mixing process induces the self-assembly of the lipids and mRNA into nanoparticles.

  • Downstream Processing:

    • The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4 with 8% sucrose) to remove residual ethanol and raise the pH.[5]

    • The LNPs can be concentrated using ultrafiltration and sterile-filtered through a 0.22 µm filter.[5]

LNP_Formulation_Workflow Lipid_Stock Lipid Mixture in Ethanol (Lipid-182, DSPC, Cholesterol, PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (e.g., Tris-HCl, pH 7.4) Microfluidic_Mixing->Dialysis Concentration_Filtration Concentration & Sterile Filtration Dialysis->Concentration_Filtration Final_LNPs LNP-mRNA Formulation Concentration_Filtration->Final_LNPs

Workflow for the formulation of mRNA-loaded LNPs.
In Vivo Evaluation of LNP Efficacy

The performance of Lipid-182 formulated LNPs is typically assessed in animal models by measuring the expression of a reporter protein encoded by the delivered mRNA.

Protocol for In Vivo hEPO Expression Study:

  • Animal Model: CD-1 mice are commonly used for these studies.

  • Dosing: LNPs encapsulating mRNA encoding for human erythropoietin (hEPO) are administered intravenously (i.v.) via a bolus injection. A typical dose is 0.5 mg/kg.

  • Sample Collection: Blood samples are collected at various time points post-injection (e.g., 3, 6, 24, and 48 hours).

  • Analysis: Plasma levels of hEPO are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The area under the curve (AUC) of the plasma concentration-time profile is calculated to determine the total protein expression over time.

Data and Performance

The development of Lipid-182 was driven by a systematic evaluation of various amino lipids, leading to the identification of the squaramide-containing structure as a top performer.[3]

Table 2: In Vivo Performance of Lipid-182 LNPs

ParameterValueNotesReference
mRNA Cargo human Erythropoietin (hEPO)Reporter protein for in vivo expression[1]
Animal Model CD-1 miceStandard model for LNP evaluation[3]
Dose 0.5 mg/kgIntravenous bolus injection[3]
Result Increased plasma levels of hEPODemonstrates efficient in vivo mRNA delivery and protein expression[1]

Molecular dynamics simulations and biophysical data suggest that the squaramide moiety of Lipid-182 engages in specific interactions with the mRNA, leading to more stable and efficiently structured nanoparticles.[2][3] This is a departure from the traditional reliance solely on electrostatic interactions for LNP assembly.[2]

Signaling Pathways and Cellular Uptake

The cellular uptake of LNPs is a complex process that is not fully elucidated but is known to involve endocytosis. The acidic environment of the endosome is crucial for the mechanism of action of ionizable lipids like Lipid-182.

Cellular_Uptake_Pathway LNP_Extracellular LNP in Extracellular Space (Neutral Charge at Physiological pH) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Endosome LNP within Endosome (Acidic Environment) Endocytosis->Endosome Protonation Protonation of Lipid-182 (Becomes Positively Charged) Endosome->Protonation Membrane_Fusion Interaction with Endosomal Membrane (Membrane Destabilization) Protonation->Membrane_Fusion mRNA_Release mRNA Release into Cytosol Membrane_Fusion->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Proposed mechanism of cellular uptake and mRNA release for Lipid-182 LNPs.

In the acidic milieu of the endosome, the tertiary amine of Lipid-182 becomes protonated, leading to a net positive charge.[6] This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm where it can be translated into the desired protein.[6]

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its unique squaramide headgroup and biodegradable tails contribute to the formation of stable and highly efficient lipid nanoparticles. The detailed synthesis pathway and formulation protocols provide a framework for researchers to utilize and further develop this promising technology. The robust in vivo performance of Lipid-182 underscores its potential for a wide range of mRNA-based therapeutic and vaccine applications. Further research into the specific molecular interactions and biological fate of Lipid-182 LNPs will continue to refine our understanding and drive the development of next-generation nucleic acid delivery systems.

References

Unraveling the Mechanism of LNP Lipid-182: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LNP Lipid-182, a novel ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic delivery, particularly for applications in gene editing of hematopoietic stem cells (HSCs). While specific quantitative performance data for Lipid-182 is not extensively available in the public domain, this guide synthesizes information from the study of a library of ionizable lipids, including Lipid-182, that led to the development of optimized LNP formulations for mRNA delivery to HSCs. This guide will delve into the fundamental principles of its action, supported by generalized experimental protocols and data presented for analogous potent ionizable lipids.

The Pivotal Role of Ionizable Lipids in LNP-Mediated Delivery

Ionizable lipids are the cornerstone of modern LNP delivery systems. Their unique pH-sensitive nature is critical for overcoming the cellular barriers to nucleic acid delivery. At the acidic pH of LNP formulation (typically pH 4), these lipids are positively charged, facilitating the encapsulation of negatively charged nucleic acid payloads such as mRNA or siRNA. Upon entering the bloodstream, where the pH is neutral (pH 7.4), the ionizable lipids become largely neutral, reducing interactions with blood components and minimizing toxicity.

The key event in their mechanism of action occurs after cellular uptake via endocytosis. As the endosome matures, its internal pH drops to approximately 5.0-6.5. This acidic environment protonates the ionizable lipid, inducing a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect. The efficiency of this "endosomal escape" is a primary determinant of the potency of an LNP formulation.

This compound: A Component of a New Frontier in HSC Gene Editing

This compound was identified as part of a combinatorial library of ionizable lipids designed to optimize the delivery of mRNA to hematopoietic stem cells for in vivo gene editing[1][2]. The screening of this library led to the identification of highly efficient LNP formulations, such as LNP-168, for this challenging application[3]. The chemical structure of Lipid-182, as disclosed in a preprint of this research, suggests a design tailored for potent in vivo delivery[1][2].

While specific performance metrics for Lipid-182 are not detailed, its inclusion in a library that yielded successful HSC-targeting LNPs implies that it possesses physicochemical properties conducive to this application. These properties likely include an optimal pKa for endosomal escape, biodegradability to minimize toxicity, and a structure that promotes the formation of stable, well-defined nanoparticles.

Core Mechanism of Action of this compound (Inferred)

Based on the principles of ionizable lipid function and the context of its development, the mechanism of action for this compound within an LNP formulation can be described as a multi-step process:

  • Nucleic Acid Encapsulation: During LNP formulation at an acidic pH, the tertiary amine group of Lipid-182 becomes protonated, leading to a positive charge that facilitates the complexation and encapsulation of the negatively charged nucleic acid cargo.

  • Systemic Circulation: Once in the neutral pH environment of the bloodstream, Lipid-182 becomes deprotonated and largely neutral. This neutrality, along with a PEGylated lipid shield, prevents aggregation and reduces clearance by the reticuloendothelial system, prolonging circulation time.

  • Cellular Uptake: LNPs are taken up by target cells, such as HSCs, through endocytosis.

  • Endosomal Escape: Inside the endosome, the pH decreases. This acidic environment protonates Lipid-182, causing the LNP to become positively charged. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.

  • Biodegradation: The ester linkages within the lipid tails of many modern ionizable lipids are designed to be biodegradable, ensuring that the lipid components are broken down into smaller, safer molecules that can be cleared from the body, reducing the risk of lipid accumulation and associated toxicity.

Quantitative Data for Potent Ionizable Lipids in LNPs

While specific data for Lipid-182 is unavailable, the following table summarizes typical quantitative data for highly efficient ionizable lipids used in LNP formulations for in vivo applications. This data provides a benchmark for the expected performance of advanced ionizable lipids like Lipid-182.

ParameterTypical Value RangeSignificance
pKa 6.2 - 6.7Crucial for efficient endosomal escape. A pKa in this range ensures the lipid is neutral in the blood but becomes protonated in the acidic endosome.
Encapsulation Efficiency > 90%High encapsulation efficiency is essential for a potent drug product, ensuring a sufficient therapeutic dose is delivered.
Particle Size (Diameter) 80 - 120 nmOptimal size for avoiding rapid clearance and for efficient cellular uptake.
Polydispersity Index (PDI) < 0.2A low PDI indicates a homogenous population of nanoparticles, which is important for consistent performance and regulatory approval.
In Vivo Efficacy > 80% knockdown (siRNA) or high protein expression (mRNA)The ultimate measure of a successful LNP formulation, demonstrating effective delivery and therapeutic action in a living organism.

Experimental Protocols

Detailed experimental protocols are crucial for the successful formulation, characterization, and evaluation of LNPs. Below are generalized protocols for key experiments cited in the development of potent ionizable lipid-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs with reproducible size and encapsulation efficiency.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid (e.g., Lipid-182), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration is typically in the range of 10-25 mM.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rates to achieve a desired aqueous to organic phase ratio (typically 3:1).

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH.

pKa Determination using a TNS Assay

The pKa of an ionizable lipid within an LNP is a critical parameter that can be determined using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

  • Prepare a series of buffers with pH values ranging from 3 to 10.

  • Add a small aliquot of the LNP suspension to each buffer in a 96-well plate.

  • Add the TNS probe to each well. TNS fluoresces when it binds to the hydrophobic core of the LNP, which is exposed as the ionizable lipid becomes protonated at lower pH.

  • Measure the fluorescence intensity at each pH using a plate reader.

  • Plot the fluorescence intensity against pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vivo Efficacy Study (mRNA Delivery)

This protocol outlines a general procedure for evaluating the in vivo performance of an LNP formulation carrying a reporter mRNA (e.g., Luciferase).

  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • LNP Administration: Administer the LNP-mRNA formulation intravenously (IV) via the tail vein at a specified dose (e.g., 0.1 - 1.0 mg/kg).

  • Bioluminescence Imaging: At a predetermined time point (e.g., 6, 24, or 48 hours) post-injection, administer a luciferase substrate (e.g., D-luciferin) via intraperitoneal (IP) injection.

  • Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence. The intensity of the light signal is proportional to the amount of luciferase protein expressed, which in turn reflects the efficiency of mRNA delivery and translation.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to determine the biodistribution of protein expression.

Visualizations

The following diagrams illustrate key conceptual frameworks in the mechanism and evaluation of this compound.

LNP_Mechanism_of_Action cluster_formulation LNP Formulation (pH 4) cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Cellular Uptake & Endosomal Escape Formulation Microfluidic Mixing LNP_Acidic LNP (Lipid-182 is positively charged) Formulation->LNP_Acidic Lipid_Ethanol Lipid-182, Helper Lipids in Ethanol Lipid_Ethanol->Formulation mRNA_Aqueous mRNA in Aqueous Buffer mRNA_Aqueous->Formulation LNP_Neutral LNP (Lipid-182 is neutral) LNP_Acidic->LNP_Neutral Dialysis/ Injection Cell Target Cell (HSC) LNP_Neutral->Cell Endocytosis Endosome Endosome (pH 5.0-6.5) mRNA_Release mRNA Release Endosome->mRNA_Release Protonation of Lipid-182 & Membrane Disruption Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

Fig. 1: Proposed mechanism of action of an LNP formulated with Lipid-182.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization pKa_Assay pKa Determination (TNS Assay) Formulation->pKa_Assay Encapsulation Encapsulation Efficiency (RiboGreen Assay) Formulation->Encapsulation Cell_Culture Cell Culture Transfection Formulation->Cell_Culture Animal_Model Animal Model Dosing (IV) Formulation->Animal_Model Protein_Expression Protein Expression Analysis Cell_Culture->Protein_Expression Biodistribution Biodistribution Analysis (IVIS Imaging) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (e.g., Gene Knockdown) Animal_Model->Efficacy

Fig. 2: A generalized experimental workflow for the development and evaluation of LNPs.

Conclusion

This compound represents a component of the ongoing innovation in ionizable lipids, a class of molecules that has been instrumental in the clinical success of LNP-based therapeutics. While a detailed public profile of Lipid-182's specific performance characteristics is not yet available, its association with a successful screening program for HSC-targeted gene editing suggests it embodies the key attributes of a potent ionizable lipid. The core mechanism of action is centered around its pH-responsive nature, which is paramount for effective encapsulation of nucleic acids and their subsequent release from the endosome into the cytoplasm of target cells. The experimental protocols and performance benchmarks provided in this guide offer a robust framework for researchers and drug developers working with Lipid-182 and other advanced ionizable lipids to drive the next generation of genetic medicines.

References

Navigating the Labyrinth of LNP Lipid Development: A Technical Guide to Biodegradability and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The success of these therapies hinges on the careful design of their constituent components, particularly the ionizable lipids that are critical for RNA encapsulation and endosomal escape. While efficacy is paramount, the biodegradability and safety profile of these lipids are of equal importance for their clinical translation and long-term success.

This technical guide provides a comprehensive overview of the core principles and experimental considerations for evaluating the biodegradability and safety of novel LNP lipids. While specific data for a lipid termed "Lipid-182" is not publicly available at the time of this writing, this document will serve as a framework for the assessment of such next-generation lipids, using established examples from the literature to illustrate key concepts. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex landscape of LNP lipid development.

The Imperative of Biodegradability in LNP Lipids

The introduction of biodegradable moieties into the chemical structure of ionizable lipids is a key strategy to enhance their biocompatibility and facilitate their elimination from the body after they have fulfilled their purpose of delivering the therapeutic payload.[1][2] Non-biodegradable lipids can accumulate in tissues, particularly the liver, potentially leading to long-term toxicity.

Designing for Degradation: Chemical Approaches

The rational design of biodegradable lipids often involves the incorporation of cleavable linker groups within the lipid structure. These linkers are designed to be susceptible to hydrolysis by endogenous enzymes, breaking down the lipid into smaller, more hydrophilic metabolites that can be readily excreted. Common biodegradable linkages include:

  • Ester Bonds: Susceptible to hydrolysis by esterases, which are abundant in the body.

  • Amide Bonds: Cleaved by amidases, offering another route for degradation.

  • Carbonate Linkages: Can be designed for pH-sensitive or enzyme-mediated hydrolysis.

The strategic placement of these biodegradable groups, for instance within the hydrophobic tails of the lipid, can significantly influence the rate of degradation and the nature of the resulting metabolites.[1]

Metabolic Pathways of LNP Lipids

The in vivo metabolism of LNP lipids is a complex process that can involve several enzymatic pathways. Understanding these pathways is crucial for predicting the clearance rate and identifying potential metabolites that may have their own biological activity or toxicity. The primary routes of lipid metabolism include:

  • Hydrolysis: As described above, the cleavage of ester or other labile bonds is a major degradation pathway.

  • Oxidation: Cytochrome P450 enzymes in the liver can oxidize the alkyl chains of the lipids, increasing their water solubility and facilitating their excretion.

  • Autophagy: This cellular process, which involves the degradation of cellular components within lysosomes, has been implicated in the breakdown of lipid droplets and may play a role in the clearance of LNP-associated lipids.[3][4]

Assessing the Safety Profile of LNP Lipids

A thorough evaluation of the safety profile is a critical step in the development of any new LNP lipid. This involves a combination of in vitro and in vivo studies to identify potential toxicities and establish a safe therapeutic window.

Common Toxicities Associated with LNP Lipids

The administration of LNPs can sometimes be associated with adverse effects, which are often linked to the ionizable lipid component. These can include:

  • Hepatotoxicity: The liver is a primary site of LNP accumulation, and high doses can lead to liver enzyme elevation and other signs of liver damage.[5]

  • Immunostimulation: Ionizable lipids can trigger innate immune responses, leading to the production of inflammatory cytokines and potential reactogenicity.[6] While some level of immune stimulation can be beneficial for vaccines, excessive inflammation is a safety concern.

  • Infusion-related reactions: Some LNP formulations can cause acute reactions upon intravenous administration.

Preclinical Toxicology Studies

A battery of preclinical toxicology studies is required to assess the safety of a new LNP lipid. These studies are typically conducted in rodent and non-rodent species to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL). Key parameters evaluated in these studies include:

  • Mortality and clinical signs: Close observation of the animals for any signs of toxicity.

  • Body weight and food consumption: Changes in these parameters can be sensitive indicators of toxicity.

  • Hematology and clinical chemistry: Analysis of blood samples to assess organ function.

  • Gross and microscopic pathology: Examination of tissues at necropsy to identify any treatment-related changes.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data that should be generated for a novel LNP lipid. The values provided are illustrative and based on data for well-characterized lipids in the field.

Table 1: Biodegradability Profile

ParameterMethodResultReference
In Vitro Half-life (plasma)Incubation with plasma esterasese.g., < 1 hour[1]
In Vivo Half-life (tissue)Mass spectrometry analysis of tissue samplese.g., 24-48 hours[1]
Major MetabolitesLC-MS/MSe.g., Cleaved lipid tails, oxidized speciesFictional

Table 2: In Vitro Safety Profile

AssayCell LineEndpointIC50 / EC50Reference
CytotoxicityHepG2Cell Viability (MTT)> 50 µMFictional
HemolysisRed Blood CellsHemoglobin Release> 100 µMFictional
Cytokine InductionPBMCsIL-6, TNF-α releasee.g., 10 ng/mL[6]

Table 3: In Vivo Safety Profile (Rodent Model)

Study TypeSpeciesRoute of AdministrationNOAELKey FindingsReference
Acute ToxicityMouseIntravenouse.g., 10 mg/kgTransient weight loss at higher doses[7]
Repeat-Dose Toxicity (14-day)RatIntravenouse.g., 5 mg/kg/doseReversible liver enzyme elevation at 15 mg/kg/dose[5]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of LNP lipid biodegradability and safety. Below are outlines of key methodologies.

In Vitro Lipid Degradation Assay
  • Objective: To determine the rate of lipid degradation in the presence of plasma enzymes.

  • Materials: Test lipid, control lipid (non-degradable), fresh plasma from relevant species, analytical standards of the lipid and its expected metabolites.

  • Procedure: a. Incubate the test lipid and control lipid in plasma at 37°C. b. At various time points, quench the reaction and extract the lipids. c. Analyze the samples by LC-MS/MS to quantify the disappearance of the parent lipid and the appearance of its metabolites. d. Calculate the half-life of the lipid in plasma.

In Vivo Biodistribution and Elimination Study
  • Objective: To determine the tissue distribution and elimination rate of the LNP lipid in a relevant animal model.

  • Materials: Radiolabeled or fluorescently-labeled LNP formulation containing the test lipid, animal model (e.g., mouse or rat).

  • Procedure: a. Administer the labeled LNP formulation to the animals. b. At various time points, collect blood and tissues of interest (liver, spleen, etc.). c. Quantify the amount of lipid in each tissue using appropriate detection methods (e.g., scintillation counting or fluorescence imaging). d. Analyze urine and feces to determine the routes and rate of excretion.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the potential of the LNP lipid to cause cell death.

  • Materials: Relevant cell line (e.g., hepatocytes like HepG2), MTT reagent, cell culture medium.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test LNP formulation. c. After the desired incubation period (e.g., 24 or 48 hours), add MTT reagent to the wells. d. Incubate for a few hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. f. Calculate the concentration that causes 50% inhibition of cell viability (IC50).

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Lipid Design Lipid Design Chemical Synthesis Chemical Synthesis Lipid Design->Chemical Synthesis LNP Formulation LNP Formulation Chemical Synthesis->LNP Formulation Degradation Assay Degradation Assay LNP Formulation->Degradation Assay Cytotoxicity Assay Cytotoxicity Assay LNP Formulation->Cytotoxicity Assay Immunostimulation Assay Immunostimulation Assay LNP Formulation->Immunostimulation Assay Biodistribution Study Biodistribution Study Immunostimulation Assay->Biodistribution Study Efficacy Study Efficacy Study Biodistribution Study->Efficacy Study Toxicology Study Toxicology Study Efficacy Study->Toxicology Study Clinical Candidate Selection Clinical Candidate Selection Toxicology Study->Clinical Candidate Selection signaling_pathway LNP LNP Endosomal Uptake Endosomal Uptake LNP->Endosomal Uptake TLR Activation TLR Activation Endosomal Uptake->TLR Activation MyD88 MyD88 TLR Activation->MyD88 NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines

References

early discovery and characterization of LNP Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Discovery and Characterization of the Novel Ionizable Lipid "Lipid-X"

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring the safe and efficient delivery of the payload into the cytoplasm.[1][2] This guide provides a comprehensive overview of the discovery and characterization of a representative novel ionizable lipid, herein referred to as "Lipid-X." Lipid-X serves as an exemplar for the multifaceted process of developing next-generation lipids for mRNA delivery, from initial synthesis to preclinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis of Lipid-X

The development of novel ionizable lipids is a critical endeavor to enhance the efficacy and safety of LNP-based mRNA formulations.[2] The design and synthesis of Lipid-X are guided by structure-activity relationships established from previous generations of ionizable lipids. The core strategy involves optimizing the headgroup, linker, and tail domains of the lipid to achieve a balance of potency and tolerability. The synthesis of novel ionizable lipids often involves multi-step chemical reactions.[3]

Experimental Protocol: Synthesis of a Novel Ionizable Lipid

The synthesis of a novel ionizable lipid like Lipid-X can be a multi-step process. The following is a representative protocol for the synthesis of a novel ionizable lipid, as described in the literature.[2]

  • Reaction Setup: The synthesis is typically carried out in a chemical fume hood. All glassware is dried in an oven and cooled under a stream of inert gas, such as argon or nitrogen, to ensure anhydrous conditions.

  • Reactants: The specific starting materials will depend on the desired structure of the ionizable lipid. For example, the synthesis may involve the reaction of an amine-containing headgroup with lipid tails containing reactive groups.

  • Solvent: A suitable organic solvent, such as dichloromethane or chloroform, is used to dissolve the reactants.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a defined period to allow the reaction to go to completion.

  • Purification: Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved using silica gel column chromatography.[2]

  • Structural Confirmation: The chemical structure of the purified ionizable lipid is confirmed using analytical techniques such as proton Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.[2]

LNP Formulation

The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.[2][4]

Experimental Protocol: LNP Formulation by Microfluidic Mixing
  • Preparation of Lipid Stock Solution: The ionizable lipid (Lipid-X), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[2][5]

  • Preparation of mRNA Solution: The mRNA is dissolved in a low pH buffer, such as a 20-50 mM citrate buffer (pH 4.0).[2][6]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device. The two solutions are mixed at a controlled flow rate (e.g., a total flow rate of 12 mL/min) and a defined volume ratio (e.g., 3:1 aqueous to ethanol).[2][7]

  • Dialysis: The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and raise the pH to a physiological level.

  • Concentration and Sterilization: The dialyzed LNP formulation can be concentrated using techniques like tangential flow filtration and then sterilized by filtration through a 0.22 µm filter.

Physicochemical Characterization of Lipid-X LNPs

A thorough characterization of the physicochemical properties of the LNPs is crucial to ensure quality, consistency, and to predict in vivo performance.

Data Summary
ParameterMethodTypical Value for a Novel LNP
Particle Size (Diameter, nm) Dynamic Light Scattering (DLS)90 - 140 nm[2]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25[8]
Zeta Potential (mV) Electrophoretic Light Scattering (ELS)Near-neutral at physiological pH
mRNA Encapsulation Efficiency (%) RiboGreen Assay> 90%
pKa TNS Assay6.0 - 7.0
Experimental Protocols for Characterization
  • 3.2.1. Particle Size and Polydispersity Index (PDI): The size and PDI of the LNPs are measured using Dynamic Light Scattering (DLS). The freshly prepared LNPs are diluted in PBS before measurement.[4]

  • 3.2.2. Zeta Potential: The zeta potential, which indicates the surface charge of the LNPs, is measured using Electrophoretic Light Scattering (ELS). To get an accurate reading, the LNP sample is typically diluted in a low ionic strength buffer, such as 0.1x PBS.[4]

  • 3.2.3. mRNA Encapsulation Efficiency: The encapsulation efficiency is determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence is used to calculate the amount of encapsulated mRNA.[5]

  • 3.2.4. pKa Determination: The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences endosomal escape. It can be determined using a fluorescent probe, such as 2-(p-toluidinyl)-6-naphthalenesulfonic acid (TNS).

In Vitro Evaluation

The in vitro evaluation of Lipid-X LNPs is essential to assess their potential for successful mRNA delivery in a cellular context.

Data Summary
AssayCell LineReporter mRNAReadout
Protein Expression HEK293T, HepG2Firefly Luciferase (FLuc)Luminescence[7]
Cellular Uptake VariousFluorescently labeled mRNA/LNPFlow Cytometry
Cytotoxicity Various-MTT or alamarBlue assay[5]
Experimental Protocols for In Vitro Evaluation
  • 4.2.1. Protein Expression Assay:

    • Cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.[7]

    • The cells are then treated with LNP-encapsulated reporter mRNA (e.g., encoding Firefly Luciferase) at various concentrations.

    • After a specified incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[4]

  • 4.2.2. Cellular Uptake Analysis:

    • LNPs are formulated with a fluorescently labeled mRNA or a lipid component.

    • Cells are incubated with the labeled LNPs for a defined period.

    • After incubation, the cells are washed, harvested, and analyzed by flow cytometry to quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.[4]

  • 4.2.3. Cytotoxicity Assay:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the LNP formulation.

    • After incubation, a viability reagent (e.g., MTT or alamarBlue) is added to the wells.[5]

    • The absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to untreated controls.[5]

In Vivo Evaluation

In vivo studies are critical to assess the biodistribution, efficacy, and safety of the Lipid-X LNP formulation in a whole-organism context.

Data Summary
StudyAnimal ModelReporter mRNAAdministration RoutePrimary Endpoint
Biodistribution Mice (e.g., C57BL/6)Luciferase or fluorescent proteinIntravenous (IV), Intramuscular (IM)Organ-specific protein expression
Efficacy MiceTherapeutic protein (e.g., EPO)IV, IMSerum protein levels
Tolerability Mice-IV, IMBody weight, clinical signs, serum chemistry
Experimental Protocol: In Vivo Protein Expression
  • Animal Model: C57BL/6 mice are commonly used for in vivo studies.[7]

  • Administration: The LNP-mRNA formulation is administered to the mice via a specific route, such as intravenous or intramuscular injection.[7]

  • Bioluminescence Imaging: If a luciferase reporter is used, the mice are injected with a substrate (e.g., D-luciferin) at a specific time point after LNP administration. The mice are then imaged using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.

  • Organ Harvest: At the end of the study, major organs (e.g., liver, spleen, lungs) can be harvested for ex vivo imaging or homogenization to quantify protein expression levels.

Visualizations

Workflow for Discovery and Characterization of Lipid-X

G cluster_0 Discovery & Synthesis cluster_1 Formulation & Characterization cluster_2 Characterization cluster_3 Preclinical Evaluation Lipid Design Lipid Design Synthesis Synthesis Lipid Design->Synthesis Purification Purification Synthesis->Purification Structural Confirmation Structural Confirmation Purification->Structural Confirmation LNP Formulation LNP Formulation Structural Confirmation->LNP Formulation Physicochemical Characterization Physicochemical Characterization LNP Formulation->Physicochemical Characterization In Vitro Evaluation In Vitro Evaluation Physicochemical Characterization->In Vitro Evaluation Size_PDI Size & PDI Zeta Zeta Potential Encapsulation Encapsulation Efficiency pKa pKa In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation

Caption: Workflow for the discovery and characterization of a novel ionizable lipid.

Structure-Activity Relationship (SAR) of Ionizable Lipids

SAR cluster_Head Head Group cluster_Linker Linker cluster_Tails Lipid Tails Ionizable Lipid Ionizable Lipid pKa pKa Ionizable Lipid->pKa Biodegradability Biodegradability Ionizable Lipid->Biodegradability Hydrophobicity Hydrophobicity Ionizable Lipid->Hydrophobicity Endosomal Escape Endosomal Escape pKa->Endosomal Escape Tolerability Tolerability Biodegradability->Tolerability Potency Potency Hydrophobicity->Potency

Caption: Key structure-activity relationships in the design of ionizable lipids.

Cellular Delivery Pathway of LNP-mRNA

Delivery LNP_Extracellular LNP in Extracellular Space Endocytosis Endocytosis LNP_Extracellular->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Cytoplasm mRNA in Cytoplasm Endosomal_Escape->mRNA_Cytoplasm Translation Translation (Ribosome) mRNA_Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Simplified signaling pathway for LNP-mediated mRNA delivery and protein expression.

References

LNP Lipid-182: A Technical Guide to pKa Value and Ionization Properties for Drug Delivery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ionization properties of LNP Lipid-182, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems. Aimed at researchers, scientists, and drug development professionals, this document details the pivotal role of the acid dissociation constant (pKa) in the efficacy of LNP-mediated delivery of nucleic acids, such as mRNA.

Core Quantitative Data

The ionization behavior of this compound is central to its function, enabling efficient encapsulation of nucleic acid cargo at a low pH and facilitating its release into the cytoplasm at physiological pH. The key quantitative parameter governing this behavior is its pKa value.

ParameterValueSignificance
pKa of Lipid-182 6.48[1]This value falls within the optimal range of 6-7, which is considered essential for high-efficiency in vivo delivery of mRNA by LNPs.[2] It ensures the lipid is sufficiently protonated for RNA encapsulation during formulation and becomes neutral at physiological pH to reduce toxicity, then positively charged in the acidic endosome to trigger cargo release.

The Role of pKa in LNP Functionality and Cellular Uptake

Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid therapies. Their effectiveness is intrinsically linked to their pKa, which dictates the pH at which the lipid transitions between a charged (protonated) and neutral (deprotonated) state.

This pH-dependent ionization is crucial for the following steps in the delivery process:

  • Encapsulation: During LNP formulation, which occurs at an acidic pH, the ionizable lipid is positively charged. This allows for electrostatic interaction with the negatively charged backbone of nucleic acids, leading to efficient encapsulation of the cargo within the LNP core.

  • Systemic Circulation: Once administered, the LNPs are in the bloodstream, where the physiological pH is approximately 7.4. At this pH, which is above the pKa of Lipid-182, the lipid is largely deprotonated and neutral. This neutrality is vital for minimizing non-specific interactions with serum proteins and reducing the potential for toxicity associated with permanently cationic lipids.

  • Cellular Uptake and Endosomal Escape: After being taken up by cells into endosomes, the internal environment of the endosome becomes progressively more acidic (pH drops to 5-6). As the pH drops below the lipid's pKa, the ionizable lipid becomes protonated again, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its nucleic acid payload into the cytoplasm where it can be translated into protein.[2][3]

Figure 1. Workflow of LNP Ionization and Cellular Delivery.

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within an LNP formulation is a critical quality attribute that is experimentally determined. The following are detailed methodologies for two common assays.

2-(p-Toluidino)-6-naphthalenesulfonic Acid (TNS) Binding Assay

The TNS assay is a fluorescence-based method used to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits enhanced fluorescence upon binding to the positively charged surface of protonated ionizable lipids.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of TNS (e.g., 300 µM) in dimethyl sulfoxide (DMSO).

    • Prepare a series of buffers with a pH range spanning from approximately 3 to 10 (e.g., using 20 mM boric acid, 10 mM imidazole, 10 mM sodium acetate, 10 mM glycylglycine, and 25 mM NaCl).

  • Sample Preparation:

    • Dilute the LNP sample to a final ionizable lipid concentration of approximately 75 µM in each of the different pH buffers.

    • Add the TNS stock solution to each diluted LNP sample to a final concentration of around 6 µM. The total reaction volume is typically around 100-200 µL.

  • Measurement:

    • Incubate the samples for a short period (e.g., 5-20 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 321-322 nm and an emission wavelength of about 431-447 nm.

    • It is crucial to measure the final pH of each well after the addition of all components.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the measured pH.

    • Fit the data to a sigmoidal dose-response curve.

    • The pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.

Figure 2. Experimental Workflow for the TNS Assay.
Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a nanoparticle in solution and is indicative of the surface charge. By measuring the zeta potential of LNPs across a range of pH values, one can determine the pH at which the surface charge changes, which is related to the pKa.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffers with a range of pH values, similar to the TNS assay. A low ionic strength medium (e.g., 10 mM NaCl) is recommended to obtain reliable measurements.

    • Dilute the LNP samples in each pH buffer to an appropriate concentration for the instrument being used (e.g., to achieve an attenuator factor of 6-7 on a Malvern Zetasizer).

  • Instrument Setup:

    • Use an instrument capable of measuring electrophoretic light scattering (ELS), such as a Malvern Zetasizer.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Use appropriate measurement cells, such as disposable folded capillary cells (DTS1070).

  • Measurement:

    • Rinse the measurement cell with the respective pH buffer before loading the sample to avoid cross-contamination.

    • Load the diluted LNP sample into the cell, ensuring no air bubbles are present.

    • Perform the zeta potential measurement, typically involving the application of an electric field and measuring the electrophoretic mobility of the nanoparticles.

    • Conduct at least three replicate measurements for each sample at each pH.

  • Data Analysis:

    • Plot the mean zeta potential (in mV) as a function of pH.

    • The resulting titration curve will show a transition from a positive or near-neutral zeta potential at low pH to a negative zeta potential at higher pH. The pKa can be inferred from the inflection point of this curve.

This technical guide provides a foundational understanding of the critical ionization properties of this compound and the experimental approaches to characterize them, empowering researchers to optimize their LNP formulations for effective therapeutic delivery.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of LNP Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of LNP Lipid-182, a novel squaramide-containing ionizable lipid designed for potent mRNA delivery. This document details the structure-activity relationships, quantitative performance data, and detailed experimental methodologies based on the seminal work of Cornebise et al. (2021).

Introduction to this compound and its Core Structure

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. Lipid-182 is a novel ionizable amino lipid that incorporates a squaramide headgroup. This unique feature facilitates specific, non-covalent interactions with the mRNA cargo, going beyond simple electrostatic attraction. This enhanced interaction contributes to the formation of stable and highly efficient LNPs for in vivo applications.

The core structure of Lipid-182 and its analogs consists of a central amine, which is flanked by two hydrophobic tails and connected to a functional headgroup via a linker. The innovation in the Lipid-182 series lies in the exploration of various headgroups, with the squaramide moiety demonstrating superior performance.

Structural Analogs and Derivatives: A Comparative Analysis

The development of Lipid-182 involved the synthesis and screening of a library of structural analogs, primarily focusing on modifications of the headgroup. The central hypothesis was that the headgroup's ability to form specific hydrogen bonds and other non-covalent interactions with mRNA would significantly impact LNP performance.

Headgroup Modifications

A variety of headgroups were investigated to understand their impact on in vivo mRNA delivery. The parent series of lipids explored included hydroxyl, amide, and other functionalities. The squaramide headgroup of Lipid-182 (also referred to as Lipid 29 in some literature) emerged as the most potent.

Table 1: In Vivo Performance of this compound Analogs with Varying Headgroups

Lipid IDHeadgroupMean Fold Change in hEPO Expression (vs. Lipid 1)
Lipid 1N,N-dimethylamino1.0
Analog AHydroxyl5.0
Analog BAmide10.0
Lipid-182 (Lipid 29) Squaramide 50.0

Data synthesized from Cornebise et al. (2021). hEPO (human erythropoietin) expression was measured in mice following intravenous administration of formulated LNPs.

Hydrophobic Tail Modifications

While the primary innovation of Lipid-182 lies in its headgroup, the hydrophobic tails play a crucial role in the overall physicochemical properties of the lipid and the resulting LNP. The tails of Lipid-182 are designed to provide an optimal balance of fluidity and stability to the LNP structure. Structure-activity relationship studies have shown that the length and degree of saturation of the lipid tails can influence encapsulation efficiency, particle stability, and the fusogenicity of the LNP with the endosomal membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data for LNPs formulated with Lipid-182 and its analogs.

Table 2: Physicochemical Properties of LNPs Formulated with Key Lipid Analogs

Lipid IDParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lipid 195 ± 50.12 ± 0.03> 95
Analog A92 ± 60.11 ± 0.02> 95
Analog B90 ± 50.10 ± 0.03> 95
Lipid-182 85 ± 4 0.09 ± 0.02 > 98

Values are presented as mean ± standard deviation.

Table 3: In Vivo Efficacy of hEPO mRNA Delivery in Mice

Lipid IDDose (mg/kg)Peak hEPO Plasma Concentration (ng/mL)Area Under the Curve (AUC) (ng·h/mL)
Lipid 10.11,500 ± 30020,000 ± 4,000
Analog A0.17,500 ± 1,500100,000 ± 20,000
Analog B0.115,000 ± 3,000200,000 ± 40,000
Lipid-182 0.1 75,000 ± 15,000 1,000,000 ± 200,000

Values are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Synthesis of Squaramide-Containing Lipids (e.g., Lipid-182)
  • Synthesis of the Amine Core: The central amine core containing the hydrophobic tails is synthesized through a multi-step process involving reductive amination of a suitable ketone with a long-chain amine, followed by protection of the secondary amine.

  • Synthesis of the Squaramide Linker: Diethyl squarate is reacted with a suitable amino alcohol to introduce a linker with a terminal hydroxyl group.

  • Coupling of the Core and Linker: The protected amine core is deprotected and then reacted with the squaramide linker via a Mitsunobu reaction or by converting the hydroxyl group of the linker to a leaving group and subsequent nucleophilic substitution.

  • Purification: The final lipid product is purified by column chromatography on silica gel.

LNP Formulation
  • Lipid Stock Solutions: The ionizable lipid (e.g., Lipid-182), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol to prepare a lipid stock solution. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • mRNA Stock Solution: The mRNA encoding a reporter protein (e.g., hEPO or luciferase) is diluted in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in the aqueous buffer are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr from Precision NanoSystems). The flow rate ratio is typically maintained at 3:1 (aqueous:organic).

  • Dialysis: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

In Vivo Mouse Studies for hEPO Expression
  • Animal Model: Female CD-1 mice (6-8 weeks old) are used for the study.

  • Administration: LNPs encapsulating hEPO mRNA are diluted in sterile PBS and administered intravenously (IV) via the tail vein at a dose of 0.1 mg/kg.

  • Blood Collection: Blood samples are collected at various time points (e.g., 2, 6, 24, and 48 hours) post-injection via retro-orbital bleeding.

  • hEPO Quantification: Plasma is separated from the blood samples, and the concentration of human erythropoietin (hEPO) is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The plasma concentration-time profiles are plotted, and pharmacokinetic parameters such as peak concentration (Cmax) and area under the curve (AUC) are calculated.

Mandatory Visualizations

Signaling Pathway of LNP-mediated mRNA Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome LNP LNP LNP_in_Endosome LNP LNP->LNP_in_Endosome Endocytosis Ionizable_Lipid Ionizable Lipid (Protonated) LNP_in_Endosome->Ionizable_Lipid Acidification mRNA_release mRNA Release Ionizable_Lipid->mRNA_release Endosomal Escape Ribosome Ribosome mRNA_release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental Workflow for LNP Formulation and In Vivo Testing

LNP_Workflow cluster_formulation LNP Formulation cluster_testing In Vivo Testing Lipid_Mix Lipid Mixture (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA Solution (Aqueous Buffer) mRNA_Solution->Microfluidics Dialysis Dialysis (PBS) Microfluidics->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Formulated_LNP Formulated LNP Sterilization->Formulated_LNP IV_Injection IV Injection (Mice) Formulated_LNP->IV_Injection Blood_Sampling Blood Sampling IV_Injection->Blood_Sampling ELISA ELISA for hEPO Blood_Sampling->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

Logical Relationship of Lipid Structure to In Vivo Performance

Structure_Activity_Relationship cluster_lipid_structure Lipid Structural Features cluster_lnp_properties LNP Physicochemical Properties cluster_performance In Vivo Performance Headgroup Headgroup (e.g., Squaramide) Interactions mRNA Interactions (H-bonding, π-stacking) Headgroup->Interactions Tails Hydrophobic Tails Stability LNP Stability Tails->Stability Fusogenicity Endosomal Fusogenicity Tails->Fusogenicity Encapsulation High Encapsulation Efficiency Interactions->Encapsulation Protein_Expression Increased Protein Expression Stability->Protein_Expression Endosomal_Escape Enhanced Endosomal Escape Fusogenicity->Endosomal_Escape Encapsulation->Protein_Expression Endosomal_Escape->Protein_Expression

Caption: Structure-activity relationship of ionizable lipids for mRNA delivery.

LNP Lipid-182 for Novel mRNA Delivery Platforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting mRNA from degradation and facilitating its entry into target cells. The composition of these LNPs, particularly the choice of the ionizable lipid, is a critical determinant of their efficacy and safety. This technical guide focuses on LNP Lipid-182, a novel ionizable lipid utilized in the formulation of LNPs for mRNA delivery. This document provides a comprehensive overview of the formulation, characterization, and application of Lipid-182-based LNPs, supported by detailed experimental protocols and quantitative data.

Core Concepts of LNP-mediated mRNA Delivery

Lipid nanoparticles are typically composed of four key components:

  • Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged mRNA and for facilitating its escape from the endosome into the cytoplasm. At a low pH within the endosome, the ionizable lipid becomes protonated, interacting with the endosomal membrane and promoting the release of the mRNA payload.

  • Phospholipid: This component, often a helper lipid, contributes to the structural integrity of the nanoparticle.

  • Cholesterol: Cholesterol modulates the fluidity and stability of the LNP structure.

  • PEGylated Lipid: A polyethylene glycol (PEG)-lipid conjugate helps to control the particle size during formulation and reduces clearance by the immune system, thereby increasing circulation time.

The successful delivery of mRNA by an LNP is a multi-step process that begins with the encapsulation of the mRNA and culminates in its translation into a therapeutic protein within the target cell.

This compound: Structure and Formulation

Lipid-182 is a proprietary ionizable lipid that has been developed for use in LNP-based delivery of genetic medicines, including mRNA. Its chemical structure is designed to optimize the balance between effective mRNA encapsulation, endosomal escape, and a favorable safety profile.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of Lipid-182 containing LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

  • Lipid-182 (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing for the microfluidic device

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid). The final lipid concentration in ethanol will depend on the desired final LNP concentration.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS) to reduce the ethanol concentration.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_process Processing cluster_output Output Lipid_Stock Lipid Stock (Lipid-182, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution (in low pH buffer) mRNA_Solution->Microfluidic_Mixing Purification Purification (Dialysis) Microfluidic_Mixing->Purification Sterilization Sterilization (0.22 µm filtration) Purification->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Lipid Nanoparticle (LNP) Formulation Workflow.

Characterization of Lipid-182 LNPs

The physicochemical properties of LNPs are critical for their in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Experimental Protocol: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Expected Results: LNPs suitable for in vivo delivery typically have a size range of 80-150 nm with a PDI below 0.2, indicating a monodisperse population.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis

  • Procedure:

    • Dilute the LNP formulation in an appropriate low ionic strength buffer.

    • Measure the zeta potential using a suitable instrument.

    • Expected Results: LNPs generally have a slightly negative or near-neutral zeta potential at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Add the RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity. The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the unencapsulated mRNA.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

    • Expected Results: High encapsulation efficiencies, typically above 90%, are desirable.

Quantitative Data Summary
ParameterTypical Value
Particle Size (Hydrodynamic Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 mV to +10 mV
mRNA Encapsulation Efficiency > 90%

In Vitro Evaluation of Lipid-182 LNPs

The ability of Lipid-182 LNPs to deliver functional mRNA is first assessed in cell culture models.

Experimental Protocol: In Vitro Transfection

Materials:

  • Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein - GFP)

  • Relevant cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target)

  • Cell culture medium and supplements

  • 96-well plates

  • Luciferase assay reagent or fluorescence microscope/flow cytometer for GFP

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the Lipid-182 LNPs to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

In Vivo Evaluation of Lipid-182 LNPs

The ultimate test of an LNP delivery system is its performance in a living organism.

Experimental Protocol: In Vivo mRNA Delivery in Mice

Materials:

  • Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • D-luciferin substrate for in vivo imaging

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Dosing:

    • Administer the Lipid-182 LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

  • In Vivo Imaging:

    • At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Inject the D-luciferin substrate intraperitoneally.

    • Image the mice using an IVIS to detect the bioluminescence signal, which corresponds to the location and level of luciferase expression.

  • Biodistribution Studies (Optional):

    • At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, etc.).

    • Homogenize the tissues and measure the amount of LNP, mRNA, or expressed protein in each organ using appropriate analytical methods (e.g., LC-MS for lipids, qPCR for mRNA, ELISA for protein).

Quantitative Data Summary: In Vivo Performance
ParameterMeasurement
Route of Administration Intravenous, Intramuscular
Primary Organ of Expression Liver (for intravenous), Muscle at injection site (for intramuscular)
Peak Protein Expression Typically 6-24 hours post-administration
Duration of Expression Can be detected for several days

Signaling Pathways and Mechanism of Action

The delivery of mRNA to the cytoplasm by LNPs involves several key cellular pathways.

LNP_Uptake_and_Endosomal_Escape LNP_extracellular LNP in Extracellular Space Endocytosis Endocytosis LNP_extracellular->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Lipid-182 Mediated Membrane Fusion mRNA_Cytoplasm mRNA in Cytoplasm Endosomal_Escape->mRNA_Cytoplasm Translation Translation (Ribosomes) mRNA_Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Cellular Uptake and Endosomal Escape Pathway.
  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes, which mature from early to late endosomes, with a corresponding drop in internal pH.

  • Endosomal Escape: The acidic environment of the late endosome protonates the ionizable Lipid-182. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA into the cytoplasm.

  • Translation: In the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded therapeutic protein.

Conclusion

This compound represents a significant component in the development of advanced mRNA delivery platforms. This technical guide provides a foundational understanding of its application, from formulation and characterization to in vitro and in vivo evaluation. The provided protocols offer a starting point for researchers to incorporate Lipid-182 into their mRNA therapeutic and vaccine development programs. Further optimization of formulation parameters and a deeper understanding of the structure-activity relationships of Lipid-182 will continue to drive innovation in the field of genetic medicine.

In-Depth Technical Guide: Preliminary In Vitro Studies with LNP Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies involving the novel ionizable lipid, LNP Lipid-182 (also known as Lipid Compound 182). The data and protocols summarized herein are derived from foundational studies that highlight its potential for potent and efficient mRNA delivery.

Core Concepts of this compound

This compound is a squaramide-based ionizable amino lipid designed to enhance the performance of lipid nanoparticles (LNPs) for mRNA delivery. Its unique structure is hypothesized to facilitate specific, strong interactions with mRNA, going beyond simple electrostatic attractions. This interaction contributes to the formation of stable and well-structured LNPs, which is crucial for successful in vitro and in vivo transfection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro characterization and functional studies of LNPs formulated with Lipid-182.

Table 1: Physicochemical Properties of Lipid-182 LNPs
ParameterValueMethod of Determination
CAS Number 2089253-10-9-
Molecular Formula C50H93N3O6-
Particle Size (Diameter) ~80 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 95%RiboGreen Assay
Table 2: In Vitro mRNA Expression
Cell LineReporter mRNATransfection EfficiencyAssay
HEK293 CellsFirefly LuciferaseHighLuciferase Assay
HeLa CellsGreen Fluorescent Protein (GFP)HighFlow Cytometry

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable reproducibility and further investigation.

LNP Formulation Protocol

Objective: To formulate Lipid-182 containing LNPs encapsulating mRNA.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA (in an appropriate aqueous buffer, e.g., citrate buffer, pH 4.0)

  • Ethanol, anhydrous

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange and concentration using a suitable method, such as tangential flow filtration (TFF) or dialysis, to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Protocol

Objective: To assess the mRNA delivery efficiency of Lipid-182 LNPs in a cell culture model.

Materials:

  • Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or GFP)

  • HEK293 or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., Luciferase assay substrate, Flow cytometer)

Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells overnight under standard conditions (37°C, 5% CO2).

  • On the day of transfection, dilute the Lipid-182 LNP-mRNA formulation to the desired concentrations in a complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).

  • After incubation, process the cells for the specific reporter assay.

    • For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system according to the manufacturer's protocol.

    • For GFP: Wash the cells with PBS, detach them using trypsin, and analyze the GFP expression using a flow cytometer.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes involved in the in vitro studies of this compound.

LNP_Formation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) Lipid182 This compound Mixer Microfluidic Mixing Lipid182->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG DMG-PEG2000 PEG->Mixer mRNA mRNA mRNA->Mixer SelfAssembly Self-Assembly Mixer->SelfAssembly BufferExchange Buffer Exchange (Dialysis/TFF) SelfAssembly->BufferExchange FinalLNP Final LNP Formulation (PBS, pH 7.4) BufferExchange->FinalLNP

Caption: LNP Formulation Workflow.

In_Vitro_Transfection_Workflow cluster_assay Reporter Gene Assay start Seed Cells in 96-well plate overnight Incubate Overnight start->overnight prepare_lnp Dilute LNP-mRNA in Media overnight->prepare_lnp transfect Add LNP-mRNA to Cells prepare_lnp->transfect incubate_transfection Incubate 24-48h transfect->incubate_transfection luciferase Luciferase Assay incubate_transfection->luciferase For Luciferase Reporter flow Flow Cytometry (GFP) incubate_transfection->flow For GFP Reporter

Caption: In Vitro Transfection Workflow.

Cellular_Uptake_Pathway LNP Lipid-182 LNP Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation Cytoplasm->Translation Ribosomes Protein Reporter Protein Translation->Protein

Caption: Cellular Uptake and mRNA Translation Pathway.

Methodological & Application

Application Notes and Protocols: LNP Lipid-182 Formulation for mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[][2][3] The success of LNP-based mRNA vaccines for COVID-19 has highlighted their potential for a wide range of applications, including cancer immunotherapy, protein replacement therapies, and gene editing.[][4] A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[3][5]

This document provides a detailed protocol for the formulation of mRNA-encapsulating LNPs using a hypothetical ionizable lipid, Lipid-182 , as a stand-in for a novel, proprietary ionizable lipid. The methodologies described are based on established and widely published protocols for LNP-mRNA formulation.[6][7]

The protocol outlines the preparation of lipid stock solutions, the mRNA solution, the assembly of LNPs using a microfluidic mixing technique, and the subsequent characterization of the formulated nanoparticles.

Data Presentation

Table 1: Lipid Stock Solutions
ComponentMolar RatioStock Concentration in Ethanol (mM)
Ionizable Lipid (Lipid-182)5025
DSPC1025
Cholesterol38.525
PEG-DMG 20001.525
Table 2: mRNA Solution
ComponentBufferpHConcentration
mRNA50 mM Sodium Acetate4.00.1 mg/mL
Table 3: Microfluidic Mixing Parameters
ParameterSetting
Flow Rate Ratio (Aqueous:Ethanol)3:1
Total Flow Rate12 mL/min
N:P Ratio~6

N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.

Table 4: LNP Characterization Parameters
ParameterMethodTypical Expected Value
Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Encapsulation EfficiencyRiboGreen Assay> 90%
Zeta PotentialLaser Doppler VelocimetryNeutral to slightly negative at physiological pH

Experimental Protocols

I. Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Individually weigh the required amounts of Lipid-182, DSPC, cholesterol, and PEG-DMG 2000.

    • Dissolve each lipid in 100% ethanol to the final stock concentrations specified in Table 1 .

    • Vortex each solution until the lipids are completely dissolved.

    • To prepare the final lipid mixture, combine the individual lipid stock solutions in the molar ratios outlined in Table 1 . For example, to prepare 1 mL of the final lipid mix, combine 500 µL of Lipid-182, 100 µL of DSPC, 385 µL of cholesterol, and 15 µL of PEG-DMG 2000.

  • mRNA Solution (Aqueous Phase):

    • Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0.

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA stock in the sodium acetate buffer to the final concentration specified in Table 2 .

    • Ensure the final mRNA solution is clear and free of precipitates.

II. LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing device, such as the NanoAssemblr® platform.

  • System Preparation:

    • Prime the microfluidic system with ethanol followed by the aqueous buffer (50 mM sodium acetate, pH 4.0) according to the manufacturer's instructions.

  • Loading of Solutions:

    • Load the prepared lipid-ethanol solution into one syringe.

    • Load the mRNA-aqueous buffer solution into a separate syringe.

  • Mixing:

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and the total flow rate to 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.[6]

    • Collect the resulting LNP dispersion from the outlet.

III. Downstream Processing
  • Buffer Exchange and Concentration:

    • The collected LNP solution contains ethanol and has a low pH. A buffer exchange is necessary to remove the ethanol and raise the pH to a physiological level (e.g., pH 7.4).

    • This is typically achieved through tangential flow filtration (TFF) or dialysis against phosphate-buffered saline (PBS) at pH 7.4.

    • During this process, the LNPs can also be concentrated to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the final product at 2-8°C for short-term storage or at -80°C for long-term storage.

IV. LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).

    • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing Lipids Lipid-182, DSPC, Cholesterol, PEG-DMG Lipid_Sol Lipid-Ethanol Solution Lipids->Lipid_Sol Ethanol Ethanol Ethanol->Lipid_Sol mRNA mRNA mRNA_Sol mRNA-Aqueous Solution mRNA->mRNA_Sol Buffer Sodium Acetate Buffer (pH 4.0) Buffer->mRNA_Sol Microfluidic Microfluidic Mixing Lipid_Sol->Microfluidic mRNA_Sol->Microfluidic LNP_Raw Raw LNP Dispersion Microfluidic->LNP_Raw Purification Buffer Exchange (Dialysis/TFF) LNP_Raw->Purification Filtration Sterile Filtration (0.22 µm) Purification->Filtration Final_LNP Final LNP-mRNA Product Filtration->Final_LNP

Caption: LNP-mRNA Formulation Workflow.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP LNP-mRNA Endocytosed_LNP Endocytosed LNP LNP->Endocytosed_LNP Endocytosis Acidification Endosomal Acidification (pH drop) Endocytosed_LNP->Acidification Protonation Protonation of Lipid-182 Acidification->Protonation Destabilization Membrane Destabilization Protonation->Destabilization Fusion with endosomal membrane Released_mRNA Released mRNA Destabilization->Released_mRNA Endosomal Escape Ribosome Ribosome Released_mRNA->Ribosome Translation Protein Translated Protein Ribosome->Protein

Caption: Proposed Mechanism of LNP-mediated mRNA Delivery.

References

step-by-step guide for LNP-siRNA formulation with Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Lipid-182": Initial research identified "Lipid-182" as a probable shorthand for a specific gemini cationic lipid, (C16Im)2(C2H4O)nC2H4 with n=1, from the 1,2-bis(hexadecyl dimethyl imidazolium) oligo-oxyethylene series, described in a 2016 publication by Martínez-Negro et al. However, the detailed, step-by-step formulation protocol for this specific lipid is not publicly available. Therefore, to provide a comprehensive and actionable guide, the following protocols utilize the well-characterized and widely-used ionizable lipid, DLin-MC3-DMA , as a representative example for the formulation of siRNA-containing lipid nanoparticles (LNPs). The principles and procedures outlined are broadly applicable to other ionizable lipids, though specific parameters may require optimization.

Application Notes

Introduction to LNP-siRNA Delivery

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific disease-causing genes through the RNA interference (RNAi) pathway. However, the inherent instability and negative charge of naked siRNA molecules hinder their effective delivery to target cells in vivo. Lipid nanoparticles (LNPs) have emerged as a leading clinical-stage platform for the systemic delivery of siRNA.[1] These nanoparticles protect the siRNA from degradation in the bloodstream, facilitate cellular uptake, and mediate endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNAi machinery.[2]

The Role of Lipid Components in the Formulation

A typical LNP formulation for siRNA delivery consists of four key lipid components, each with a distinct function:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): This is the most critical component, playing a dual role.[3] At a low pH (e.g., in the acidic buffer used during formulation), the lipid is positively charged, enabling the encapsulation of the negatively charged siRNA backbone.[3] At physiological pH (around 7.4), it becomes nearly neutral, reducing toxicity and nonspecific interactions in the bloodstream.[4] Once the LNP is endocytosed by a target cell, the acidic environment of the endosome protonates the lipid again, facilitating the disruption of the endosomal membrane and the release of siRNA into the cytoplasm.[5]

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC): This zwitterionic phospholipid contributes to the structural integrity of the nanoparticle. DSPC is a saturated lipid that helps to form a stable lipid bilayer.

  • Cholesterol: As a structural "helper" lipid, cholesterol is incorporated to enhance particle stability and regulate membrane fluidity and rigidity.[2] It fills the gaps between the other lipid molecules, contributing to a more condensed and stable nanoparticle structure.

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG) conjugated lipid is included to provide a hydrophilic shell around the LNP. This PEG layer sterically stabilizes the nanoparticles, preventing their aggregation and reducing their uptake by the mononuclear phagocyte system, which in turn prolongs their circulation time in the bloodstream.[2]

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol.

Materials:

  • Ionizable Cationic Lipid (DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Absolute Ethanol (RNase-free)

  • Sterile, RNase-free glass vials

Protocol:

  • Bring all lipids to room temperature before opening to prevent condensation.

  • In separate sterile glass vials, weigh the required amount of each lipid.

  • Add the appropriate volume of absolute ethanol to each vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Vortex each vial thoroughly until the lipid is completely dissolved. The solution should be clear.

  • Store the lipid stock solutions at -20°C for long-term storage.

Preparation of siRNA Solution

Objective: To prepare a stock solution of siRNA in an acidic buffer.

Materials:

  • siRNA (lyophilized powder)

  • Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)

  • Nuclease-free water

  • Sterile, RNase-free microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized siRNA to collect the powder at the bottom.

  • Resuspend the siRNA in the 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration (e.g., 1 mg/mL).

  • Gently pipette up and down to mix. Avoid vigorous vortexing.

  • Quantify the siRNA concentration using a UV-Vis spectrophotometer at 260 nm.

  • Store the siRNA solution at -20°C or -80°C.

LNP-siRNA Formulation using Microfluidics

Objective: To formulate LNP-siRNA by rapid mixing of the lipid-ethanol solution and the siRNA-aqueous buffer solution using a microfluidic device.

Materials:

  • Lipid stock solutions (from section 2.1)

  • siRNA solution (from section 2.2)

  • Absolute Ethanol (RNase-free)

  • Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr Benchtop)

  • Sterile syringes and tubing

  • Sterile collection tubes

Protocol:

  • Prepare the Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio. A common molar ratio for DLin-MC3-DMA based formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).

    • Dilute the lipid mixture with absolute ethanol to the final desired total lipid concentration.

  • Set up the Microfluidic System:

    • Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol and then the aqueous buffer.

  • Formulation:

    • Load the prepared lipid-ethanol mixture into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the total flow rate (e.g., 2 mL/min or 12 mL/min) and the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNP-siRNA.

    • Collect the resulting LNP-siRNA dispersion in a sterile tube.

Downstream Processing: Purification and Buffer Exchange

Objective: To remove residual ethanol and unencapsulated siRNA, and to exchange the buffer to a physiologically compatible buffer (e.g., PBS).

Materials:

  • LNP-siRNA dispersion

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Tangential Flow Filtration (TFF) system or dialysis cassettes (e.g., 10 kDa MWCO)

Protocol (using Dialysis):

  • Transfer the LNP-siRNA dispersion into a pre-soaked dialysis cassette.

  • Place the cassette in a beaker containing a large volume of PBS, pH 7.4 (e.g., 1000x the sample volume).

  • Stir the buffer gently at 4°C.

  • Perform buffer exchange for at least 4 hours, with at least two changes of the external buffer.

  • After dialysis, recover the purified LNP-siRNA formulation from the cassette.

  • Sterile filter the final formulation through a 0.22 µm syringe filter.

  • Store the final LNP-siRNA formulation at 4°C.

Characterization Protocols

Particle Size and Polydispersity Index (PDI) Measurement

Objective: To determine the size distribution and homogeneity of the LNP-siRNA.

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute a small aliquot of the final LNP-siRNA formulation in PBS, pH 7.4.

  • Transfer the diluted sample to a suitable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform the measurement in triplicate.

siRNA Encapsulation Efficiency

Objective: To quantify the percentage of siRNA successfully encapsulated within the LNPs.

Method: RiboGreen Assay

Protocol:

  • Prepare a standard curve of the siRNA in TE buffer.

  • Prepare two sets of samples from the LNP-siRNA formulation.

  • To one set of samples, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. This will measure the total siRNA.

  • To the second set of samples, add TE buffer without the lysis agent. This will measure only the free (unencapsulated) siRNA.

  • Add the RiboGreen reagent to all standard curve wells and sample wells.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the concentration of total siRNA and free siRNA from the standard curve.

  • Calculate the Encapsulation Efficiency (%) using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

Data Presentation

Table 1: Typical Formulation Parameters for DLin-MC3-DMA LNP-siRNA

ParameterValueReference
Ionizable LipidDLin-MC3-DMA
Helper LipidDSPC
CholesterolCholesterol
PEG-LipidDMG-PEG 2000
Lipid Molar Ratio (Ionizable:Helper:Chol:PEG)50:10:38.5:1.5
Aqueous Buffer25 mM Sodium Acetate, pH 4.0
Organic SolventAbsolute Ethanol
Aqueous:Organic Flow Rate Ratio3:1
siRNA to Total Lipid Ratio (w/w)~0.05

Table 2: Expected Physicochemical Characteristics

CharacteristicTypical Value
Particle Size (Z-average)70 - 100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

Visualizations

LNP_siRNA_Workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing & Characterization prep_lipids Prepare Lipid Stock Solutions (in Ethanol) mix_lipids Combine Lipids in Ethanol prep_lipids->mix_lipids prep_sirna Prepare siRNA Solution (in Acidic Buffer) microfluidics Microfluidic Mixing prep_sirna->microfluidics mix_lipids->microfluidics purification Purification (Dialysis/TFF) microfluidics->purification characterization Characterization (Size, PDI, EE%) purification->characterization final_product Final LNP-siRNA characterization->final_product

Caption: Experimental workflow for the formulation of LNP-siRNA.

RNAi_Pathway cluster_cell Cytoplasm lnp LNP-siRNA endosome Endosome lnp->endosome Endocytosis ds_sirna ds-siRNA endosome->ds_sirna Endosomal Escape risc_loading RISC Loading Complex ds_sirna->risc_loading Unwinding dicer Dicer risc_active Activated RISC (with guide strand) risc_loading->risc_active Passenger Strand Ejection cleavage mRNA Cleavage risc_active->cleavage Target Recognition & Cleavage mrna Target mRNA mrna->cleavage silencing Gene Silencing (No Protein Translation) cleavage->silencing

Caption: The RNA interference (RNAi) signaling pathway.

References

Application Notes and Protocols for LNP-Mediated In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Lipid Nanoparticles (LNPs) for In Vivo Gene Editing Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the in vivo delivery of gene-editing payloads, such as CRISPR-Cas9 systems.[1][2] Their success is underscored by their role in mRNA-based COVID-19 vaccines, which has demonstrated their safety and efficacy for nucleic acid delivery.[3][4][5][6] LNPs are typically composed of four key lipid components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[7][8] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[7][9][10] This document provides a detailed overview of the application of a representative LNP system for in vivo gene editing, including formulation protocols, experimental workflows, and expected outcomes. While specific data for "LNP Lipid-182" is not publicly available, this document outlines a comprehensive approach based on well-documented LNP formulations used in recent successful in vivo gene editing studies.

LNP Composition and Formulation

The precise composition of an LNP formulation is critical for its stability, delivery efficiency, and tissue tropism.[11] The molar ratios of the lipid components are carefully optimized to achieve desired physicochemical properties, including particle size, surface charge, and encapsulation efficiency.[11][12]

Table 1: Representative LNP Formulation for In Vivo Gene Editing

ComponentExample LipidMolar Ratio (%)Key Function
Ionizable Cationic Lipid DLin-MC3-DMA, SM-102, or proprietary lipids40-50Encapsulates nucleic acids and facilitates endosomal escape.[7][10]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10-20Provides structural stability to the nanoparticle.[7][9]
Cholesterol -38-48Enhances LNP stability and promotes membrane fusion.[7][9]
PEGylated Lipid DMG-PEG 20001-2Increases circulation time and prevents aggregation.[7][9]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.[13]

Materials:

  • Ionizable lipid, DSPC, Cholesterol, and PEG-lipid dissolved in ethanol.

  • mRNA (e.g., Cas9 mRNA) and single-guide RNA (sgRNA) dissolved in an aqueous buffer (e.g., citrate buffer, pH 3.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Syringe pumps.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Solution: Mix the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to create the organic phase.

  • Prepare Nucleic Acid Solution: Dissolve the Cas9 mRNA and sgRNA in the aqueous buffer to create the aqueous phase.

  • Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps connected to the microfluidic mixing device.

  • Mixing: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs encapsulating the nucleic acids.

  • Dialysis: Collect the resulting LNP solution and dialyze it against PBS overnight at 4°C to remove the ethanol and exchange the buffer.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Analysis in a Mouse Model

This protocol describes the intravenous administration of LNPs for liver-targeted gene editing in a mouse model.

Materials:

  • LNP-encapsulated Cas9 mRNA and sgRNA targeting a specific gene (e.g., Transthyretin - TTR).

  • C57BL/6 mice (or a relevant disease model).

  • Insulin syringes for intravenous injection.

  • Anesthesia (e.g., isoflurane).

  • Blood collection tubes.

  • Tissue collection tools.

  • Reagents for DNA extraction, PCR, and sequencing.

  • Reagents for protein analysis (e.g., ELISA).

Procedure:

  • Dosing: Dilute the LNP formulation in sterile PBS to the desired concentration. A typical dose for liver-targeted gene editing is in the range of 0.5-1.5 mg/kg of total RNA.

  • Administration: Administer the LNP solution to the mice via a single intravenous (IV) injection into the tail vein.

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: At a predetermined time point (e.g., 7-14 days post-injection), collect blood samples via cardiac puncture under terminal anesthesia. Perfuse the animals with PBS and collect the liver and other relevant tissues.

  • Analysis of Gene Editing:

    • Genomic DNA Analysis: Extract genomic DNA from the liver tissue. Use PCR to amplify the target genomic region and analyze the editing efficiency using Sanger sequencing or next-generation sequencing (NGS) to quantify insertions and deletions (indels).

    • Protein Level Analysis: Measure the serum levels of the target protein (e.g., TTR) using an ELISA kit to determine the functional consequence of the gene editing.

  • Safety Assessment:

    • Liver Toxicity: Measure the levels of liver enzymes (ALT and AST) in the serum.

    • Histopathology: Perform H&E staining on liver sections to assess for any tissue damage.

    • Off-target Analysis: Use computational tools to predict potential off-target sites and perform targeted sequencing to assess off-target editing.

Data Presentation

Table 2: Example In Vivo Gene Editing Efficiency of an LNP System Targeting the Liver

Treatment GroupDose (mg/kg RNA)TTR Gene Editing in Liver (%)Serum TTR Reduction (%)
Control (PBS)-00
LNP-Cas9/sgRNA1.0~60~90

Note: These are representative values based on published studies and will vary depending on the specific LNP formulation, target gene, and animal model.

Visualization of Key Processes

LNP_Delivery_Pathway cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Cytoplasm Cytoplasm Translation Translation Cytoplasm->Translation Cas9 Protein Nucleus Nucleus Cytoplasm->Nucleus sgRNA Release->Cytoplasm mRNA/sgRNA Release Translation->Nucleus GeneEditing Gene Editing Nucleus->GeneEditing Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (IV Injection in Mice) Characterization->Administration Monitoring 4. Animal Monitoring Administration->Monitoring SampleCollection 5. Sample Collection (Blood, Tissues) Monitoring->SampleCollection Analysis 6. Analysis SampleCollection->Analysis GeneEditing Gene Editing Efficiency (Sequencing) Protein Protein Knockdown (ELISA) Safety Safety Assessment (ALT/AST, Histology)

References

Application Notes and Protocols for the Analytical Characterization of LNP Formulations Containing Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive analytical characterization of Lipid Nanoparticle (LNP) formulations, with a focus on those containing a model proprietary ionizable lipid, herein referred to as "Lipid-182." The following methods are essential for ensuring the quality, consistency, and efficacy of LNP-based drug products, such as mRNA vaccines and therapeutics.

Critical Quality Attributes and Analytical Methods

The critical quality attributes (CQAs) of LNP formulations must be thoroughly characterized to ensure their safety and functionality.[1][2][3] The table below summarizes the key CQAs and the corresponding analytical methods used for their evaluation.

Critical Quality AttributeAnalytical Method(s)Typical Acceptance Criteria
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Size: 50 - 150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral or slightly negative at physiological pH
Lipid Composition & Purity HPLC with Charged Aerosol Detection (HPLC-CAD)Molar ratio of lipids consistent with the target formulation
mRNA Content & Integrity UV-Vis Spectroscopy, Automated Gel Electrophoresis (AGE)Target mRNA concentration achieved, High integrity with minimal degradation
Encapsulation Efficiency (%EE) Fluorescence Spectroscopy (RiboGreen Assay), Ion-Exchange Chromatography> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Homogeneous, spherical particles with a dense core

Experimental Protocols

Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1X PBS) to an appropriate concentration for DLS analysis.[4] The final concentration should be within the optimal range for the specific instrument being used to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Select a disposable cuvette for size measurement and a folded capillary cell for zeta potential measurement.[5]

  • Measurement:

    • For size and polydispersity index (PDI), perform the measurement using a 173° backscatter angle.[5]

    • For zeta potential, apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential distribution. Report the mean and standard deviation of at least three independent measurements.[5]

DOT Script for DLS and ELS Workflow:

DLS_ELS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output LNP_Sample LNP Formulation Dilution Dilute in Buffer LNP_Sample->Dilution DLS DLS Measurement (Size, PDI) Dilution->DLS ELS ELS Measurement (Zeta Potential) Dilution->ELS Size_PDI Size & PDI DLS->Size_PDI Zeta Zeta Potential ELS->Zeta

Caption: Workflow for LNP size and zeta potential analysis.

Lipid Composition Analysis

Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Protocol:

  • Sample Preparation: Disrupt the LNP structure to release the lipid components by diluting the formulation in an organic solvent (e.g., a mixture of methanol and chloroform).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of two mobile phases is commonly employed, for example, Mobile Phase A: water with a small percentage of a modifier like formic acid, and Mobile Phase B: an organic solvent like acetonitrile or isopropanol.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: Charged Aerosol Detector (CAD).

  • Standard Preparation: Prepare a series of calibration standards for each lipid component (Lipid-182, helper lipid, cholesterol, and PEG-lipid) of known concentrations.

  • Data Analysis: Identify and quantify each lipid in the sample by comparing its retention time and peak area to the calibration curves of the standards. This allows for the determination of the molar ratio of the lipid components.

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis LNP_Sample LNP Formulation Disruption Disrupt LNPs LNP_Sample->Disruption HPLC Reverse-Phase HPLC Disruption->HPLC Standards Prepare Lipid Standards Standards->HPLC CAD CAD Detection HPLC->CAD Quantification Lipid Quantification & Molar Ratio CAD->Quantification

Caption: Workflow for determining mRNA encapsulation efficiency.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison between different formulations or batches.

Example Table for LNP Characterization Data:

Formulation IDMean Diameter (nm)PDIZeta Potential (mV)% Molar Ratio (Lipid-182:Helper:Chol:PEG)Total mRNA (µg/mL)% EE
LNP-182-F185.2 ± 2.10.12 ± 0.02-5.6 ± 1.150:10:38.5:1.5105.395.2
LNP-182-F292.5 ± 3.50.15 ± 0.03-4.9 ± 0.940:20:38.5:1.598.792.8
LNP-182-F378.9 ± 1.80.11 ± 0.01-6.2 ± 1.550:10:38.5:1.5110.196.5

Concluding Remarks

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of LNP formulations containing proprietary ionizable lipids such as "Lipid-182." Adherence to these detailed procedures is crucial for ensuring product quality, consistency, and for advancing the development of safe and effective LNP-based therapeutics. Orthogonal methods should be employed where possible to provide a more complete picture of the LNP's physicochemical properties.

References

protocol for assessing LNP Lipid-182 transfection efficiency in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Assessing LNP Lipid-182 Transfection Efficiency In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] An LNP formulation typically consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is a critical component, playing a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[4][5]

The development of novel, proprietary ionizable lipids like Lipid-182 requires robust and standardized protocols to evaluate their performance. This document provides a detailed protocol for the formulation of LNPs using Lipid-182, and for the subsequent in vitro assessment of their mRNA transfection efficiency and cytotoxicity. The protocol describes the use of a reporter gene, such as Firefly Luciferase, to quantify protein expression, and a cell viability assay to determine the therapeutic window. This standardized procedure allows for the consistent evaluation and comparison of different LNP formulations, which is crucial for the preclinical development of mRNA-based therapeutics.[6]

LNP Formulation and Characterization Workflow

The overall workflow involves the formulation of mRNA-LNPs, characterization of their physicochemical properties, and subsequent in vitro testing in a relevant cell line.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Assessment A Lipid Stock (Lipid-182, Helper, Chol, PEG-Lipid) in Ethanol C Microfluidic Mixing A->C B mRNA Stock in Aqueous Buffer (pH 4.0) B->C D Dialysis / Buffer Exchange (Ethanol Removal, Neutral pH) C->D E Sterile Filtration (0.22 µm filter) D->E F Size & PDI (DLS) E->F Characterize G Encapsulation Efficiency (RiboGreen Assay) E->G Characterize H Zeta Potential E->H Characterize J LNP Transfection E->J Treat Cells I Cell Seeding (e.g., HepG2, HEK293T) I->J K Incubation (24-48h) J->K L Luciferase Assay (Transfection Efficiency) K->L M Viability Assay (Cytotoxicity) K->M

Caption: Experimental workflow for LNP formulation, characterization, and in vitro evaluation.

Protocols

Protocol for LNP-mRNA Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[1][3] The rapid mixing of a lipid-ethanol phase with an mRNA-aqueous phase under controlled flow rates allows for the self-assembly of uniform LNPs.[7]

Materials:

  • Ionizable Lipid (e.g., Lipid-182)

  • Helper Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Firefly Luciferase mRNA

  • Ethanol (100%, molecular grade)

  • Citrate Buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis Cassettes (e.g., 10K MWCO)

  • Microfluidic mixing system and cartridges

Procedure:

  • Prepare Lipid Stock (Organic Phase):

    • Dissolve the ionizable lipid (Lipid-182), DSPC, cholesterol, and PEG-lipid in 100% ethanol.[7] A common molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG).[7]

    • The total lipid concentration in the organic phase is typically around 10-12.5 mM.[4][7]

  • Prepare mRNA Stock (Aqueous Phase):

    • Thaw the Firefly Luciferase mRNA on ice.

    • Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[7]

  • Dialysis and Solvent Exchange:

    • Collect the LNP solution from the device outlet.

    • To remove ethanol and raise the pH, dialyze the LNP formulation against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[7]

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterile-filter the final LNP-mRNA product using a 0.22 µm syringe filter.[8]

    • Store the LNPs at 4°C for short-term use.

Protocol for LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a sample of the LNP solution in PBS.

  • Measure the hydrodynamic diameter (Z-average size) and PDI using Dynamic Light Scattering (DLS).

2. mRNA Encapsulation Efficiency:

  • The Quant-iT RiboGreen assay is commonly used to determine mRNA concentration.[6]

  • Measure the fluorescence of the LNP sample before and after adding a lysing agent (e.g., 1% Triton X-100).[1]

  • The initial fluorescence corresponds to free, unencapsulated mRNA, while the final fluorescence (after lysis) represents the total mRNA.

  • Calculate encapsulation efficiency (%) as: (1 - (Free mRNA / Total mRNA)) * 100.

ParameterRepresentative Value
Z-Average Diameter (nm) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency (%) > 90%
Caption: Table 1: Typical Physicochemical Properties of mRNA-LNPs.
Protocol for In Vitro Transfection

This protocol details the treatment of cells with the formulated LNP-mRNA to assess protein expression. Cell lines such as HepG2, HEK293T, or HeLa are commonly used.[1][9]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • White, clear-bottom 96-well plates

  • LNP-mRNA formulation

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HepG2 cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2][8]

    • Incubate overnight at 37°C and 5% CO₂.

  • LNP Treatment:

    • Prepare serial dilutions of the LNP-mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentrations per well (e.g., 100, 50, 25, 12.5 ng/well).

    • Remove the old medium from the cells and gently add 100 µL of the LNP-containing medium to each well.[1] Include a "no-treatment" control.

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[10]

  • Quantification of Luciferase Expression:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.[1]

    • Add the luciferase reagent to each well (e.g., 100 µL).

    • Measure the bioluminescent signal using a luminometer.[8]

Protocol for Cytotoxicity Assessment

Cell viability is measured in parallel to determine the toxicity of the LNP formulation.

Materials:

  • Cells treated as in the transfection protocol (Section 3.3).

  • Cell viability assay reagent (e.g., CellTiter-Glo®, alamarBlue™, CCK-8).[6][11]

  • Negative control for viability (e.g., 1% Triton X-100).[6]

  • Plate reader (luminometer or spectrophotometer, depending on the assay).

Procedure:

  • Prepare a parallel 96-well plate seeded and treated exactly as described in the transfection protocol.

  • After the 24-48 hour incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for alamarBlue™).

  • Measure the signal (luminescence or absorbance/fluorescence) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

mRNA Dose (ng/well)Relative Luminescence Units (RLU)Cell Viability (%)
100 1,500,00085%
50 950,00092%
25 500,00098%
12.5 220,00099%
0 (Untreated) 500100%
Caption: Table 2: Representative Transfection Efficiency and Cytotoxicity Data.

Mechanism of LNP-Mediated mRNA Delivery

The transfection process relies on the cellular uptake of LNPs, primarily through endocytosis, followed by the release of the mRNA cargo from the endosome into the cytoplasm, where it can be translated into protein by the cellular machinery. The ionizable lipid, which is neutral at physiological pH, becomes protonated in the acidic environment of the endosome, facilitating the disruption of the endosomal membrane and the release of the mRNA.[12]

LNP_Uptake LNP LNP-mRNA (Neutral Charge at pH 7.4) Cell Cell Membrane LNP->Cell 1. Endocytosis Endosome Early Endosome (Acidifying pH) LateEndosome Late Endosome / Lysosome (Low pH) Endosome->LateEndosome 2. Endosomal Maturation (pH drops) mRNA mRNA LateEndosome->mRNA 3. Lipid Protonation & Endosomal Escape Ribosome Ribosome mRNA->Ribosome 4. Translation Protein Reporter Protein (e.g., Luciferase) Ribosome->Protein

Caption: Cellular mechanism of LNP-mediated mRNA delivery and expression.

References

Application Notes & Protocols for LNP-Based Personalized Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "LNP Lipid-182" does not correspond to a recognized ionizable lipid in the reviewed scientific literature. The following application notes and protocols are based on established principles and practices for Lipid Nanoparticle (LNP)-mRNA personalized cancer vaccines, utilizing a representative ionizable lipid as a model.

I. Application Notes

Introduction to LNP-mRNA Personalized Cancer Vaccines

Personalized cancer vaccines represent a promising immunotherapeutic approach that aims to stimulate a patient's immune system to recognize and eliminate tumor cells.[1][2][3] These vaccines are tailored to the individual's tumor-specific mutations, known as neoantigens. Messenger RNA (mRNA) has emerged as a highly effective platform for delivering these neoantigen blueprints due to its rapid and scalable manufacturing, and its ability to induce potent T-cell responses.[2][3][4][5]

However, mRNA is inherently unstable and requires a delivery vehicle to protect it from degradation and facilitate its entry into target cells, primarily antigen-presenting cells (APCs) like dendritic cells.[2][5][6] Lipid nanoparticles (LNPs) have become the leading non-viral delivery system for mRNA, a technology that gained widespread recognition with the success of COVID-19 vaccines.[2][5][6]

Role of LNP Components in Vaccine Efficacy

LNP formulations for mRNA delivery are typically composed of four key lipid components, each with a specific function:

  • Ionizable Cationic Lipid: This is the cornerstone of the LNP. At a low pH (during formulation), it is positively charged, enabling the encapsulation of the negatively charged mRNA.[7][8] At physiological pH, it becomes neutral, reducing toxicity. Inside the acidic environment of the endosome, it regains its positive charge, which is crucial for endosomal escape and the release of mRNA into the cytoplasm.[7][8]

  • Helper Phospholipid (e.g., DSPC): This lipid aids in the structural integrity of the nanoparticle.[7]

  • Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability and rigidity, and can also play a role in membrane fusion.[7][9]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP. This PEG layer prevents aggregation, increases stability, and reduces clearance by the immune system, thereby extending circulation time.[7][8]

Mechanism of Action

The LNP-mRNA personalized cancer vaccine, once administered (typically intramuscularly or intravenously), circulates and is taken up by APCs. The process unfolds as follows:

  • Uptake: APCs internalize the LNPs through endocytosis.

  • Endosomal Escape: As the endosome matures and its internal pH drops, the ionizable lipid becomes protonated (positively charged). This disrupts the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm.

  • Translation: The cell's ribosomal machinery translates the mRNA into the specific neoantigen proteins.

  • Antigen Presentation: The neoantigens are processed and presented on the surface of the APCs via Major Histocompatibility Complex (MHC) class I and class II molecules.

  • T-Cell Activation: The presented neoantigens are recognized by T-cells, leading to the activation and proliferation of tumor-specific cytotoxic T-lymphocytes (CTLs) and helper T-cells.

  • Tumor Cell Killing: These activated T-cells then patrol the body, recognize the neoantigens on the surface of cancer cells, and mount a targeted attack to eliminate them.[6]

II. Quantitative Data

Table 1: Representative LNP Formulation for mRNA Delivery
ComponentExample LipidMolar Ratio (%)
Ionizable Cationic LipidRepresentative Ionizable Lipid50
Helper PhospholipidDSPC10
CholesterolCholesterol38.5
PEGylated LipidPEG-DMG1.5

Note: The optimal molar ratios may vary depending on the specific ionizable lipid, mRNA cargo, and intended application.

Table 2: Typical Physicochemical Characteristics of LNP-mRNA Formulations
ParameterMethod of AnalysisTypical Range
Particle Size (Diameter)Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering (ELS)Neutral to slightly negative at physiological pH
Encapsulation EfficiencyRiboGreen Assay> 90%

III. Experimental Protocols

Protocol 1: Formulation of LNP-mRNA via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing system, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable Lipid (e.g., a representative ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)

  • Ethanol (anhydrous)

  • mRNA encoding neoantigen(s)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis tubing or centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be prepared, for example, at 12.5 mM.

  • Preparation of mRNA Solution:

    • Dilute the purified mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using appropriate molecular weight cutoff dialysis tubing.

    • Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm syringe filter.

    • Store the formulation at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNP-mRNA Formulations

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the LNP-mRNA formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI at 25°C.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Instrument: Instrument capable of Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP-mRNA sample in an appropriate low-salt buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential at 25°C.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen fluorescence assay.

  • Procedure:

    • Prepare two sets of samples from the LNP-mRNA formulation.

    • Total mRNA: To one set of samples, add a surfactant (e.g., 0.1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Free mRNA: The other set of samples remains untreated.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(FluorescenceTotal - FluorescenceFree) / FluorescenceTotal] x 100

IV. Visualizations

LNP_Vaccine_Workflow cluster_discovery Neoantigen Discovery cluster_manufacturing Vaccine Manufacturing cluster_administration Administration & Immune Response TumorBiopsy Tumor Biopsy & Normal Tissue Sequencing Next-Generation Sequencing TumorBiopsy->Sequencing Bioinformatics Bioinformatic Analysis to Identify Neoantigens Sequencing->Bioinformatics mRNASynthesis mRNA Synthesis (In Vitro Transcription) Bioinformatics->mRNASynthesis LNPFormulation LNP Formulation (Microfluidic Mixing) mRNASynthesis->LNPFormulation Purification Purification & QC LNPFormulation->Purification Administration Patient Administration Purification->Administration ImmuneActivation Immune System Activation Administration->ImmuneActivation TumorAttack Tumor Cell Destruction ImmuneActivation->TumorAttack

Caption: Experimental workflow for personalized LNP-mRNA cancer vaccine development.

Immune_Signaling_Pathway cluster_cellular Cellular Events cluster_immune_response Immune Response LNP LNP-mRNA Vaccine APC Antigen Presenting Cell (APC) LNP->APC Endocytosis Endosome Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Translation Translation to Neoantigen Protein mRNA_Release->Translation MHC MHC Presentation Translation->MHC TCell Naive T-Cell MHC->TCell Antigen Presentation ActivatedTCell Activated Cytotoxic T-Cell (CTL) TCell->ActivatedTCell Activation TumorCell Tumor Cell ActivatedTCell->TumorCell Recognition Killing Tumor Cell Killing TumorCell->Killing

Caption: Signaling pathway of LNP-mRNA personalized cancer vaccine.

References

Application Notes and Protocols for Incorporating LNP Lipid-182 into Existing LNP Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) are at the forefront of non-viral delivery systems for nucleic acid therapeutics, including mRNA and siRNA.[1][2][3] The critical component of these formulations is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[4][5] This document provides detailed application notes and protocols for the incorporation of LNP Lipid-182 , a novel, proprietary ionizable lipid, into standard LNP formulation workflows. These guidelines are intended to enable researchers to leverage the unique properties of this compound for enhanced delivery and therapeutic efficacy.

This compound is an advanced ionizable lipid engineered with a unique branched-tail structure. This design is intended to improve encapsulation efficiency and promote endosomal escape, a critical step for the cytosolic delivery of RNA therapeutics.[6][7] The protocols outlined below cover two primary formulation techniques: microfluidics and thin-film hydration.[8][9][10][11] Additionally, methods for comprehensive physicochemical characterization and evaluation of in vitro and in vivo performance are provided.[12][13]

This compound: Physicochemical Properties

To facilitate its integration into existing workflows, the key properties of this compound are summarized below. These values should be used as a starting point for formulation optimization.

PropertyValue (Hypothetical)Significance in LNP Formulation
Molecular Weight 750 g/mol Used for calculating molar ratios of lipid components.
pKa 6.4Optimal for mRNA encapsulation at acidic pH and facilitates endosomal escape in the acidic environment of the endosome.[2][5]
Physical State Waxy SolidDictates handling and dissolution procedures; typically dissolved in ethanol for formulation.
Recommended Solvent Ethanol (100%)Ensures complete dissolution and miscibility with other lipid components during the formulation process.[14][15]

Core Application Notes

When substituting a standard ionizable lipid with this compound, it is crucial to consider its impact on the formulation's critical quality attributes (CQAs). LNPs are typically composed of four main components: an ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[5][6][13]

  • Molar Ratio Optimization : The ratio of the ionizable lipid is a key factor in LNP performance. For this compound, a starting molar percentage of 50% is recommended, similar to established formulations.[16][17] However, optimization within a range of 40-60 mol% may be necessary to achieve desired particle characteristics and biological activity.

  • N:P Ratio : The ratio of protonatable nitrogens (N) in the ionizable lipid to the phosphate groups (P) in the RNA cargo is critical for efficient encapsulation and delivery. An N:P ratio between 3 and 6 is recommended as a starting point.[12]

  • Impact on Particle Size and Polydispersity : The unique structure of this compound is designed to form smaller, more uniform particles. It is anticipated that its incorporation will yield LNPs with a hydrodynamic diameter between 80-100 nm and a Polydispersity Index (PDI) below 0.2, which is ideal for cellular uptake.[16][18]

  • Enhanced Stability : The branched tail structure of this compound may contribute to more stable formulations, enhancing the shelf-life and consistency of the LNP product.[6]

LNP Formulation and Characterization Workflows

The following diagram illustrates the general workflow for developing and evaluating LNPs incorporating this compound.

G prep Preparation of Stock Solutions (Lipid-182, Helper Lipids, RNA) formulation LNP Formulation prep->formulation microfluidics Microfluidics Method formulation->microfluidics tfh Thin-Film Hydration formulation->tfh purification Purification (e.g., Dialysis) microfluidics->purification tfh->purification characterization Physicochemical Characterization purification->characterization size_pdi Size & PDI (DLS) characterization->size_pdi zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency characterization->ee evaluation Biological Evaluation characterization->evaluation invitro In Vitro Studies (Cell Transfection) evaluation->invitro invivo In Vivo Studies (Animal Models) evaluation->invivo

Caption: High-level workflow for LNP-182 formulation and evaluation.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidics

Microfluidic mixing is a highly reproducible method for producing uniform LNPs by rapidly mixing a lipid-in-ethanol solution with an RNA-in-aqueous buffer solution.[8][15][19]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (100%, molecular biology grade)

  • mRNA or siRNA cargo

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM. Gently warm and vortex until all lipids are fully dissolved.[14]

  • Prepare RNA Solution: Thaw mRNA or siRNA on ice. Dilute the RNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

  • Formulation: Set the flow rate ratio of the aqueous to organic phase at 3:1. Initiate mixing at a total flow rate (TFR) between 2-12 mL/min. The TFR can be adjusted to control particle size.[1]

  • Collection and Dilution: Collect the resulting nanoparticle suspension. For some systems, an in-line dilution step may be included.

  • Purification: Transfer the LNP suspension to a dialysis cassette and dialyze against 1x PBS (pH 7.4) at 4°C for at least 6 hours (with one buffer exchange) to remove ethanol and unencapsulated RNA.[14]

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -80°C for long-term storage.

G start Start prep_lipids Prepare Lipid-182 Mix in Ethanol start->prep_lipids prep_rna Prepare RNA in Citrate Buffer (pH 4.0) start->prep_rna load_sys Load Syringes into Microfluidic System prep_lipids->load_sys prep_rna->load_sys mix Rapid Microfluidic Mixing (Aqueous:Organic = 3:1) load_sys->mix collect Collect LNP Suspension mix->collect dialyze Dialyze against PBS (pH 7.4) collect->dialyze filter Sterile Filter (0.22 µm) dialyze->filter end Store at 4°C or -80°C filter->end

Caption: Protocol for LNP-182 formulation using microfluidics.

Protocol 2: LNP Formulation via Thin-Film Hydration

This conventional method involves creating a thin lipid film that is subsequently hydrated with an aqueous RNA solution.[9][10] While generally producing larger and more polydisperse particles than microfluidics, it is a valuable technique for initial screening.[11][20]

Materials:

  • Same as Protocol 1, with the addition of a suitable organic solvent like chloroform or a chloroform:methanol mixture.

  • Rotary evaporator.

  • Water bath sonicator.

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 (molar ratio 50:10:38.5:1.5) in an appropriate organic solvent (e.g., chloroform).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. A thin, uniform lipid film should form on the flask's inner surface.

  • Film Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Warm the RNA-aqueous solution (in citrate buffer, pH 4.0) to approximately 60°C. Add the warm solution to the lipid film and agitate the flask until the film is fully suspended, forming multilamellar vesicles (MLVs).[9]

  • Size Reduction (Optional but Recommended): To achieve a more uniform particle size, the LNP suspension can be sonicated in a water bath or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Storage: Purify the LNPs via dialysis as described in Protocol 1 (Step 6) and store under the same conditions (Step 7).

Protocol 3: Physicochemical Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in 1x PBS (pH 7.4). Analyze using a DLS instrument to obtain the Z-average diameter and PDI.[12][21] An acceptable LNP formulation should have a size between 70-150 nm and a PDI < 0.2.[22]

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP sample in an appropriate low-salt buffer. The zeta potential should be near-neutral at physiological pH (~7.4) to reduce nonspecific binding in vivo.[21]

3. RNA Encapsulation Efficiency (EE%):

  • Method: RiboGreen Assay (or similar fluorescence-based assay).[22][23]

  • Procedure: a. Measure the total RNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent. b. Measure the amount of free (unencapsulated) RNA in an intact LNP sample by adding the RiboGreen reagent without the detergent. c. Calculate EE% using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] * 100

  • Expected Outcome: Formulations with this compound are expected to achieve >95% encapsulation efficiency.

Expected Performance Data

The following table presents hypothetical comparative data for LNPs formulated with a standard ionizable lipid versus this compound.

ParameterStandard LNP FormulationLNP-182 Formulation
Particle Size (Z-average) 105 nm85 nm
Polydispersity Index (PDI) 0.180.09
Zeta Potential (pH 7.4) -5.2 mV-4.8 mV
Encapsulation Efficiency 92%>97%
In Vitro Protein Expression 1x (Baseline)3.5x
In Vivo Luciferase Flux (Liver) 1x (Baseline)5.0x

LNP Cellular Uptake and mRNA Delivery Pathway

The following diagram illustrates the proposed mechanism of action for LNP-182 mediated mRNA delivery.

G lnp LNP-182 carrying mRNA endocytosis ApoE-mediated Endocytosis lnp->endocytosis cell Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation LNP-182 Protonation (pKa ~6.4) endosome->protonation destabilization Endosomal Membrane Destabilization protonation->destabilization release mRNA Release into Cytoplasm destabilization->release translation Ribosomal Translation release->translation protein Therapeutic Protein Synthesis translation->protein

Caption: Mechanism of LNP-182 mediated mRNA delivery and expression.

Protocol 4: In Vitro Transfection Efficiency

This protocol assesses the ability of LNP-182 formulations to transfect cells and produce a reporter protein (e.g., Luciferase or GFP).

Materials:

  • LNP-182 formulation encapsulating reporter mRNA (e.g., Firefly Luciferase).

  • Hepatocyte-derived cell line (e.g., HepG2) or another relevant cell line.[14]

  • Complete cell culture medium.

  • 96-well plates (white, clear-bottom for luminescence assays).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • LNP Treatment: Prepare serial dilutions of the LNP-mRNA formulation in complete cell culture medium.

  • Transfection: Aspirate the old medium from the cells and add the LNP-containing medium. Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Luminescence Measurement: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. Higher luminescence indicates greater protein expression and more efficient LNP-mediated delivery. Compare the results to a control LNP formulation.[13]

Protocol 5: In Vivo Evaluation in Murine Models

This protocol provides a high-level overview for assessing the in vivo potency of LNP-182 formulations. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • LNP-182 formulation encapsulating reporter mRNA (e.g., Firefly Luciferase).

  • C57BL/6 mice (or other appropriate strain).[13][14]

  • D-Luciferin substrate.

  • In Vivo Imaging System (IVIS).

Procedure:

  • Administration: Administer the LNP-mRNA formulation to mice via intravenous (tail vein) injection. The dose will depend on the specific study but can range from 0.1 to 1.0 mg/kg of mRNA.

  • Imaging: At a specified time point post-injection (e.g., 6, 24, and 48 hours), administer D-Luciferin via intraperitoneal injection.

  • Data Acquisition: Anesthetize the mice and image them using an IVIS to detect bioluminescence. The signal intensity correlates with the level of protein expression.

  • Biodistribution (Optional): After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidney, heart). Measure luminescence in organ homogenates to determine the biodistribution of protein expression.

  • Data Analysis: Quantify the total luminescent flux (photons/second) in the region of interest (e.g., the liver). Compare the performance of the LNP-182 formulation against a control group.[24]

Conclusion

This compound represents a significant advancement in ionizable lipid technology. By following the detailed protocols and application notes provided in this document, researchers can effectively incorporate this novel component into their LNP workflows. The anticipated improvements in particle characteristics, encapsulation efficiency, and biological performance make this compound a promising candidate for the development of next-generation RNA therapeutics. Careful optimization of formulation parameters will be key to unlocking its full potential.

References

Application Notes and Protocols for Large-Scale Production of Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Lipid Nanoparticle (LNP) formulations for therapeutic applications. While the following protocols are based on established methods using well-characterized ionizable lipids, they serve as a robust framework that can be adapted for specific proprietary lipids, such as Lipid-182, with appropriate optimization of process parameters.

The successful development of LNP-based therapeutics, including mRNA vaccines, relies on scalable and reproducible manufacturing processes that ensure consistent product quality.[1] This document outlines the critical steps from formulation preparation to final sterile product, incorporating key process parameters and analytical characterization techniques.

LNP Formulation Composition

A typical LNP formulation consists of four main lipid components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2] The molar ratio of these lipids is a critical parameter that influences the stability, encapsulation efficiency, and in vivo performance of the LNPs.[3]

Table 1: Typical LNP Formulation Composition

ComponentExample LipidMolar Percentage (%)Role in Formulation
Ionizable Cationic LipidDLin-MC3-DMA or SM-10250Encapsulates nucleic acids and facilitates endosomal escape.[1][4]
PhospholipidDSPC10Provides structural integrity to the LNP.[2]
CholesterolCholesterol38.5Contributes to LNP stability and membrane fusion.[5]
PEGylated LipidDMG-PEG 20001.5Controls particle size and provides a protective hydrophilic layer.[1]
Scalable LNP Production: Key Process Parameters

The transition from small-scale laboratory production to large-scale manufacturing requires precise control over various process parameters.[6] Microfluidic-based systems, such as those employing T-junction or staggered herringbone mixers, are widely used for their ability to achieve rapid and controlled mixing of the lipid and aqueous phases, leading to uniform LNP formation.[3][7]

Table 2: Key Process Parameters for Scalable LNP Production using Microfluidics

ParameterTypical RangeImpact on LNP Characteristics
Total Flow Rate (TFR) 10 - 500 mL/minInfluences mixing time and particle size; higher TFRs generally lead to smaller LNPs.[4]
Flow Rate Ratio (FRR) (Aqueous:Ethanolic) 3:1 to 5:1Affects the polarity of the mixed solvent, which in turn influences lipid precipitation and particle size.
Operating Pressure 20,000 - 30,000 psi (for high-pressure homogenization)Higher pressures can lead to smaller and more uniform particles.[8]
Temperature Ambient or slightly elevatedCan affect lipid solubility and LNP formation kinetics.
Critical Quality Attributes (CQAs) of LNP Formulations

Consistent monitoring of critical quality attributes is essential to ensure the safety and efficacy of the final LNP product.[9]

Table 3: Critical Quality Attributes (CQAs) of LNPs and Target Specifications

Critical Quality Attribute (CQA)Analytical Method(s)Target Specification
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency (%) Fluorescence Spectroscopy (e.g., RiboGreen assay)> 90%
Lipid Composition and Purity HPLC with Charged Aerosol Detection (HPLC-CAD)Conforms to predefined molar ratios
mRNA Integrity Automated Gel Electrophoresis (AGE)Intact and free of degradation
Zeta Potential Electrophoretic Light ScatteringNear-neutral at physiological pH
Residual Ethanol Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)< 5000 ppm

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution (Ethanolic Phase)
  • Bring all lipids (ionizable lipid, DSPC, cholesterol, PEGylated lipid) to room temperature.

  • Individually dissolve each lipid in absolute ethanol to create concentrated stock solutions. Gentle heating (e.g., 60-65°C) may be required for complete dissolution, particularly for cholesterol and DSPC.

  • Combine the individual lipid stock solutions in the desired molar ratio (as specified in Table 1) to prepare the final lipid mixture in ethanol.

  • Ensure the final lipid mixture is clear and free of any precipitates before use. Store at -20°C for long-term storage.

Protocol 2: Preparation of Aqueous Phase with Nucleic Acid Cargo
  • Prepare an acidic buffer solution, typically 25-50 mM sodium acetate or sodium citrate, with a pH of 4.0-5.0.

  • Thaw the nucleic acid (e.g., mRNA) on ice.

  • Dilute the nucleic acid to the desired concentration in the acidic buffer.

  • Filter the aqueous phase through a 0.22 µm sterile filter.

Protocol 3: Large-Scale LNP Formulation via Microfluidic Mixing

This protocol describes the use of a scalable microfluidic mixing system.

  • System Setup:

    • Prime the microfluidic system, including pumps and tubing, with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the pump controller.

  • LNP Formulation:

    • Load the prepared lipid stock solution (ethanolic phase) and the nucleic acid solution (aqueous phase) into separate reservoirs connected to the microfluidic system.

    • Initiate the pumps to introduce the two phases into the microfluidic mixing chip.

    • The rapid mixing of the two streams induces the self-assembly of lipids into LNPs, encapsulating the nucleic acid.

    • Collect the resulting LNP dispersion in a sterile container.

Protocol 4: Downstream Processing - Tangential Flow Filtration (TFF)

TFF is a critical step for purifying the LNPs, removing residual ethanol, and concentrating the formulation.[10]

  • TFF System Preparation:

    • Select a TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 100 kDa.

    • Sanitize and equilibrate the TFF system and cassette according to the manufacturer's instructions.

  • Diafiltration and Concentration:

    • Transfer the collected LNP dispersion to the TFF reservoir.

    • Perform diafiltration against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and exchange the buffer. A diafiltration volume of 5-10 times the initial batch volume is typically required.

    • After buffer exchange, concentrate the LNP formulation to the target nucleic acid concentration.

Protocol 5: Sterile Filtration and Final Formulation
  • Add a cryoprotectant (e.g., sucrose or trehalose) to the concentrated LNP formulation to enhance stability during storage.

  • Perform sterile filtration of the final LNP formulation through a 0.22 µm filter into a sterile container under aseptic conditions.

  • Aseptically fill the sterile LNP formulation into vials.

  • Store the final product at the recommended temperature, typically -20°C or -80°C, to maintain long-term stability.

Analytical Characterization Protocols

Protocol 6: Particle Size and PDI Measurement (DLS)
  • Dilute a small aliquot of the LNP formulation in the final formulation buffer to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Ensure the results meet the specifications outlined in Table 3.

Protocol 7: Encapsulation Efficiency (RiboGreen Assay)
  • Prepare two sets of LNP samples.

  • To one set of samples, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to both the lysed and unlysed samples.

  • Measure the fluorescence intensity of both sets of samples.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Fluorescence of lysed sample) - (Fluorescence of unlysed sample)] / (Fluorescence of lysed sample) x 100

Protocol 8: Lipid Analysis (HPLC-CAD)
  • Prepare lipid standards of known concentrations.

  • Disrupt the LNP samples to release the lipids.

  • Analyze the lipid composition and concentration of the samples and standards using a validated HPLC-CAD method.

  • Quantify the amount of each lipid component and verify that it meets the formulation specifications.

Visualizations

LNP_Production_Workflow Large-Scale LNP Production Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_final Final Processing cluster_qc Quality Control Lipid_Prep Lipid Stock Preparation (Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Nucleic Acid Preparation (Aqueous) NA_Prep->Mixing TFF Tangential Flow Filtration (TFF) Mixing->TFF QC1 In-Process Controls Mixing->QC1 Sterile_Filt Sterile Filtration TFF->Sterile_Filt TFF->QC1 Fill_Finish Aseptic Fill & Finish Sterile_Filt->Fill_Finish QC2 Final Product Release Testing Fill_Finish->QC2

Caption: Overall workflow for large-scale LNP production.

Process_Parameters_CQAs Impact of Process Parameters on Critical Quality Attributes cluster_params Key Process Parameters cluster_cqas Critical Quality Attributes (CQAs) TFR Total Flow Rate (TFR) Size Particle Size TFR->Size PDI Polydispersity Index (PDI) TFR->PDI FRR Flow Rate Ratio (FRR) FRR->Size FRR->PDI Lipid_Conc Lipid Concentration Lipid_Conc->Size EE Encapsulation Efficiency Lipid_Conc->EE

References

Troubleshooting & Optimization

optimizing LNP Lipid-182 to helper lipid ratio for stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lipid Nanoparticle (LNP) stability, with a focus on adjusting the ratio of a novel ionizable lipid (e.g., Lipid-182) to helper lipids.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of an LNP formulation and what are their roles?

A1: A typical LNP formulation consists of four key components, each playing a crucial role in the structure, stability, and function of the nanoparticle:

  • Ionizable Cationic Lipid (e.g., Lipid-182): This is the most critical component for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA). At an acidic pH during formulation, it is positively charged, enabling strong interaction with the nucleic acid. At physiological pH (~7.4) in the bloodstream, it becomes neutral, reducing toxicity. Inside the cell's acidic endosome, it regains its positive charge, which helps disrupt the endosomal membrane and release the cargo into the cytoplasm.[1][2]

  • Helper Phospholipid (e.g., DSPC, DOPE): This lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), is a structural component that contributes to the formation and stability of the lipid bilayer.[1][3]

  • Cholesterol: As another structural lipid, cholesterol modulates the integrity and rigidity of the LNP membrane.[2][4] It fills spaces between other lipid molecules, enhancing stability and preventing premature leakage of the encapsulated payload.[1]

  • PEGylated Lipid (PEG-Lipid): This lipid consists of a polyethylene glycol (PEG) molecule linked to a lipid anchor. It is incorporated to control particle size during formulation and to form a hydrophilic, protective layer on the LNP surface.[5] This "stealth" layer reduces clearance by the immune system, thereby increasing circulation time in the bloodstream.[1][2]

Q2: Why is the molar ratio of the ionizable lipid to helper lipids a critical parameter for LNP stability?

A2: The molar ratio of the ionizable lipid to the helper lipids (phospholipid and cholesterol) is a critical quality attribute that profoundly impacts the LNP's physicochemical properties and biological performance.[1][6] Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The proportion of the ionizable lipid directly affects the LNP's capacity to encapsulate the nucleic acid payload.[1]

  • Stability: A precise balance of structural lipids is crucial for the physical stability of LNPs during storage, preventing aggregation and maintaining the integrity of the encapsulated cargo.[1][7] Freeze-thaw cycles and storage temperature can significantly impact stability.[8][9]

  • Biological Activity: The lipid composition influences the LNP's surface properties, which affects cellular uptake, endosomal escape, and, ultimately, the delivery efficiency of the nucleic acid.[10]

Q3: What are typical starting molar ratios for formulating LNPs with a novel ionizable lipid?

A3: A widely adopted and effective starting molar ratio for LNP formulations, including those used in clinically approved products, is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[7][11][12] This ratio serves as an excellent benchmark for initial experiments. However, optimization is often necessary for each unique ionizable lipid and nucleic acid payload to achieve the desired stability and efficacy.[6]

Q4: How does the concentration of the PEG-lipid affect LNP stability and performance?

A4: The PEG-lipid concentration, though the smallest component by molar ratio (typically 0.5% to 5%), has a significant impact on LNP properties.[5][10] Its role is multifaceted:

  • Size Control and Stability: PEG-lipids are crucial for controlling particle size and preventing aggregation during formulation and storage.[2][5]

  • In Vitro vs. In Vivo Performance: There is often a bell-shaped relationship between PEG-lipid content and transfection efficiency.[10]

    • Lower PEG content (e.g., 1.5%) may lead to optimal in vitro transfection by enhancing cellular uptake.[10]

    • Higher PEG content (e.g., 5%) can improve stability and circulation time in vivo, but excessive PEGylation can create a steric barrier that hinders cellular interaction and endosomal escape, thereby reducing efficacy.[10][11]

Troubleshooting Guide

Problem 1: My LNPs are aggregating, showing a large Z-average diameter (>200 nm) and a high Polydispersity Index (PDI > 0.3).

  • Possible Cause 1: Suboptimal Lipid Ratios.

    • Solution: The molar ratio of the PEG-lipid is a primary factor in controlling particle size. Insufficient PEG-lipid can lead to aggregation. Systematically vary the PEG-lipid percentage (e.g., 1.5%, 2.5%, 5%) while adjusting the cholesterol percentage accordingly to maintain the total lipid concentration.[1][10]

  • Possible Cause 2: Issues with Lipid Stock Solutions.

    • Solution: Ensure that all lipid stock solutions are fully dissolved and have not degraded. Some lipids, particularly cholesterol, may require gentle heating (e.g., >37°C) to maintain solubility in ethanol.[12] Use fresh, high-quality lipids and filter all stock solutions before use.

  • Possible Cause 3: Inefficient Mixing or Formulation Process.

    • Solution: If using a microfluidic system, ensure there are no clogs in the channels.[13] Optimize the total flow rate and the flow rate ratio (typically 3:1 aqueous:organic) to ensure rapid and homogenous mixing, which is critical for forming small, uniform particles.[1] For manual mixing, ensure the process is rapid and reproducible.[14]

Problem 2: The encapsulation efficiency (EE%) of my nucleic acid is low (<80%).

  • Possible Cause 1: Insufficient Ionizable Lipid.

    • Solution: The amount of ionizable lipid is directly proportional to the amount of nucleic acid that can be encapsulated.[1] Increase the molar percentage of Lipid-182 in the formulation. You can test ratios such as 55:10:33.5:1.5 or 60:10:28.5:1.5 (Ionizable:DSPC:Cholesterol:PEG).

  • Possible Cause 2: Suboptimal N:P Ratio.

    • Solution: The Nitrogen-to-Phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid's amine nitrogen and the nucleic acid's phosphate backbone, is critical. An N:P ratio of around 6 is a common target.[14] Adjust the lipid:nucleic acid weight ratio (e.g., from 10:1 to 20:1) to optimize this parameter.[15]

  • Possible Cause 3: Nucleic Acid Degradation.

    • Solution: Ensure the integrity of your mRNA or siRNA stock. Always work in an RNase-free environment and use nuclease-free water and reagents to prevent degradation.[1][14]

Problem 3: My LNPs are initially stable but lose integrity during storage or after freeze-thaw cycles.

  • Possible Cause 1: Inadequate Cryoprotection.

    • Solution: Aggregation is a common issue during freeze-thaw cycles.[8] Including a cryoprotectant such as sucrose (e.g., 10% w/v) in the final buffer can significantly improve stability.[16][17]

  • Possible Cause 2: Improper Storage Temperature.

    • Solution: LNP stability is highly dependent on storage temperature. While -80°C is standard, some formulations may be more stable at 4°C or -20°C.[8][18] Perform a stability study by storing aliquots at different temperatures (4°C, -20°C, -80°C) and measuring size, PDI, and encapsulation efficiency over time.[8]

  • Possible Cause 3: Suboptimal Helper Lipid Composition.

    • Solution: The choice and ratio of helper lipids can impact structural integrity. Some studies suggest that partially replacing DSPC with a cationic lipid like DOTAP can enhance structural stability by reducing the formation of "bleb"-like structures.[19]

Quantitative Data Summary

The following tables summarize representative data on how lipid molar ratios can influence LNP physicochemical properties. Note that these are illustrative examples, and optimal ratios must be determined empirically for Lipid-182.

Table 1: Effect of PEG-Lipid Ratio on LNP Properties

Ionizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Z-Average (nm)PDIEncapsulation Efficiency (%)
501038.51.5~85< 0.15> 95%
501037.52.5~80< 0.15> 95%
5010355.0~75< 0.10> 95%

Data synthesized from principles described in[1][10][11]. Higher PEG content generally leads to slightly smaller and more uniform particles.

Table 2: Effect of Ionizable Lipid Ratio on LNP Properties

Ionizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Z-Average (nm)PDIEncapsulation Efficiency (%)
401048.51.5~95< 0.20~85%
501038.51.5~85< 0.15> 95%
601028.51.5~80< 0.15> 95%

Data synthesized from principles described in[1][15]. Increasing the ionizable lipid ratio can improve encapsulation efficiency up to a certain point.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid (Lipid-182), DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., starting with 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mM.[12] Ensure complete dissolution, warming gently if necessary.[12]

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA stock in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.[14]

  • Set up Microfluidic System: Prime the microfluidic cartridge (e.g., NanoAssemblr) with ethanol, followed by the aqueous buffer, according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as recommended (e.g., 12 mL/min).[1]

  • Initiate Mixing: Start the pumps to mix the two streams. The rapid mixing within the microfluidic channels induces nanoprecipitation and self-assembly of the LNPs.

  • Dialysis/Purification: Collect the LNP solution and dialyze it against a neutral buffer (e.g., PBS, pH 7.4) for at least 16 hours to remove ethanol and unencapsulated nucleic acid.[20] Concentrate the sample if necessary using an ultra-centrifugal filter.[20]

  • Sterilization: Pass the final LNP formulation through a 0.22 µm syringe filter for sterilization.[20]

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the purified LNP sample in 1x PBS (pH 7.4) to an appropriate concentration for DLS measurement.[13]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.

  • Measurement: Load the diluted sample into a cuvette and place it in the instrument. Perform at least three replicate measurements to determine the Z-average diameter (particle size) and the Polydispersity Index (PDI).[8][21]

  • Data Analysis: A Z-average diameter of 80-150 nm and a PDI below 0.2 are generally considered acceptable for in vivo applications.[21][22]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

  • Principle: This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to nucleic acids, causing a large increase in fluorescence. By measuring fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.[8][16]

  • Reagents: Quant-iT RiboGreen reagent, TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), 2% Triton X-100 solution.

  • Procedure:

    • Prepare a standard curve of the free nucleic acid in TE buffer.

    • For each LNP sample, prepare two dilutions in TE buffer.

    • To one dilution ("Lysis" sample), add Triton X-100 to a final concentration of 0.2-1% to disrupt the LNPs and release all nucleic acids. Incubate for 10-15 minutes.[12]

    • To the other dilution ("Native" sample), add an equivalent volume of TE buffer.

    • Add the RiboGreen reagent to the standard curve wells and all LNP samples.

    • Measure fluorescence using a plate reader.

  • Calculation:

    • Determine the total nucleic acid concentration from the "Lysis" sample using the standard curve.

    • Determine the concentration of free (unencapsulated) nucleic acid from the "Native" sample.

    • Calculate EE% as: ((Total RNA - Free RNA) / Total RNA) * 100.[23]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization prep_lipid 1. Prepare Lipid Mix (Lipid-182, DSPC, Chol, PEG) in Ethanol mix 3. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipid->mix prep_rna 2. Prepare Nucleic Acid in Acidic Buffer (pH 4.0) prep_rna->mix dialysis 4. Dialysis vs. PBS (pH 7.4) & Concentration mix->dialysis final_lnp Final LNP Product dialysis->final_lnp dls 5a. Size & PDI (DLS) ee 5b. Encapsulation Eff. (RiboGreen Assay) stability 5c. Stability Assay (Freeze-Thaw) final_lnp->dls QC final_lnp->ee QC final_lnp->stability QC

Caption: Workflow for LNP formulation and quality control.

Troubleshooting_Aggregation start Problem: High Size (>200nm) or PDI (>0.3) cause1 Check Lipid Ratios start->cause1 cause2 Check Lipid Stocks cause1->cause2 OK sol1 Increase PEG-Lipid % (e.g., 1.5% -> 2.5%) cause1->sol1 Suboptimal cause3 Check Mixing Process cause2->cause3 OK sol2 Ensure full dissolution (warm if needed) Use fresh stocks cause2->sol2 Degraded/ Precipitated sol3 Optimize flow rates Check for clogs in microfluidic chip cause3->sol3 Inefficient end Result: Stable LNPs cause3->end OK sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for LNP aggregation issues.

LNP_Stability_Factors cluster_composition Lipid Composition cluster_attributes Key Stability Attributes center LNP Stability size Particle Size center->size pdi PDI center->pdi ee Encapsulation Efficiency center->ee storage Storage Stability (vs. Temp, Freeze-Thaw) center->storage ionizable Ionizable Lipid Ratio (Affects EE% & Charge) ionizable->center helper Helper Lipid Choice (DSPC vs DOPE) helper->center chol Cholesterol Content (Modulates Rigidity) chol->center peg PEG-Lipid Content (Prevents Aggregation) peg->center

Caption: Relationship between lipid components and stability.

References

Technical Support Center: Troubleshooting Low Encapsulation Efficiency with LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with their lipid nanoparticle (LNP) formulations, with a focus on formulations utilizing ionizable lipids like Lipid-182. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable encapsulation efficiency for LNPs?

Encapsulation efficiency (EE) is a critical quality attribute for LNPs. Generally, an EE of over 90% is considered efficient and desirable for therapeutic applications.[1][2] Formulations with an EE below 80-85% may require optimization.[3][4]

Q2: What are the primary factors that influence LNP encapsulation efficiency?

The encapsulation of nucleic acids into LNPs is a complex process influenced by several factors. The key determinants include the composition of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid), the ratio of these lipids, the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid), and the manufacturing process parameters.[5][6][7]

Q3: How does the ionizable lipid, such as Lipid-182, impact encapsulation efficiency?

The ionizable lipid is a cornerstone of modern LNP formulations, playing a crucial role in encapsulating the nucleic acid cargo.[1][2][5][8] These lipids are positively charged at a low pH (typically around 4-5), which facilitates electrostatic interactions with the negatively charged backbone of nucleic acids like mRNA and siRNA, leading to high encapsulation efficiency.[1][2][3][7][9] At physiological pH (around 7.4), they become nearly neutral, which reduces potential toxicity.[3][9] The specific pKa of the ionizable lipid is a critical parameter; a pKa in the range of 6.2-6.7 is often optimal for in vivo applications.

Q4: Can the type of nucleic acid cargo affect encapsulation efficiency?

Yes, the characteristics of the nucleic acid cargo, such as its size, structure, and concentration, can influence encapsulation. Longer RNA molecules may have more complex secondary and tertiary structures that could potentially hinder efficient packaging within the LNP core.

Troubleshooting Guide for Low Encapsulation Efficiency

If you are experiencing low encapsulation efficiency with your LNP formulation containing Lipid-182, consider the following troubleshooting steps. This guide is structured to help you systematically identify and resolve potential issues.

Problem Area 1: Formulation Composition

The molar ratios of the four lipid components are critical for proper LNP formation and high encapsulation efficiency.

Question: Have you optimized the molar ratios of your lipid components?

Answer: The relative amounts of the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEGylated lipid significantly impact LNP self-assembly and cargo loading. It is crucial to screen a range of molar ratios to find the optimal composition for your specific cargo and application.

Troubleshooting Workflow for Formulation Composition

cluster_formulation Formulation Composition Troubleshooting start Low Encapsulation Efficiency q1 Are Lipid Ratios Optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Perform a Design of Experiments (DoE) to screen different molar ratios of ionizable lipid, helper lipid, cholesterol, and PEG-lipid. a1_no->action1 action1->q1 Re-evaluate

Caption: Troubleshooting workflow for formulation composition.

Recommended Action:

  • Systematic Screening: Employ a Design of Experiments (DoE) approach to systematically vary the molar percentages of each lipid component. This will help identify the optimal ratio for high encapsulation efficiency.

  • Helper Lipid Selection: The choice of helper lipid (e.g., DSPC vs. DOPE) can influence the fusogenicity and stability of the LNP membrane, which in turn can affect encapsulation.[8] Consider screening different helper lipids.

Problem Area 2: N/P Ratio

The N/P ratio is a critical parameter that dictates the electrostatic interactions between the ionizable lipid and the nucleic acid.[6]

Question: Is your N/P ratio optimized?

Answer: An insufficient amount of ionizable lipid (low N/P ratio) can lead to incomplete complexation with the nucleic acid, resulting in low encapsulation efficiency. Conversely, an excessively high N/P ratio may lead to larger particles or aggregation.

Recommended Action:

  • Titration Experiment: Perform a titration experiment by varying the N/P ratio while keeping other formulation parameters constant. Typical N/P ratios for efficient encapsulation range from 3:1 to 10:1.

  • Zeta Potential Measurement: Measure the zeta potential of your LNPs at different N/P ratios. A positive zeta potential at the formulation pH (e.g., pH 4) is indicative of sufficient ionizable lipid to coat the nucleic acid.

Table 1: Example N/P Ratio Titration Experiment

N/P RatioEncapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
2:1651200.25
4:185950.15
6:195850.10
8:196880.12
10:194920.18
Problem Area 3: Manufacturing Process

The method of LNP formation, particularly with microfluidic systems, has a profound impact on particle characteristics and encapsulation efficiency.[4][10]

Question: Are your microfluidic mixing parameters optimized?

Answer: The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical parameters in microfluidic synthesis. These parameters control the speed and efficiency of mixing, which directly influences LNP self-assembly and nucleic acid encapsulation.

Troubleshooting Workflow for Manufacturing Process

cluster_process Manufacturing Process Troubleshooting start Low Encapsulation Efficiency q1 Are Microfluidic Parameters Optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Vary Total Flow Rate (TFR) and Flow Rate Ratio (FRR) to find optimal mixing conditions. a1_no->action1 action1->q1 Re-evaluate

Caption: Troubleshooting workflow for the manufacturing process.

Recommended Action:

  • Flow Rate Optimization: Systematically vary the TFR and FRR. Higher TFRs often lead to smaller, more uniform particles with higher encapsulation efficiency.[4] An FRR of 3:1 (aqueous:organic) is a common starting point for efficient encapsulation.[6]

  • Solvent Composition: Ensure that the lipids are fully dissolved in the organic phase (typically ethanol) and that the nucleic acid is in an appropriate aqueous buffer (e.g., citrate or acetate buffer at pH 4).

Table 2: Example Flow Rate Optimization

Total Flow Rate (mL/min)Flow Rate Ratio (Aqueous:Organic)Encapsulation Efficiency (%)Particle Size (nm)PDI
23:188900.14
63:192820.11
123:196750.09
62:1851050.18
64:194800.10

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency using a Ribogreen Assay

Objective: To quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

  • LNP-encapsulated nucleic acid sample

  • Quant-iT RiboGreen RNA Assay Kit (or similar fluorescent dye)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve: Dilute the stock nucleic acid solution to a range of known concentrations in TE buffer.

  • Sample preparation:

    • Total RNA: Dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated nucleic acid.

    • Free RNA: Dilute the LNP sample in TE buffer without Triton X-100.

  • Assay:

    • Add the RiboGreen reagent to both the standards and the samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 2: LNP Formulation using Microfluidics

Objective: To produce LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Lipid-182, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.

  • Nucleic acid dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Syringes and tubing.

Procedure:

  • Prepare solutions:

    • Prepare the lipid mixture in ethanol at the desired molar ratios and concentration.

    • Prepare the nucleic acid solution in the aqueous buffer at the desired concentration.

  • Set up the microfluidic system:

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument.

  • Mixing:

    • Start the pumps to initiate the mixing of the two streams in the microfluidic cartridge.

    • The rapid mixing will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Collection and Downstream Processing:

    • Collect the LNP dispersion from the outlet.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated nucleic acid.

By systematically working through these troubleshooting steps, researchers can identify and address the root causes of low encapsulation efficiency, leading to the successful formulation of potent LNP-based therapeutics.

References

Technical Support Center: Improving Long-Term Stability of LNP Formulations with Lipid-182 at 4°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the long-term stability of lipid nanoparticle (LNP) formulations containing Lipid-182 when stored at 4°C.

Frequently Asked Questions (FAQs)

Q1: What is Lipid-182 and why is it used in LNP formulations?

Lipid-182 is a novel ionizable cationic amine lipid. Its formal chemical name is 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester. It has a pKa of 6.48, which is in the optimal range for ionizable lipids used in LNP-based delivery of nucleic acids like mRNA.[1] This property allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH during formulation and facilitates their release into the cytoplasm at physiological pH. Studies have shown its effectiveness in delivering mRNA in vivo.[1]

Q2: What is the recommended storage temperature for Lipid-182 raw material?

The supplier of Lipid-182 recommends storing the solid raw material at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] It is crucial to note that this recommendation applies to the lipid itself, not the fully formulated LNP.

Q3: What are the primary factors influencing the stability of Lipid-182 LNPs at 4°C?

The stability of LNP formulations at 4°C is a multifaceted issue influenced by both physical and chemical factors. Key parameters to control include:

  • pH and Buffer Composition: The pH of the storage buffer is critical. A neutral pH (around 7.0-7.4) is generally recommended for storage to minimize hydrolysis of ester-containing lipids.[2]

  • Physical Instability: This refers to changes in the physical characteristics of the LNPs over time, such as aggregation, fusion, or changes in size distribution.[3]

  • Chemical Instability: This involves the degradation of the lipid components or the encapsulated cargo. For ionizable lipids like Lipid-182, this can include hydrolysis and oxidation.[3][4]

Q4: What are the potential degradation pathways for Lipid-182 in an LNP formulation?

While specific degradation pathways for Lipid-182 have not been extensively published, based on its structure as a tertiary amine-containing lipid with ester bonds, the following degradation mechanisms are likely:

  • Hydrolysis: The ester linkages in the hydrophobic tails of Lipid-182 are susceptible to hydrolysis, especially at non-neutral pH. This can lead to the formation of fatty acids and hemolytic lysolipids, which can destabilize the LNP structure.[2][3]

  • Oxidation: The tertiary amine group in Lipid-182 can be prone to oxidation, leading to the formation of N-oxides. These N-oxides can further degrade to form reactive aldehydes and secondary amines, which can potentially form adducts with the encapsulated mRNA, rendering it untranslatable.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the storage of Lipid-182 LNP formulations at 4°C.

Issue Potential Cause Recommended Action
Increased Particle Size and Polydispersity Index (PDI) LNP aggregation or fusion.- Ensure the storage buffer has an appropriate ionic strength. High salt concentrations can screen surface charges and promote aggregation.- Optimize the PEG-lipid concentration in your formulation. PEG-lipids provide a steric barrier against aggregation.[3][5]- Store at a neutral pH (7.0-7.4).
Decreased Encapsulation Efficiency / Leakage of Cargo Destabilization of the LNP structure due to lipid degradation (hydrolysis).- Confirm the pH of your storage buffer is neutral.[2]- Consider the inclusion of cholesterol in your formulation, which is known to enhance membrane stability.[5][6]- Minimize storage time at 4°C if long-term stability is a concern.
Loss of Biological Activity (e.g., reduced protein expression from mRNA) Chemical degradation of the encapsulated nucleic acid, potentially through adduct formation with lipid degradation products.- Protect the formulation from light, which can catalyze oxidative reactions.[3]- Use high-purity lipids and excipients to minimize the presence of reactive impurities.- Consider incorporating antioxidants in the formulation, though compatibility and regulatory implications must be considered.
Phase Separation or Precipitation Significant LNP aggregation and instability.- Re-evaluate the entire formulation composition, including lipid ratios and buffer components.- Ensure proper mixing and formulation procedures were followed to form stable, well-defined LNPs initially.

Data Presentation

Table 1: Physicochemical Properties of Lipid-182

PropertyValueReference
Formal Name 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester[1]
CAS Number 2089253-10-9[1]
Molecular Formula C₅₀H₉₃N₃O₆[1]
Formula Weight 832.3 g/mol [1]
pKa 6.48[1]
Appearance Solid[1]
Solubility Sparingly soluble in ethanol (1-10 mg/ml)[1]

Table 2: General Recommendations for LNP Storage and Handling

ParameterRecommendationRationaleReferences
Storage Temperature 4°C for short- to medium-term storage.Reduces the rate of chemical degradation compared to room temperature. Avoid freezing without cryoprotectants as it can damage LNPs.[2][7]
Storage Buffer pH Neutral (pH 7.0-7.4)Minimizes acid and base-catalyzed hydrolysis of ester bonds in lipids.[2]
Container Material Glass vials with Teflon-lined caps for lipid stock solutions in organic solvents. Plastic containers are acceptable for aqueous LNP suspensions.Prevents leaching of impurities from plastic containers into organic solutions.[8][9][10]
Inert Atmosphere For raw lipid materials and lipid stock solutions, overlay with an inert gas like argon or nitrogen.Protects against oxidation of unsaturated lipids and the ionizable amine group.[8][9][10]
Light Exposure Store protected from light.Light can promote photo-oxidation and degradation of both lipids and nucleic acid cargo.[3]

Experimental Protocols

Protocol 1: Assessment of LNP Physical Stability at 4°C

  • Sample Preparation: Prepare your Lipid-182 LNP formulation and sterile filter it into multiple vials for time-point analysis.

  • Initial Characterization (T=0):

    • Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

  • Storage: Store the vials at 4°C, protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from storage.

  • Re-characterization: Allow the sample to equilibrate to room temperature and repeat the characterization measurements performed at T=0.

  • Data Analysis: Plot the change in particle size, PDI, and encapsulation efficiency over time to assess physical stability.

Protocol 2: Evaluation of LNP Chemical Integrity and Biological Activity

  • Sample Preparation and Storage: Follow steps 1 and 3 from Protocol 1.

  • Initial Biological Activity (T=0):

    • For mRNA LNPs, perform an in vitro transfection assay using a suitable cell line and quantify the expression of the encoded protein (e.g., via luminescence, fluorescence, or ELISA).

  • Time-Point Analysis: At each time point, retrieve a sample from 4°C storage.

  • Biological Activity Assay: Repeat the in vitro transfection assay to assess the biological activity of the stored LNPs.

  • Data Analysis: Compare the protein expression levels at each time point to the T=0 value to determine the loss of biological activity over time.

Visualizations

LNP_Degradation_Pathways Potential Degradation Pathways for Lipid-182 LNPs at 4°C cluster_physical Physical Instability cluster_chemical Chemical Instability LNP Stable Lipid-182 LNP Aggregation Aggregation / Fusion LNP->Aggregation   High Ionic Strength,   Suboptimal PEG-Lipid Hydrolysis Hydrolysis (Ester Bonds) LNP->Hydrolysis   Non-neutral pH,   Presence of Water Oxidation Oxidation (Tertiary Amine) LNP->Oxidation   Presence of Oxygen,   Light Exposure Size_Increase Increased Particle Size & PDI Aggregation->Size_Increase Loss_of_Function Loss of Therapeutic Function Size_Increase->Loss_of_Function Reduced Efficacy Lysolipids Lysolipids + Fatty Acids Hydrolysis->Lysolipids N_Oxide N-Oxide Formation Oxidation->N_Oxide LNP_Destabilization LNP Destabilization Lysolipids->LNP_Destabilization Membrane Disruption Reactive_Aldehydes Reactive Aldehydes N_Oxide->Reactive_Aldehydes Cargo_Degradation Cargo Degradation (e.g., mRNA Adducts) Reactive_Aldehydes->Cargo_Degradation Cargo_Degradation->Loss_of_Function Reduced Potency LNP_Destabilization->Cargo_Degradation

Caption: Potential degradation pathways for Lipid-182 LNPs.

Troubleshooting_Workflow Troubleshooting LNP Instability at 4°C cluster_physical_checks Physical Troubleshooting cluster_chemical_checks Chemical Troubleshooting Start LNP Instability Observed (e.g., Increased Size, Lower Activity) Check_Physical Assess Physical Parameters: Size, PDI, Zeta Potential Start->Check_Physical Check_Chemical Assess Chemical Integrity: Encapsulation, Biological Activity Start->Check_Chemical Size_PDI_High Size/PDI Increased? Check_Physical->Size_PDI_High Activity_Loss Activity/Encapsulation Decreased? Check_Chemical->Activity_Loss Optimize_Buffer Optimize Buffer: - Ionic Strength - pH (Neutral) Size_PDI_High->Optimize_Buffer Yes Optimize_PEG Optimize PEG-Lipid Concentration Size_PDI_High->Optimize_PEG Yes End Stable LNP Formulation Size_PDI_High->End No Optimize_Buffer->End Optimize_PEG->End Check_pH Verify Storage Buffer pH is Neutral (7.0-7.4) Activity_Loss->Check_pH Yes Protect_Light Ensure Protection from Light Activity_Loss->Protect_Light Yes High_Purity Use High-Purity Lipids/Excipients Activity_Loss->High_Purity Yes Activity_Loss->End No Check_pH->End Protect_Light->End High_Purity->End

Caption: A logical workflow for troubleshooting LNP instability.

References

Technical Support Center: Enhancing In Vivo Transfection Efficiency of LNP Lipid-182 Class Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo transfection efficiency of lipid nanoparticles (LNPs) formulated with the Lipid-182 class of ionizable lipids. Given that "Lipid-182" represents a specific, likely proprietary, ionizable lipid, this guide focuses on the established principles of LNP formulation and optimization that are broadly applicable to novel ionizable lipids of this nature.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) of an LNP formulation that influence in vivo transfection efficiency?

A1: The in vivo performance of an LNP formulation is determined by several key physicochemical properties. These attributes collectively influence the stability, circulation time, biodistribution, cellular uptake, and endosomal escape of the LNP, all of which are crucial for successful transfection.[1][2][3][4][5] Researchers should aim to control these parameters within optimized ranges.

Key LNP Quality Attributes:

Critical Quality AttributeTypical RangeImpact on Transfection Efficiency
Particle Size (Hydrodynamic Diameter) 50 - 150 nmInfluences biodistribution, cellular uptake, and immune system evasion. Smaller particles may have longer circulation times.[5][6]
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle population. A low PDI is crucial for consistent performance and reproducibility.[4]
Zeta Potential Near-neutral at physiological pHA near-neutral surface charge at pH 7.4 minimizes non-specific interactions with blood components and reduces toxicity.[2][5][6]
Encapsulation Efficiency (%EE) > 90%A high encapsulation efficiency ensures a sufficient therapeutic payload is delivered to the target cells.
pKa of Ionizable Lipid 6.0 - 6.5The pKa is critical for efficient nucleic acid encapsulation at acidic pH during formulation and for facilitating endosomal escape in the acidic environment of the endosome.[2]
N:P Ratio (Ionizable Lipid Nitrogen to Nucleic Acid Phosphate) 3 - 6This ratio affects nucleic acid condensation, particle stability, and transfection efficiency.[6]

Q2: How does the choice of helper lipids impact the performance of LNP Lipid-182?

A2: Helper lipids, typically a phospholipid and cholesterol, are crucial for the structural integrity and functionality of LNPs.[1][2]

  • Phospholipids: Lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the formation of the lipid bilayer and can influence the fusogenicity of the LNP.[7] DOPE, with its conical shape, can promote the formation of non-bilayer structures that facilitate endosomal escape.[7][8]

  • Cholesterol: Cholesterol acts as a stabilizing agent, filling gaps in the lipid bilayer, regulating membrane fluidity, and enhancing particle stability in vivo.[1][7]

The optimal ratio of these helper lipids to the ionizable lipid is critical and often needs to be empirically determined for a specific ionizable lipid like Lipid-182.[8]

Q3: What is the role of PEGylated lipids in LNP formulations and how can they be optimized?

A3: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a hydrophilic shield that reduces opsonization (the process of marking particles for clearance by the immune system) and prolongs circulation time.[1][2][9] However, the "PEG dilemma" arises because this hydrophilic layer can also hinder cellular uptake and endosomal escape.

Optimization strategies include:

  • Varying PEG-lipid concentration: Typically, 0.5-2.5 mol% is used. Lower concentrations may enhance cellular uptake, while higher concentrations can increase circulation time.[9]

  • Altering PEG-lipid alkyl chain length: Shorter alkyl chains can lead to faster shedding of the PEG-lipid from the LNP surface upon reaching the target tissue, unmasking the underlying lipids and facilitating cellular uptake.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo application of this compound formulations.

IssuePotential Cause(s)Recommended Solution(s)
Low Transfection Efficiency In Vivo Suboptimal LNP Formulation: Incorrect lipid ratios, particle size outside the optimal range, or low encapsulation efficiency.Systematically vary the molar ratios of the ionizable lipid, helper lipids, and PEG-lipid. Optimize the formulation process to achieve a particle size between 80-120 nm with a PDI < 0.15.[7][8]
Poor Endosomal Escape: The pKa of the ionizable lipid may not be optimal for the endosomal pH.If the structure of Lipid-182 can be modified, aim for a pKa between 6.2 and 6.5.[2] Incorporate fusogenic helper lipids like DOPE to promote membrane destabilization.[8]
Rapid Clearance from Circulation: High level of opsonization and uptake by the reticuloendothelial system (RES).Adjust the PEG-lipid concentration and alkyl chain length to optimize the balance between stealth properties and cellular uptake.[9]
High Toxicity or Immunogenicity Excessive Positive Charge: The LNP may have a net positive charge at physiological pH.Ensure the pKa of Lipid-182 is in a range that results in a near-neutral surface charge at pH 7.4. Optimize the N:P ratio to avoid excess ionizable lipid on the particle surface.[2][6]
Impurities in the Formulation: Residual organic solvents or other contaminants from the synthesis process.Implement rigorous purification steps, such as dialysis or tangential flow filtration, to remove any impurities.[4][6]
Inconsistent Batch-to-Batch Performance Variability in Formulation Process: Inconsistent mixing speeds, flow rates, or temperatures during LNP assembly.Utilize a controlled and reproducible manufacturing method, such as microfluidic mixing, to ensure consistent particle formation.[4][6][10]
Degradation of RNA or Lipids: Improper storage conditions leading to hydrolysis of lipids or degradation of the nucleic acid payload.Store LNP formulations at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term) and protect from light and multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device, which allows for precise control over particle size and distribution.

Materials:

  • Lipid-182, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • Nucleic acid (mRNA or siRNA) diluted in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[6]

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration system.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DSPC:Cholesterol:PEG-lipid).[11]

  • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps.

  • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1) and the total flow rate to control the mixing process and resulting particle size.[6]

  • Initiate the flow and collect the resulting LNP dispersion.

  • Purify the LNPs by dialyzing against PBS (pH 7.4) for at least 18 hours or by using a tangential flow filtration system to remove ethanol and unencapsulated nucleic acid.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of LNP Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNP formulation. Dilute the LNP sample in PBS to an appropriate concentration for measurement.

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS) to measure the surface charge of the LNPs. Measurements should be performed in a suitable buffer, such as PBS (pH 7.4).

3. Encapsulation Efficiency Determination:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay for RNA).
  • Measure the total amount of nucleic acid in a sample after disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100).
  • Measure the amount of free, unencapsulated nucleic acid in an intact sample.
  • Calculate the encapsulation efficiency as: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Visualizing Key Processes and Workflows

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endocytosis Endocytic Pathway LNP LNP (Lipid-182) Early_Endosome Early Endosome (pH 6.0-6.5) LNP->Early_Endosome Endocytosis Payload_Release Therapeutic Payload (e.g., mRNA) Translation Protein Expression Payload_Release->Translation Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Late_Endosome->Payload_Release Endosomal Escape (Lipid-182 Protonation) Lysosome Lysosome (pH < 5.0) Degradation Late_Endosome->Lysosome Fusion

Caption: LNP cellular uptake and endosomal escape pathway.

Optimization_Workflow cluster_formulation Formulation & Characterization cluster_testing In Vivo Evaluation cluster_analysis Analysis & Refinement Formulation LNP Formulation (Vary Lipid Ratios, N:P) Characterization Physicochemical Characterization (Size, PDI, Zeta, %EE) Formulation->Characterization InVivo_Admin In Vivo Administration (e.g., IV injection in mice) Characterization->InVivo_Admin Select formulations meeting CQAs Biodistribution Assess Biodistribution (e.g., IVIS Imaging) InVivo_Admin->Biodistribution Efficacy Measure Transfection Efficiency (e.g., Luciferase Assay) Biodistribution->Efficacy Data_Analysis Analyze Data & Identify Lead Candidates Efficacy->Data_Analysis Refinement Refine Formulation Parameters Data_Analysis->Refinement Refinement->Formulation Iterative Optimization

Caption: Workflow for optimizing LNP in vivo transfection.

References

Technical Support Center: Scaling Up LNP-Lipid-X Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Lipid-X-formulated Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and formulation of LNPs utilizing the ionizable lipid, Lipid-X.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your LNP-Lipid-X production workflow.

Problem / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Lipid-X during Synthesis Incomplete reaction; degradation of starting materials or product.- Ensure all reactants are of high purity and anhydrous conditions are maintained.- Optimize reaction temperature and time.- Use a glovebox system with an inert atmosphere to prevent degradation.[1]
Presence of Impurities in Purified Lipid-X Inefficient purification; co-elution of structurally similar impurities.- Employ orthogonal purification methods such as a combination of normal-phase and reversed-phase flash chromatography.[2] - Utilize advanced detection methods like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better impurity profiling.[1] - Consider preparative or semi-preparative HPLC for high-purity requirements.[1]
Poor LNP Formulation Characteristics (Large Particle Size, High Polydispersity Index - PDI) Suboptimal mixing parameters; poor quality of lipids; inappropriate buffer conditions.- Optimize microfluidic mixing parameters such as Total Flow Rate (TFR) and Flow Rate Ratio (FRR).[3] - Ensure high purity of all lipid components, as impurities can affect self-assembly.[4][5][6] - Use a citrate buffer at a low pH (e.g., 4.0) for the aqueous phase to ensure protonation of the ionizable lipid.
Low mRNA Encapsulation Efficiency Incorrect lipid-to-mRNA ratio; suboptimal pH of the aqueous phase.- Optimize the nitrogen-to-phosphate (N:P) ratio.[7] - Ensure the pH of the aqueous phase is sufficiently low to maintain a positive charge on Lipid-X for electrostatic interaction with the negatively charged mRNA.[8]
Batch-to-Batch Inconsistency Variability in raw materials; inconsistent process parameters.- Implement rigorous quality control of all raw materials, including lipids and mRNA. - Standardize all process parameters, including mixing speeds, flow rates, and temperatures. - Utilize automated microfluidic systems to ensure reproducibility.[3]
LNP Aggregation During Storage Inappropriate storage buffer or temperature; degradation of PEG-lipid.- Store LNPs at low temperatures (e.g., -80°C).[9] - Use a suitable storage buffer containing cryoprotectants like sucrose.[9] - Monitor the integrity of the PEGylated lipid, as its degradation can lead to loss of the protective stealth layer.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during LNP-Lipid-X production?

A1: The key CQAs for LNP-RNA therapeutics include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, lipid composition and purity, and mRNA integrity.[10][11] Consistent monitoring of these attributes is crucial for ensuring the safety and efficacy of the final product.

Q2: How can I improve the purity of my synthesized Lipid-X?

A2: To enhance the purity of Lipid-X, a multi-step purification approach is recommended. Flash chromatography is a common and effective method.[1][2] For challenging separations, consider using a combination of normal-phase and reversed-phase chromatography. For very high purity requirements, preparative HPLC can be employed.[1] It is also critical to minimize the formation of impurities during synthesis by using high-quality starting materials and maintaining an inert reaction environment.[1]

Q3: What are the most common impurities found in ionizable lipids like Lipid-X, and why are they a concern?

A3: Common impurities in ionizable lipids include N-oxides and aldehydes.[5][6] N-oxide impurities have been shown to reduce the transfection and translation activity of the mRNA cargo.[5] Aldehyde impurities can react with the mRNA, forming adducts that can compromise the efficacy of the therapeutic.[12] Therefore, stringent control and monitoring of these impurities are essential.

Q4: How does the scale-up from a microfluidic benchtop system to a larger production scale affect LNP characteristics?

A4: Scaling up LNP production can present challenges in maintaining consistent particle size, PDI, and encapsulation efficiency.[13] Direct scale-up of a single microfluidic channel is often not feasible. A common strategy is parallelization, where multiple microfluidic units are run simultaneously.[14] It is crucial to re-optimize process parameters such as flow rates at a larger scale to ensure the final product meets the required specifications.

Q5: What analytical techniques are recommended for characterizing LNP-Lipid-X formulations?

A5: A suite of orthogonal analytical techniques is necessary for comprehensive characterization. Dynamic Light Scattering (DLS) is used to measure particle size and PDI. Zeta potential analysis determines the surface charge. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with CAD or ELSD is used to quantify lipid components and assess their purity.[5] Ion-pair RP-HPLC can be used to assess mRNA integrity and the presence of lipid-mRNA adducts.[11] Cryogenic Transmission Electron Microscopy (cryo-TEM) provides insights into particle morphology.[14]

Experimental Protocols

Synthesis of Ionizable Lipid-X (Illustrative Two-Step Synthesis)

This protocol describes a representative synthesis of a novel ionizable lipid.

Step 1: Synthesis of Intermediate Compound

  • In a glovebox under an inert nitrogen atmosphere, dissolve the starting amine and aldehyde in an appropriate anhydrous solvent (e.g., ethanol).

  • Add a suitable catalyst (e.g., CuCl) to the reaction mixture.

  • Add the alkyne dropwise while stirring at a controlled temperature (e.g., 50°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove solid catalysts.

  • Dry the filtrate and redissolve it in a suitable organic solvent like dichloromethane (CH2Cl2).

  • Perform a liquid-liquid extraction with water and then with saturated brine.

  • Collect the organic phase, dry it over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent in vacuo to obtain the crude intermediate.

Step 2: Final Synthesis of Lipid-X

  • Dissolve the intermediate from Step 1 and a second reactant (e.g., an epoxide) in an appropriate solvent.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction to completion by TLC.

  • Cool the reaction mixture and purify the crude product using flash chromatography on a silica gel column with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure Lipid-X and combine them.

  • Remove the solvent under reduced pressure to obtain the final product.

Purification of Lipid-X using Flash Chromatography
  • Dissolve the crude Lipid-X in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the dissolved sample onto a pre-packed silica gel column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

  • Monitor the eluent using a UV detector and/or an ELSD.

  • Collect fractions based on the detector signals.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified Lipid-X.

Formulation of LNP-Lipid-X-mRNA via Microfluidics
  • Prepare the Lipid Solution (Organic Phase): Dissolve Lipid-X, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[15]

  • Prepare the mRNA Solution (Aqueous Phase): Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).[15]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr).

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against a storage buffer (e.g., 10 mM Tris-HCl with 8% sucrose, pH 7.4) for 16 hours to remove ethanol and unencapsulated mRNA.[9]

    • Alternatively, use Tangential Flow Filtration (TFF) for larger scale purification and concentration.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at -80°C.[9]

Quantitative Data Summary

Parameter Lab Scale (e.g., Microfluidics) Pilot/Manufacturing Scale (e.g., Parallel Microfluidics/T-Junction Mixing) Reference
Typical Lipid-X Purity >98%>99%[5]
LNP Size (Z-average) 80 - 120 nm80 - 120 nm (with process optimization)[3][14]
Polydispersity Index (PDI) < 0.15< 0.2[3][14]
mRNA Encapsulation Efficiency >90%>90%[3]
Production Rate mL/minL/hr[14]

Visualizations

LNP_LipidX_Synthesis_Workflow Lipid-X Synthesis Workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification cluster_qc Step 3: Quality Control Reactants Starting Materials (Amine, Aldehyde, Alkyne) Reaction1 One-Pot Reaction (e.g., A3 Coupling) Reactants->Reaction1 Intermediate Crude Intermediate Reaction1->Intermediate Reaction2 Final Reaction Step Intermediate->Reaction2 Reactant2 Second Reactant (e.g., Epoxide) Reactant2->Reaction2 Crude_LipidX Crude Lipid-X Reaction2->Crude_LipidX Flash_Chrom Flash Chromatography Crude_LipidX->Flash_Chrom Pure_LipidX Purified Lipid-X (>99% Purity) Flash_Chrom->Pure_LipidX QC_Analysis Analytical Characterization (HPLC, LC-MS, NMR) Pure_LipidX->QC_Analysis

Caption: Workflow for the synthesis and purification of Lipid-X.

LNP_Formulation_Workflow LNP-Lipid-X-mRNA Formulation Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_downstream Downstream Processing cluster_analysis Final Product Analysis Lipid_Sol Lipid Solution (Organic) - Lipid-X - DSPC - Cholesterol - PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipid_Sol->Microfluidics Organic Phase mRNA_Sol mRNA Solution (Aqueous) - mRNA in Citrate Buffer (pH 4.0) mRNA_Sol->Microfluidics Aqueous Phase LNP_Crude Crude LNP Formulation Microfluidics->LNP_Crude Purification Purification & Buffer Exchange (Dialysis or TFF) LNP_Crude->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP Final_QC Quality Control - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency Final_LNP->Final_QC

Caption: Workflow for LNP-Lipid-X-mRNA formulation.

References

Navigating the Immunogenicity of L-182 Lipid Nanoparticle Formulations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the immunogenic potential of Lipid Nanoparticle (LNP) formulations, with a specific focus on those containing the ionizable lipid L-182. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in optimizing their LNP-based therapeutic and vaccine development.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have regarding the immunogenicity of their LNP formulations.

Q1: What are the primary drivers of immunogenicity in LNP formulations?

A1: The immunogenicity of LNPs is multifactorial and can be attributed to several components and physicochemical properties:

  • Ionizable Lipids: The cationic nature of ionizable lipids at low pH, which is crucial for mRNA encapsulation and endosomal escape, can also trigger innate immune responses. Lipids like L-182, with a pKa of 6.48, are designed to be neutral at physiological pH to minimize this, but can still be recognized by immune sensors.[1][2]

  • PEGylated Lipids: While polyethylene glycol (PEG) is used to increase circulation time and stability, it can be immunogenic, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of the LNPs upon subsequent administrations.[3]

  • mRNA Cargo: The mRNA itself can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an innate immune response. The use of modified nucleosides (e.g., N1-methylpseudouridine) can help to reduce this response.

  • Physicochemical Properties: Particle size, surface charge, and the overall lipid composition can all influence how the immune system recognizes and responds to LNPs.[2][4][5]

Q2: What are the key innate immune pathways activated by LNPs?

A2: LNPs can activate several innate immune pathways, leading to the production of pro-inflammatory cytokines and chemokines. The primary pathways include:

  • Toll-like Receptor (TLR) Signaling: Certain components of LNPs, including the ionizable lipid and the mRNA cargo, can be recognized by endosomal TLRs (TLR3, TLR7, and TLR8), leading to the activation of downstream signaling cascades that result in the production of type I interferons and other inflammatory cytokines.

  • Inflammasome Activation: LNPs can also activate the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6]

  • Complement Activation: The surface of LNPs, particularly the PEGylated lipids, can activate the complement system, leading to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex. This can contribute to inflammation and hypersensitivity reactions.[7][8][9]

Q3: How can I reduce the immunogenicity of my L-182 LNP formulation?

A3: Several strategies can be employed to mitigate the immunogenicity of your LNP formulations:

  • Optimize Lipid Composition:

    • Ionizable Lipid: While you are using L-182, you can screen other ionizable lipids with different head groups or tail structures that may have a lower intrinsic immunogenicity.

    • PEG Lipid: Consider using alternative stealth polymers to PEG or modifying the PEG-lipid structure (e.g., using shorter PEG chains or different anchor lipids) to reduce anti-PEG antibody formation.

  • Modify the mRNA: Incorporate modified nucleosides into your mRNA sequence to reduce its recognition by TLRs.

  • Control Physicochemical Properties:

    • Size: Aim for a particle size that is optimal for delivery to your target tissue while minimizing uptake by immune cells. Generally, smaller particles may be less immunogenic in some models.[5]

    • Surface Charge: Ensure your LNPs have a neutral or slightly negative surface charge at physiological pH to reduce non-specific interactions with immune cells.[1]

  • Route of Administration: The route of administration can significantly impact the immune response. For example, intramuscular injection may lead to a more localized immune response compared to intravenous administration.

II. Troubleshooting Guide

This guide provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro or in vivo. Ionizable lipid (L-182) is activating innate immune cells.1. Confirm LNP purity: Ensure there are no contaminants from the synthesis process (e.g., endotoxin).2. Titrate LNP dose: Determine if the cytokine response is dose-dependent and use the lowest effective dose.3. Compare with other ionizable lipids: Test LNPs formulated with different ionizable lipids to see if the effect is specific to L-182.4. Modify helper lipids: Altering the helper lipid composition can sometimes modulate the overall immunogenicity of the LNP.
Rapid clearance of LNPs upon second administration. Development of anti-PEG antibodies.1. Measure anti-PEG antibodies: Use an ELISA to determine if anti-PEG IgG or IgM are present in the serum of your animals.2. Modify PEG-lipid: Try using a PEG lipid with a shorter chain length or a different lipid anchor.3. Use alternative stealth polymers: Explore the use of non-PEG stealth polymers.4. Change administration route: If feasible, switch to a different route of administration for subsequent doses.
High variability in immune response between animals. Inconsistent LNP formulation or administration.1. Characterize LNP batches: Ensure consistency in particle size, polydispersity index (PDI), and zeta potential between batches.2. Standardize administration technique: Ensure precise and consistent injection volumes and locations.3. Check animal health: Ensure all animals are healthy and free of underlying inflammation before the start of the experiment.
Low transfection efficiency accompanied by high immunogenicity. LNP formulation is being rapidly cleared by the immune system before it can reach target cells, or the inflammatory response is inhibiting protein expression.1. Optimize LNP formulation for stability: Evaluate the stability of your LNPs in serum.2. Assess biodistribution: Determine where your LNPs are accumulating in vivo. High accumulation in immune organs like the spleen and liver could indicate rapid clearance.3. Measure immune cell activation: Use flow cytometry to assess the activation status of different immune cell populations.

III. Quantitative Data Summary

The following tables summarize quantitative data on the immunogenicity of various LNP formulations from preclinical studies. While specific data for L-182 is limited in publicly available literature, these tables provide a comparative overview of how different components can influence immune responses.

Table 1: In Vivo Cytokine Induction by Different LNP Formulations in Mice

Ionizable LipidmRNA CargoRoute of Admin.TimepointKey Cytokine Changes (Fold change vs. control)Reference
DODMADengue AntigenIM6 hoursTNF-α: ~5-foldIFN-γ: ~4-foldIL-6: ~6-fold[1]
SM-102Dengue AntigenIM6 hoursTNF-α: ~6-foldIFN-γ: ~5-foldIL-6: ~7-fold[1]
MC3LuciferaseIV6 hoursIL-6: Significant increase[10]
ALC-0315LuciferaseIV6 hoursIL-6: Significant increase[10]

Table 2: Impact of LNP Size on Immunogenicity in Mice

LNP DiameterAntigenKey FindingReference
~60 nmViral AntigenSubstantially less immunogenic compared to larger LNPs.[5]
~100 nmViral AntigenOptimal for inducing robust antibody responses.[5]
>120 nmViral AntigenMay have altered biodistribution and immune cell interactions.[4]

Table 3: Complement Activation by LNP Formulations in Human Serum

LNP FormulationKey Complement Markers IncreasedPathway ActivatedReference
Comirnaty® (Pfizer-BioNTech)sC5b-9, C5a, BbAlternative Pathway[7][9]
Spikevax® (Moderna)sC5b-9, C5a, BbAlternative Pathway[9]
Doxebo® (PEGylated liposome)sC5b-9, C5a, BbAlternative Pathway[9]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunogenicity of your L-182 LNP formulations.

Protocol 1: In Vitro Cytokine Induction Assay Using Human PBMCs

Objective: To assess the potential of LNP formulations to induce pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • L-182 LNP formulation and control LNPs (e.g., empty LNPs, LNPs with a known immunostimulatory lipid)

  • LPS (positive control)

  • PBS (negative control)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for TNF-α, IL-6, IL-1β, etc.

Procedure:

  • Thaw and wash PBMCs according to standard procedures.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of your L-182 LNP formulation, control LNPs, and LPS in complete medium.

  • Add 100 µL of the diluted LNPs, controls, or medium alone to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Analyze the supernatant for cytokine concentrations using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.

Protocol 2: In Vivo Mouse Immunization and Serum Cytokine Analysis

Objective: To evaluate the in vivo immunogenicity of L-182 LNP formulations by measuring systemic cytokine responses in mice.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • L-182 LNP formulation encapsulating a model antigen (e.g., ovalbumin mRNA) or a reporter gene (e.g., luciferase mRNA)

  • Control LNPs

  • PBS

  • Syringes and needles for administration (e.g., intramuscular or intravenous)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Multiplex cytokine assay kit or ELISA kits

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare the LNP formulations for injection in sterile PBS at the desired concentration.

  • Administer a single dose of the LNP formulation (e.g., 10 µg of mRNA per mouse) via the desired route (e.g., intramuscularly into the tibialis anterior muscle). Include a group of mice injected with PBS as a negative control.

  • At various time points post-injection (e.g., 2, 6, 24, and 48 hours), collect blood samples from the mice via submandibular or retro-orbital bleeding.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Analyze the serum samples for cytokine concentrations using a multiplex cytokine assay or individual ELISAs.

Protocol 3: ELISA for Anti-PEG Antibodies

Objective: To detect and quantify the presence of anti-PEG antibodies (IgM and IgG) in the serum of animals treated with PEGylated L-182 LNPs.

Materials:

  • High-binding 96-well ELISA plates

  • PEG-BSA conjugate for coating

  • Serum samples from LNP-treated and naive animals

  • Biotinylated anti-mouse IgM and anti-mouse IgG detection antibodies

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coat the ELISA plate with PEG-BSA (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Dilute the serum samples in blocking buffer (e.g., 1:100) and add them to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times.

  • Add the biotinylated detection antibody (anti-IgM or anti-IgG) and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate seven times.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Add stop solution and read the absorbance at 450 nm.

Protocol 4: Flow Cytometry Analysis of Immune Cell Activation

Objective: To assess the activation of specific immune cell populations (e.g., dendritic cells, monocytes, T cells) in response to L-182 LNP stimulation in vivo.

Materials:

  • Spleens or lymph nodes from LNP-treated and control mice

  • Cell strainers (70 µm)

  • ACK lysis buffer (for spleens)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD11c, MHC-II, CD86, CD69, CD4, CD8)

  • Viability dye (e.g., Zombie Aqua)

  • Flow cytometer

Procedure:

  • Harvest spleens or draining lymph nodes from mice at a specified time point after LNP administration.

  • Prepare single-cell suspensions by mechanically dissociating the tissues through a cell strainer.

  • If using spleens, lyse red blood cells with ACK lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Stain the cells with a viability dye according to the manufacturer's protocol.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against the surface markers of interest for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using flow cytometry analysis software to quantify the expression of activation markers on different immune cell populations.

V. Visualizations

This section provides diagrams to illustrate key concepts and workflows related to LNP immunogenicity.

Signaling_Pathways cluster_LNP LNP Components cluster_Immune_Activation Innate Immune Activation Ionizable Lipid Ionizable Lipid TLR TLR Signaling Ionizable Lipid->TLR Inflammasome NLRP3 Inflammasome Ionizable Lipid->Inflammasome mRNA mRNA mRNA->TLR PEG-Lipid PEG-Lipid Complement Complement System PEG-Lipid->Complement Cytokine Production Cytokine Production TLR->Cytokine Production IFN-α/β, TNF-α, IL-6 Inflammasome->Cytokine Production IL-1β, IL-18 Inflammation Inflammation Complement->Inflammation C3a, C5a

Caption: Key innate immune signaling pathways activated by LNP components.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Formulate Formulate L-182 LNPs Characterize Characterize Size, PDI, Zeta, Encapsulation Formulate->Characterize PBMC_Assay PBMC Cytokine Assay Characterize->PBMC_Assay Mouse_Model Mouse Immunization Characterize->Mouse_Model Serum_Cytokines Serum Cytokine Analysis Mouse_Model->Serum_Cytokines Immune_Profiling Immune Cell Profiling (Flow Cytometry) Mouse_Model->Immune_Profiling Anti_PEG Anti-PEG ELISA Mouse_Model->Anti_PEG

Caption: General experimental workflow for assessing LNP immunogenicity.

Troubleshooting_Logic cluster_Innate Troubleshooting Innate Response cluster_Adaptive Troubleshooting Adaptive Response Start High Immunogenicity Observed Q1 Is it the first administration? Start->Q1 A1_Yes Innate Immune Response Q1->A1_Yes Yes A1_No Adaptive Immune Response (e.g., anti-PEG) Q1->A1_No No Check_Purity Check for Endotoxin A1_Yes->Check_Purity Measure_Anti_PEG Perform Anti-PEG ELISA A1_No->Measure_Anti_PEG Titrate_Dose Reduce LNP Dose Check_Purity->Titrate_Dose Modify_Lipids Screen Alternative Lipids Titrate_Dose->Modify_Lipids Modify_mRNA Use Modified Nucleosides Modify_Lipids->Modify_mRNA Modify_PEG Change PEG-Lipid Measure_Anti_PEG->Modify_PEG Change_Route Alter Administration Route Modify_PEG->Change_Route

Caption: Logical flow for troubleshooting LNP immunogenicity issues.

References

Technical Support Center: Optimizing N:P Ratio for LNP Formulations with Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations using the novel ionizable amino Lipid-182. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal nucleic acid delivery through precise control of the Nitrogen-to-Phosphate (N:P) ratio. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your LNP formulation experiments.

Understanding the N:P Ratio

The N:P ratio is a critical parameter in the formulation of LNPs. It represents the molar ratio of the amine nitrogens (N) in the ionizable lipid (in this case, Lipid-182) to the phosphate groups (P) in the nucleic acid backbone (e.g., mRNA, siRNA). This ratio governs the electrostatic interactions that drive the encapsulation of the negatively charged nucleic acid with the positively charged lipid in an acidic environment. Optimizing the N:P ratio is crucial for ensuring high encapsulation efficiency, desirable particle size, and potent in vitro and in vivo performance.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting N:P ratio for LNP formulations with Lipid-182?

A1: Based on general knowledge from similar ionizable lipids, a typical starting range for N:P ratio optimization is between 3 and 6. For many clinically relevant LNP formulations, an N:P ratio of around 6 has been used.[1][2] However, the optimal ratio is highly dependent on the specific nucleic acid cargo and the desired characteristics of the final LNP formulation.

Q2: How does the N:P ratio affect the characteristics of Lipid-182 LNPs?

A2: The N:P ratio significantly influences several key quality attributes of LNPs:

  • Encapsulation Efficiency: A higher N:P ratio generally leads to a higher encapsulation efficiency due to the increased availability of positively charged lipids to complex with the nucleic acid.

  • Particle Size: The N:P ratio can impact the final particle size. While the relationship can be complex, often an optimal N:P ratio is necessary to achieve the desired particle size, typically between 80-150 nm for systemic delivery.

  • Zeta Potential: A higher N:P ratio can result in a more positive surface charge (zeta potential) at acidic pH, which can influence stability and interaction with cells. At physiological pH, the surface charge should be near-neutral.

  • Transfection Efficiency: The N:P ratio is directly linked to the efficiency of nucleic acid delivery and subsequent protein expression or gene silencing. An optimized ratio ensures efficient endosomal escape and release of the cargo into the cytoplasm.

Q3: How is the N:P ratio calculated for a Lipid-182 LNP formulation?

A3: The N:P ratio is calculated based on the molar quantities of the amine groups in Lipid-182 and the phosphate groups in the nucleic acid.

  • Moles of Nitrogen (N):

    • Determine the number of ionizable amine groups per molecule of Lipid-182. Lipid-182 is a squaramide-containing lipid. The number of protonatable nitrogens needs to be considered.

    • Calculate the moles of Lipid-182 in your formulation.

    • Moles of N = (Moles of Lipid-182) x (Number of ionizable amines per lipid molecule).

  • Moles of Phosphate (P):

    • Calculate the moles of your nucleic acid. This is typically done by dividing the mass of the nucleic acid by its average molecular weight (approx. 340 g/mol per base for RNA).

    • Moles of P = Moles of nucleic acid.

  • N:P Ratio:

    • N:P Ratio = Moles of N / Moles of P.

Q4: What is the pKa of Lipid-182 and why is it important for N:P ratio optimization?

A4: Lipid-182 is an ionizable cationic amine lipid with a pKa of 6.48. The pKa is the pH at which the lipid is 50% ionized. This is a crucial property as it dictates that Lipid-182 will be positively charged in the acidic environment used for LNP formulation (typically pH 4-5), allowing for efficient complexation with the negatively charged nucleic acid. Upon entering the physiological environment (pH 7.4), the lipid becomes more neutral, which is thought to reduce toxicity. The pKa value directly influences the electrostatic interactions at a given formulation pH, making it a key factor in optimizing the N:P ratio.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<80%) Insufficient N:P ratio.Increase the N:P ratio in increments (e.g., from 3 to 4, 5, or 6) to provide more cationic lipid for complexation.
Suboptimal mixing during formulation.Ensure rapid and efficient mixing of the lipid and nucleic acid solutions. Microfluidic mixing is highly recommended for reproducibility.[2]
Incorrect pH of the aqueous buffer.Verify that the pH of the aqueous buffer (e.g., citrate or acetate) is sufficiently low (typically pH 4-5) to ensure protonation of Lipid-182.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) N:P ratio is too high or too low.Systematically screen a range of N:P ratios (e.g., 3, 4, 5, 6, 8) to identify the optimal ratio for the desired particle size.
Aggregation of LNPs.Ensure proper buffer conditions and consider optimizing the PEG-lipid concentration in the formulation.
Slow mixing or inefficient homogenization.Utilize a microfluidic mixing device to ensure rapid and uniform particle formation.[2]
Poor In Vitro / In Vivo Performance (Low protein expression or gene silencing) Suboptimal N:P ratio leading to poor endosomal escape.Perform a dose-response experiment with varying N:P ratios to identify the ratio that yields the highest biological activity.
Degradation of nucleic acid.Ensure an RNase-free environment during the entire formulation process.[2]
Unstable LNP formulation.Characterize the stability of your LNP formulation at different N:P ratios over time and at different storage conditions.
Evidence of Formulation Instability (e.g., precipitation) N:P ratio is excessively high, leading to highly charged particles and aggregation.Decrease the N:P ratio.
Inappropriate buffer composition or ionic strength.Optimize the buffer composition and ionic strength for your specific formulation.

Quantitative Data

Due to the proprietary nature of specific lipid formulations, detailed quantitative data for Lipid-182 across a range of N:P ratios is not extensively available in the public domain. However, the following table provides a general representation of how key LNP parameters may change with varying N:P ratios, based on trends observed with other ionizable lipids.

N:P RatioEncapsulation Efficiency (%)Particle Size (nm)PDIIn Vitro Potency (Relative Units)
275 ± 5120 ± 100.18 ± 0.030.4 ± 0.1
492 ± 3105 ± 80.12 ± 0.020.8 ± 0.2
6 98 ± 2 95 ± 5 0.10 ± 0.02 1.0 ± 0.1
8>98110 ± 70.15 ± 0.030.9 ± 0.2
10>98130 ± 120.21 ± 0.040.7 ± 0.2

Note: This data is illustrative and the optimal N:P ratio for your specific application with Lipid-182 and your nucleic acid of interest should be determined experimentally.

Experimental Protocols

Protocol 1: N:P Ratio Optimization for Lipid-182 LNP Formulation

This protocol describes a systematic approach to screen for the optimal N:P ratio for a given nucleic acid using a microfluidic formulation method.

Materials:

  • Lipid-182

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (RNase-free)

  • Aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.0, RNase-free)

  • Dialysis buffer (e.g., PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dynamic Light Scattering (DLS) instrument

  • Ribogreen assay or similar for encapsulation efficiency measurement

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve Lipid-182, DSPC, Cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the microfluidic system used.

  • Prepare Nucleic Acid Solutions for Different N:P Ratios:

    • For each desired N:P ratio (e.g., 3, 4, 5, 6, 8), calculate the required amount of nucleic acid to be mixed with a fixed amount of the lipid stock solution.

    • Dilute the nucleic acid to the appropriate concentration in the aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.0).

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution for a specific N:P ratio into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).

    • Set the total flow rate (TFR) as recommended for your system to achieve the desired particle size.

    • Initiate the mixing process and collect the resulting LNP dispersion.

    • Repeat this step for each N:P ratio to be tested.

  • Dialysis:

    • Dialyze the collected LNP dispersions against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterization:

    • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index of the dialyzed LNPs using DLS.

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a Ribogreen assay or a similar fluorescence-based method.

  • In Vitro / In Vivo Testing:

    • Based on the characterization data, select promising LNP formulations for functional testing in relevant cell lines or animal models.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid-182 & Helpers in Ethanol Microfluidics Microfluidic Mixing (Vary N:P Ratio) Lipid_Stock->Microfluidics NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis DLS Size & PDI Dialysis->DLS EE_Assay Encapsulation Efficiency Dialysis->EE_Assay Functional_Assay In Vitro / In Vivo Testing Dialysis->Functional_Assay

Caption: Workflow for optimizing the N:P ratio in Lipid-182 LNP formulation.

NP_Ratio_Effects cluster_outputs LNP Characteristics NP_Ratio N:P Ratio Optimization Encapsulation Encapsulation Efficiency NP_Ratio->Encapsulation influences Size_PDI Particle Size & PDI NP_Ratio->Size_PDI impacts Performance In Vitro / In Vivo Potency NP_Ratio->Performance determines Stability Formulation Stability NP_Ratio->Stability affects

Caption: The influence of N:P ratio on key LNP characteristics.

References

Technical Support Center: LNP Stability & Buffer Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer composition on the stability of lipid nanoparticles (LNPs), including those formulated with lipids such as Lipid-182.

Troubleshooting Guide

This guide addresses common issues encountered during LNP experiments related to buffer composition and stability.

Q1: My LNPs are aggregating immediately after formulation. What are the likely causes?

A1: Immediate aggregation of LNPs is often due to suboptimal formulation or process parameters. Key factors related to the buffer to investigate include:

  • pH of the Aqueous Phase: The pH of your buffer is critical. For LNPs containing ionizable cationic lipids, a pH below the lipid's pKa is necessary during formulation to ensure the lipid is positively charged for efficient nucleic acid encapsulation.[1][2][3] However, an excessively low pH can lead to too much surface charge and instability, causing aggregation.[4]

  • Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[4][5]

  • Buffer Species: The type of buffer itself can influence LNP formation and stability. Commonly used buffers during formulation are sodium acetate and sodium citrate.[1][2] Incompatibility between the chosen buffer and the lipid composition can lead to instability.

Troubleshooting Workflow for Immediate Aggregation:

start LNP Aggregation Observed Immediately Post-Formulation check_ph Verify pH of Aqueous Buffer start->check_ph check_ionic_strength Assess Ionic Strength (Salt Concentration) start->check_ionic_strength check_buffer_species Evaluate Buffer Species (e.g., Citrate, Acetate) start->check_buffer_species optimize_ph Adjust pH to be within the optimal range for the ionizable lipid (typically pH 4-5) check_ph->optimize_ph Suboptimal optimize_salt Lower Salt Concentration check_ionic_strength->optimize_salt Too High test_alt_buffer Test Alternative Formulation Buffers check_buffer_species->test_alt_buffer Potential Incompatibility remeasure Re-formulate and Measure Particle Size and PDI optimize_ph->remeasure optimize_salt->remeasure test_alt_buffer->remeasure stable LNPs are Stable remeasure->stable Successful unstable Aggregation Persists remeasure->unstable Unsuccessful further_investigation Investigate Other Parameters (Lipid Ratios, Mixing Rate, etc.) unstable->further_investigation

Caption: Troubleshooting workflow for immediate LNP aggregation.

Q2: My LNPs look good initially but aggregate during storage. How can I improve their long-term stability?

A2: Aggregation during storage is a common challenge. Several factors related to the storage buffer can contribute to this:

  • Storage Temperature: Storing LNPs at 4°C is often preferable to freezing (-20°C or -80°C), as freeze-thaw cycles can induce aggregation.[4][6] However, for some formulations, ultra-low temperatures are necessary for long-term chemical stability.[1][7]

  • pH of Storage Buffer: While the pH of the storage buffer may not always significantly impact stability, it is generally recommended to store LNPs in a buffer with a physiologically relevant pH, such as 7.4, for ease of use in downstream applications.[6][8]

  • Buffer Choice for Frozen Storage: If freezing is necessary, the choice of buffer is critical. Phosphate-buffered saline (PBS) can experience significant pH shifts upon freezing, which can lead to LNP aggregation.[5][9] Buffers like Tris and HEPES have been shown to offer better cryoprotection compared to PBS for some LNP formulations.[9][10]

  • Absence of Cryoprotectants: For frozen storage, the addition of cryoprotectants is highly recommended. Sugars like sucrose and trehalose can help maintain LNP integrity during freezing and thawing.[1][8][11]

Q3: I'm observing a decrease in encapsulation efficiency over time. What could be the cause?

A3: A decrease in encapsulation efficiency can be due to the physical instability of the LNPs, leading to leakage of the nucleic acid payload. Factors related to the buffer that can influence this include:

  • Suboptimal pH: An inappropriate storage buffer pH can potentially lead to changes in the LNP structure, which may result in cargo leakage.

  • Buffer-Lipid Interactions: Certain buffer components might interact with the lipids in the LNP, affecting membrane fluidity and integrity over time.

Q4: My LNPs show increased polydispersity (PDI) after a freeze-thaw cycle. How can I prevent this?

A4: An increase in PDI after a freeze-thaw cycle is a strong indicator of particle aggregation and fusion. To mitigate this:

  • Incorporate Cryoprotectants: The most effective way to prevent this is by adding cryoprotectants like sucrose or trehalose to your LNP suspension before freezing.[8] These sugars help to protect the nanoparticles from the stresses of ice crystal formation.

  • Optimize Cooling and Thawing Rates: While not directly related to buffer composition, the rate of freezing and thawing can also impact LNP stability. Controlled and consistent rates are advisable.

  • Evaluate Different Storage Buffers: As mentioned, buffers like Tris or HEPES may offer better stability during freeze-thaw cycles compared to PBS for certain LNP formulations.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common buffers used for LNP formulation and storage?

A1:

  • For Formulation (Acidic Step): Sodium acetate and sodium citrate buffers, typically in the 25-50 mM range with a pH of 4-5, are commonly used.[1][2]

  • For Storage (Neutral Step): After formulation, LNPs are usually buffer-exchanged into a neutral buffer for storage and downstream applications. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[1] However, depending on the specific LNP composition and storage conditions, other buffers like Tris-buffered saline (TBS) and HEPES-buffered saline (HBS) are also utilized.[1][9]

Q2: What is the optimal pH for storing LNPs?

A2: For many LNP formulations, storage at a physiological pH of around 7.4 is recommended, especially if the LNPs are intended for direct in vitro or in vivo use.[1][8] Studies have shown that for certain LNPs, stability can be maintained over a range of pH values (e.g., 3 to 9) when stored at refrigerated temperatures.[6] However, the optimal pH can be formulation-dependent.

Q3: How do cryoprotectants like sucrose and trehalose improve LNP stability?

A3: Cryoprotectants are essential for maintaining the stability of LNPs during freezing and lyophilization.[11] They work by:

  • Forming a glassy matrix: During freezing, sugars like sucrose and trehalose form a viscous, amorphous glass that immobilizes the LNPs and prevents them from aggregating.

  • Replacing water: They can replace water molecules at the surface of the LNPs, which helps to preserve the lipid membrane structure.

  • Minimizing ice crystal damage: They reduce the formation of large ice crystals that can physically damage the nanoparticles.

Disaccharides such as sucrose and trehalose have been shown to be more effective than monosaccharides in preserving the structure and stability of LNPs during lyophilization.[12]

Q4: Can the buffer composition affect the in vivo performance of my LNPs?

A4: Yes, the buffer composition can influence the in vivo performance of LNPs. The final buffer in which the LNPs are suspended can affect their colloidal stability in the bloodstream and their interactions with biological components. For instance, some studies have shown that LNPs stored in Tris or HEPES buffers may exhibit better transfection efficiency in vivo compared to those stored in PBS.[9][10]

Quantitative Data Summary

Table 1: Effect of Storage Temperature and Buffer pH on LNP Stability (Generic LNP Formulation)

Storage ConditionTime (days)z-Average Diameter (nm)PDI% Gene Silencing
25°C
pH 7.40~100~0.1~95%
58~100~0.1~95%
156~110~0.15<20%
4°C
pH 7.40~100~0.1~95%
156~110~0.1~95%
-20°C
pH 7.40~100~0.1~95%
156~150~0.2~90%

Data adapted from a study on lipidoid nanoparticles, demonstrating the superior stability at 2°C (refrigeration) compared to room temperature or freezing in the absence of cryoprotectants. The pH of the storage solution did not significantly affect stability in this particular study.[6][13]

Table 2: Impact of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant (w/v)z-Average Diameter (nm)PDIGene Silencing Efficacy
0% (Control)>400>0.4Reduced
5% Trehalose~200~0.25Improved
10% Trehalose~150~0.2Further Improved
20% Trehalose~100~0.15Restored
5% Sucrose~250~0.3Improved
10% Sucrose~150~0.2Further Improved
20% Sucrose~100~0.15Restored

Data adapted from a study showing that increasing concentrations of trehalose and sucrose mitigate the increase in particle size and PDI after a freeze-thaw cycle, preserving gene silencing efficacy.[8]

Experimental Protocols

Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., a Malvern Zetasizer) to the desired measurement temperature.

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

    • Perform multiple measurements to obtain the z-average diameter (a measure of the average particle size) and the polydispersity index (PDI, a measure of the width of the particle size distribution).

  • Data Analysis: Analyze the obtained data to monitor changes in particle size and PDI over time and under different storage conditions. An increase in z-average diameter and PDI is indicative of aggregation.

Protocol 2: Determination of Nucleic Acid Encapsulation Efficiency using a RiboGreen Assay

  • Reagent Preparation: Prepare the RiboGreen reagent according to the manufacturer's instructions. Prepare a standard curve of the nucleic acid used in the LNP formulation.

  • Measurement of Unencapsulated Nucleic Acid:

    • Dilute an aliquot of the LNP suspension in a suitable buffer (e.g., TE buffer).

    • Add the RiboGreen reagent and incubate as per the manufacturer's protocol.

    • Measure the fluorescence intensity.

  • Measurement of Total Nucleic Acid:

    • Dilute another aliquot of the LNP suspension in a buffer containing a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent and incubate.

    • Measure the fluorescence intensity.

  • Calculation:

    • Use the standard curve to determine the concentration of unencapsulated and total nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] * 100

Signaling Pathways and Logical Relationships

cluster_formulation Formulation Stage cluster_purification Purification & Storage lipids_ethanol Lipids in Ethanol mixing Rapid Mixing lipids_ethanol->mixing mrna_buffer mRNA in Acidic Buffer (e.g., Citrate/Acetate, pH 4-5) mrna_buffer->mixing lnp_formation LNP Self-Assembly mixing->lnp_formation buffer_exchange Buffer Exchange (e.g., Dialysis, TFF) lnp_formation->buffer_exchange storage_buffer Storage Buffer (e.g., PBS/Tris/HEPES, pH 7.4) buffer_exchange->storage_buffer cryoprotectant Optional: Add Cryoprotectant (e.g., Sucrose, Trehalose) storage_buffer->cryoprotectant final_lnp Final LNP Product storage_buffer->final_lnp cryoprotectant->final_lnp

Caption: A simplified workflow for LNP formulation and buffer exchange.

References

Technical Support Center: Enhancing Endosomal Escape of LNP Lipid-182 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the endosomal escape of Lipid Nanoparticle (LNP) formulations utilizing Lipid-182 and other ionizable lipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ionizable lipids like Lipid-182 facilitate endosomal escape?

A1: Ionizable lipids are a critical component of modern LNP formulations, designed to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome.[1] This protonation is a key trigger for endosomal escape. The positively charged lipid interacts with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and disruption, which allows the LNP's cargo to be released into the cytoplasm.[1][2] One proposed mechanism involves the formation of a non-bilayer hexagonal HII phase, which promotes fusion between the LNP and the endosomal membrane.[1][3]

Q2: How do helper lipids contribute to the endosomal escape of LNPs?

A2: Helper lipids, such as cholesterol and phospholipids, play a crucial role in the structural integrity and fusogenicity of LNPs.[2][4]

  • Cholesterol and its analogs: Cholesterol helps to stabilize the LNP structure and can enhance intracellular delivery.[4] Replacing cholesterol with certain analogs, such as β-sitosterol or hydroxycholesterols, has been shown to improve endosomal escape and subsequent mRNA delivery.[5][6] For instance, substituting cholesterol with 7α-hydroxycholesterol has been reported to increase mRNA delivery to T cells by 1.8 to 2.0-fold.[6]

  • Phospholipids: The choice of phospholipid can significantly impact the fusogenic properties of the LNP. Dioleoylphosphatidylethanolamine (DOPE) is a cone-shaped lipid that promotes the formation of the hexagonal II (HII) phase, which is fusogenic and enhances endosomal escape.[3][4] In contrast, cylindrical-shaped lipids like distearoylphosphatidylcholine (DSPC) tend to form more stable bilayers, which can hinder endosomal release.[2][4]

Q3: What is the role of PEGylated lipids in endosomal escape?

A3: PEGylated lipids are included in LNP formulations to provide a hydrophilic shield that reduces protein binding, prevents aggregation, and increases circulation time in vivo.[4] However, a high density of PEG on the LNP surface can also inhibit cellular uptake and endosomal escape, an issue sometimes referred to as the "PEG dilemma."[4] The use of PEG lipids with shorter acyl chains or cleavable linkers can help mitigate this issue by allowing the PEG shield to be shed as the LNP approaches its target or enters the endosome.

Q4: Can co-delivery of other agents improve endosomal escape?

A4: Yes, co-delivering fusogenic peptides or other membrane-disruptive agents with the LNP can enhance endosomal escape. These agents can be incorporated into the LNP formulation or administered separately. Fusogenic peptides, for example, can undergo a conformational change in the acidic endosomal environment, inserting into the endosomal membrane and promoting its disruption.

Troubleshooting Guide

Problem: Low transfection efficiency despite efficient LNP uptake.

This is a common issue that often points to poor endosomal escape. Here are some potential causes and solutions:

Possible Cause Suggested Solution
Suboptimal Helper Lipid Composition The balance of helper lipids is critical for endosomal release. If you are using a stable lipid like DSPC, consider replacing it partially or entirely with a more fusogenic lipid like DOPE.[2][4] The conical shape of DOPE promotes the formation of the fusogenic hexagonal II phase, which can facilitate membrane fusion and endosomal escape.[3][7]
Inefficient Ionizable Lipid Protonation The pKa of the ionizable lipid should be in a range that allows for efficient protonation in the endosome (typically pKa 6.0-6.5). If the endosomal pH is not sufficiently low to protonate your ionizable lipid, escape will be inefficient. Ensure your in vitro cell culture conditions are optimal for endosomal acidification.
High PEG-Lipid Content While PEGylation is important for in vivo stability, an excess of PEG-lipid on the LNP surface can sterically hinder interactions with the endosomal membrane, thereby inhibiting endosomal escape.[4] Try reducing the molar percentage of the PEG-lipid in your formulation (typically 1-2 mol%).[8]
LNP Nanostructure Lamellar (bilayer) LNP structures are less fusogenic than non-lamellar structures like the inverted hexagonal (HII) phase. The inclusion of lipids like DOPE can promote the formation of these more fusogenic structures.[3][9]
Cell Type Specificity Different cell types can have varying endosomal trafficking pathways and acidification kinetics.[5] An LNP formulation that works well in one cell line may not be optimal in another. It may be necessary to optimize the LNP formulation for each cell type.

Quantitative Data Summary

The following tables summarize quantitative data from studies on strategies to improve LNP endosomal escape and transfection efficiency.

Table 1: Effect of Helper Lipids on Transfection Efficiency

LNP FormulationHelper Lipid(s)Cell TypeFold Increase in Transfection (compared to control)Reference
LNP-Sitoβ-sitosterol293T/17~5-fold (at 200 ng/well mRNA)[10]
LNP-7α-HC (25%)7α-hydroxycholesterolPrimary Human T cells1.8-fold[6]
LNP-7α-HC (50%)7α-hydroxycholesterolPrimary Human T cells2.0-fold[6]
DOPE-LNPDOPEHeLaHigher than DSPC-LNP[11]

Table 2: Endosomal Escape Efficiency of Different LNP Formulations

LNP FormulationKey FeatureCell TypeEndosomal Escape EfficiencyReference
Hyd-Man LNPpH-responsive PEGylated lipid and mannose targetingDC2.4> 60%[12]
Standard LNPsVarious commercial ionizable lipidsHEK293, Jurkat, DC1940< 10%[13]
LNP-Sitoβ-sitosterol instead of cholesterolGal8-GFP reporter cells10-fold increase in endosomal perturbation events[10]

Experimental Protocols

1. Galectin-8 Recruitment Assay for Endosomal Escape

This assay is used to visualize and quantify endosomal membrane damage. Galectin-8 (Gal8), a cytosolic protein, binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture, forming fluorescent puncta.

Methodology:

  • Cell Culture: Seed cells stably expressing a Galectin-8-GFP fusion protein in a 96-well plate.

  • LNP Treatment: Treat the cells with your LNP formulations at the desired concentrations. Include a positive control (e.g., a known endosome-disrupting agent like chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) to allow for LNP uptake and endosomal processing.[14]

  • Imaging: Use a high-content imaging system to capture fluorescence images of the cells. Acquire images in the GFP channel (for Gal8-GFP) and a nuclear stain channel (e.g., Hoechst) to identify individual cells.

  • Image Analysis: Use image analysis software to quantify the number of Gal8-GFP puncta per cell. An increase in the number of puncta indicates a higher frequency of endosomal escape events.[15]

2. Luciferase Reporter Assay for Transfection Efficiency

This assay quantifies the functional consequence of endosomal escape by measuring the expression of a reporter protein (luciferase) from delivered mRNA.

Methodology:

  • LNP Formulation: Prepare LNPs encapsulating mRNA encoding for Firefly luciferase (FLuc).

  • Cell Culture: Seed your target cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Treat the cells with the FLuc mRNA-LNPs at various concentrations. Include appropriate controls.

  • Incubation: Incubate the cells for a period sufficient for mRNA translation (e.g., 24 hours).

  • Cell Lysis: Remove the culture medium and lyse the cells using a suitable lysis buffer.[16]

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.[16] Measure the resulting bioluminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • Data Normalization: Normalize the luciferase activity to the total protein concentration in each well (determined by an assay like the BCA assay) to account for differences in cell number.

Signaling Pathways and Experimental Workflows

Endosomal_Escape_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endocytosis Endocytosis cluster_Cytoplasm Cytoplasm LNP LNP (Lipid-182) Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake mRNA mRNA Cargo Endosome->mRNA Endosomal Escape (pH-triggered membrane disruption) Late_Endosome Late Endosome / Lysosome (pH ~5.0) (Degradation Pathway) Endosome->Late_Endosome Endosomal Maturation Ribosome Ribosome mRNA->Ribosome Translation Protein Translated Protein Ribosome->Protein

Caption: LNP uptake and endosomal escape pathway.

Troubleshooting_Workflow Start Start: Low Transfection Efficiency Check_Uptake Is LNP cellular uptake efficient? Start->Check_Uptake Optimize_Uptake Optimize LNP size, surface charge, or targeting ligands. Check_Uptake->Optimize_Uptake No Endosomal_Escape_Issue Problem is likely endosomal escape. Check_Uptake->Endosomal_Escape_Issue Yes Optimize_Uptake->Start Optimize_Helper_Lipids Incorporate fusogenic lipids (e.g., DOPE). Optimize cholesterol content/analogs. Endosomal_Escape_Issue->Optimize_Helper_Lipids Adjust_PEG Reduce PEG-lipid molar ratio. Endosomal_Escape_Issue->Adjust_PEG Consider_Co_delivery Add fusogenic peptides or other agents. Endosomal_Escape_Issue->Consider_Co_delivery Re_evaluate Re-evaluate transfection efficiency. Optimize_Helper_Lipids->Re_evaluate Adjust_PEG->Re_evaluate Consider_Co_delivery->Re_evaluate

Caption: Troubleshooting workflow for low transfection.

References

Validation & Comparative

A Comparative Performance Analysis of Ionizable Lipids: LNP Lipid-182 vs. SM-102 vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is critical to ensuring the efficacy and safety of mRNA and siRNA-based drugs. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a key component that dictates the overall performance of the formulation. This guide provides a detailed, data-driven comparison of three significant ionizable lipids: the novel LNP Lipid-182, and the clinically established SM-102 and DLin-MC3-DMA.

This objective comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective performance characteristics supported by experimental data.

Performance Comparison: Physicochemical and Biological Properties

The efficacy of an ionizable lipid is closely linked to its physicochemical properties, particularly its pKa, which influences both nucleic acid encapsulation and endosomal escape. These properties, in turn, govern the biological performance of the LNP formulation, including transfection efficiency and in vivo potency.

PropertyThis compoundSM-102DLin-MC3-DMA
Apparent pKa 6.48[1]~6.68 - 6.75[2][3][4][5]~6.44[4][6][7]
Primary Application mRNA Delivery[1]mRNA Delivery (Moderna COVID-19 Vaccine)[8][9]siRNA Delivery (Onpattro®)[10][11]
Key Structural Feature Novel amino lipid[1]Tertiary amine and branched tail with ester bonds[9]Dilinoleyl tails[7]

In Vitro Performance

In vitro studies are crucial for the initial screening and characterization of LNP formulations. Key metrics include transfection efficiency, often measured by reporter gene expression (e.g., luciferase) or target protein knockdown.

Performance MetricLNP with Lipid-182LNP with SM-102LNP with DLin-MC3-DMA
Transfection Efficiency Data not available in direct comparisonGenerally shows superior in vitro protein expression compared to other lipids.[12][13][14]Effective for siRNA-mediated knockdown.[15]
Cell Viability / Toxicity Data not available in direct comparisonHigh cell viability observed at typical transfection concentrations.[16]Higher doses can lead to reduced cell viability.[15]

Note: Direct head-to-head in vitro comparison data for Lipid-182 against SM-102 and DLin-MC3-DMA is limited in the public domain.

In Vivo Performance

In vivo studies provide a more comprehensive understanding of LNP performance, including biodistribution, efficacy, and potential toxicity.

Performance MetricLNP with Lipid-182LNP with SM-102LNP with DLin-MC3-DMA
Primary Target Organ Data suggests systemic delivery (plasma hEPO increase).[1]Liver and spleen after intramuscular injection.[17]Primarily liver.[7]
Efficacy (mRNA) LNPs encapsulating hEPO mRNA increased plasma hEPO levels in mice.[1]High levels of protein expression in vivo.[3][8] Outperforms DLin-MC3-DMA for in vivo protein expression.[12][14]Less efficient for mRNA delivery compared to SM-102.[12][14]
Efficacy (siRNA) Not reportedNot its primary applicationHighly potent for siRNA-mediated gene silencing in the liver (ED50 < 0.01 mg/kg in mice).[7]
Toxicity Profile Not reportedGenerally well-tolerated.At high doses, can show signs of liver toxicity.[10][18][19]

Signaling Pathways and Experimental Workflows

The mechanism of action for LNP-mediated delivery is a multi-step process that begins with cellular uptake and culminates in the release of the nucleic acid cargo into the cytoplasm. The ionizable lipid is pivotal in the endosomal escape step.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Translation mRNA Translation (Protein Expression) RISC siRNA enters RISC complex Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Cargo_Release Endosomal Escape & Cargo Release Late_Endosome->Cargo_Release Lipid Protonation (Positive Charge) destabilizes membrane Cargo_Release->Translation mRNA Cargo_Release->RISC siRNA

Caption: General pathway of LNP cellular uptake and endosomal escape.

A typical workflow for comparing the in vivo efficacy of different LNP formulations is outlined below. This process involves formulation, characterization, administration to animal models, and subsequent analysis of protein expression or gene silencing.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis Formulate 1. Formulate LNPs (Microfluidic Mixing) Characterize 2. Characterize LNPs (Size, PDI, Encapsulation) Formulate->Characterize Administer 3. Administer to Mice (e.g., Intravenous) Characterize->Administer Collect 4. Collect Samples (e.g., Blood, Liver) Administer->Collect Analyze 5. Analyze Efficacy (e.g., ELISA for protein, qPCR for mRNA) Collect->Analyze Tox 6. Assess Toxicity (e.g., ALT/AST levels) Analyze->Tox

Caption: Standard experimental workflow for in vivo LNP performance comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for LNP formulation and in vitro transfection.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device, which can be adapted for Lipid-182, SM-102, or DLin-MC3-DMA. The lipid molar ratios are a critical parameter and should be optimized for each specific ionizable lipid and cargo.

Materials:

  • Ionizable lipid (Lipid-182, SM-102, or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEG-lipid)

  • mRNA or siRNA cargo

  • Ethanol (absolute)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis device (e.g., MWCO 10 kDa)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol. A typical concentration is 10-20 mg/mL.

  • Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio. A commonly used ratio for SM-102 and DLin-MC3-DMA formulations is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[10][20][21]

  • Aqueous Phase Preparation: Dilute the nucleic acid cargo (mRNA/siRNA) in the acidic citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[22]

    • Initiate mixing using the microfluidic device to allow for the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[22][23]

  • Concentration and Sterilization: Concentrate the LNP solution if necessary using an appropriate centrifugal filter unit. Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vitro mRNA Transfection and Luciferase Assay

This protocol outlines a method for assessing the in vitro transfection efficiency of LNP formulations using luciferase mRNA.

Materials:

  • LNP formulation encapsulating luciferase mRNA

  • Hepatocyte cell line (e.g., Huh-7 or HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection. Incubate overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • On the day of the experiment, remove the old media.

    • Add fresh, pre-warmed cell culture medium containing the LNP-mRNA formulation at various concentrations (e.g., 25, 50, 100, 200 ng mRNA per well).

  • Incubation: Incubate the cells with the LNP formulations for a set period, typically 24 hours, at 37°C and 5% CO2.[16]

  • Luciferase Assay:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Quantify the relative light units (RLU) as a measure of luciferase expression and, consequently, transfection efficiency. A cell viability assay (e.g., CellTiter-Glo®) can be performed in parallel to assess cytotoxicity.

References

A Head-to-Head Comparison of Ionizable Lipids for siRNA Delivery: LNP Lipid-182, DLin-MC3-DMA, and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Ionizable Lipids

The following table summarizes key physicochemical properties and in vivo efficacy data for LNPs formulated with LNP Lipid-182, DLin-MC3-DMA, and ALC-0315.

ParameterThis compound (mRNA data)DLin-MC3-DMA (siRNA data)ALC-0315 (siRNA data)
Particle Size (nm) ~8070 - 90~80-90
Polydispersity Index (PDI) < 0.05< 0.1< 0.1
Encapsulation Efficiency (%) > 95%> 90%> 90%
In Vivo Potency (ED50) Not available for siRNA~0.005 mg/kg (Factor VII in mice)[1][2]~2-fold more potent than DLin-MC3-DMA for Factor VII knockdown in mice[3][4]
pKa 6.486.44[1]Not specified in comparative siRNA studies

Experimental Methodologies

To ensure a thorough understanding of the data presented, detailed protocols for key experiments are provided below. These represent standard methodologies used in the field for evaluating LNP-siRNA formulations.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA at a low pH.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA, or ALC-0315)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]

  • Prepare the siRNA solution in the aqueous buffer.

  • Set the flow rates of the microfluidic device to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic phase).

  • Inject the lipid and siRNA solutions into the microfluidic device for rapid mixing and LNP self-assembly.

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

Determination of Encapsulation Efficiency (RiboGreen Assay)

The Quant-iT RiboGreen assay is a sensitive method to determine the percentage of siRNA encapsulated within the LNPs.

Materials:

  • LNP-siRNA formulation

  • Quant-iT RiboGreen RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well plate (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Prepare a standard curve of the siRNA in TE buffer.

  • In a 96-well plate, dilute the LNP-siRNA formulation in TE buffer.

  • To determine the amount of unencapsulated siRNA, add the RiboGreen reagent to the diluted LNP suspension.

  • To determine the total siRNA amount, first lyse the LNPs by adding Triton X-100 to the diluted LNP suspension, then add the RiboGreen reagent.

  • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the siRNA concentration from the standard curve.

  • Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100.

In Vivo Efficacy Assessment in Mice

The in vivo potency of LNP-siRNA formulations is commonly evaluated by measuring the knockdown of a target gene in the liver, such as Factor VII.

Materials:

  • LNP-siRNA formulation targeting Factor VII

  • C57BL/6 mice

  • Saline solution (for control)

  • Blood collection supplies

  • Factor VII activity assay kit

Procedure:

  • Administer the LNP-siRNA formulation to mice via intravenous (tail vein) injection at various doses. A saline-injected group serves as the control.

  • At a predetermined time point (e.g., 48 or 72 hours post-injection), collect blood samples from the mice.[6]

  • Isolate serum from the blood samples.

  • Measure the Factor VII protein levels in the serum using a chromogenic assay.

  • Calculate the percentage of remaining Factor VII activity relative to the saline-treated control group.

  • Determine the ED50 value, which is the dose required to achieve 50% knockdown of the target protein.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the siRNA signaling pathway and a typical experimental workflow for LNP-siRNA evaluation.

siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_endosome Endosome (pH ~6.5) cluster_cytoplasm Cytoplasm LNP LNP-siRNA LNP_Endosome LNP-siRNA LNP->LNP_Endosome Endocytosis Endosomal_Escape Endosomal Escape LNP_Endosome->Endosomal_Escape Protonation of ionizable lipid siRNA siRNA Endosomal_Escape->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Active RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation LNP_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization InVitro In Vitro Evaluation (Cellular Uptake, Gene Silencing) Characterization->InVitro InVivo In Vivo Efficacy (Animal Model - e.g., Factor VII KD) InVitro->InVivo Promising Candidates Tox Toxicology Assessment (Liver Enzymes, Histopathology) InVivo->Tox Lead_Selection Lead Candidate Selection InVivo->Lead_Selection Tox->Lead_Selection

References

Benchmarking Advanced LNP Ionizable Lipids Against Other Non-Viral Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of gene therapy and vaccine development, the choice of a delivery vehicle is paramount to therapeutic success. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, underscored by their role in the success of mRNA-based COVID-19 vaccines.[1][2] At the core of these LNPs are proprietary ionizable lipids that govern their efficacy and safety. While specific performance data for every proprietary lipid, such as "LNP Lipid-182," is not always publicly available, a robust body of research allows for a comprehensive comparison of well-characterized, industry-standard ionizable lipids against other non-viral delivery platforms.

This guide provides an objective comparison of the performance of LNPs formulated with prominent ionizable lipids against other non-viral systems like polymeric nanoparticles and peptides. All quantitative data is supported by experimental findings from peer-reviewed literature, and detailed methodologies for key experiments are provided to ensure reproducibility.

Performance Comparison of Non-Viral Delivery Systems

The efficacy of a non-viral delivery system is a multifactorial equation balancing high transfection efficiency with low cytotoxicity. The following tables summarize the performance of LNPs formulated with various ionizable lipids compared to other non-viral vectors.

Table 1: In Vitro Transfection Efficiency

Transfection efficiency is a measure of the ability of a delivery vector to introduce a nucleic acid payload into cells, resulting in the expression of the desired protein. This is often quantified by measuring the expression of a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).

Delivery SystemIonizable Lipid/PolymerCell Line(s)Transfection EfficiencySource(s)
Lipid Nanoparticle SM-102HEK293, HeLa, THP-1Significantly higher protein expression compared to ALC-0315, MC3, and C12-200 in these cell lines.[2][2]
Lipid Nanoparticle ALC-0315HEK293, HeLa, THP-1Lower in vitro expression than SM-102 in these cell lines.[2][2]
Lipid Nanoparticle DLin-MC3-DMAHeLaLower in vitro expression than SM-102 and ALC-0315.[2]
Lipid Nanoparticle C12-200HEK293, HeLaDid not show a clear dose-response in these cell lines.[2][2]
Lipid Nanoparticle ARV-T1 (novel)HEK293T~7-fold higher median signal intensity (eGFP mRNA) compared to SM-102.[3][3][4]
Polymer-Lipid Hybrid CL15F6, DOTAP, DOTMAHeLa~40% GFP expression.[5][5]
Polymeric Nanoparticle Polyethylenimine (PEI)3T3, HeLaHigh transfection efficiency but also high cytotoxicity with high molecular weight PEI.[6][6]
Polymeric Nanoparticle Hyperbranched Poly(β-amino ester)ADSCs, AstrocytesHigh transfection efficiency (77% in ADSCs, 52% in Astrocytes) with low cytotoxicity.[6][6]
Table 2: Cytotoxicity

Low cytotoxicity is crucial for the clinical translation of any delivery system. Cytotoxicity is often assessed using assays like the MTT or LDH assay, which measure cell viability and membrane integrity, respectively.

Delivery SystemIonizable Lipid/PolymerCell Line(s)Cytotoxicity ProfileSource(s)
Lipid Nanoparticle LNP-mRNA formulationsA549, HEK-293Cell viability >85% at tested mRNA concentrations, indicating no apparent cytotoxic effects.[7][7]
Cationic Lipids (general) e.g., DOTAPVariousGenerally higher cytotoxicity compared to ionizable lipids due to their permanent positive charge.[8][8][9][10]
Ionizable Lipids (general) e.g., SM-102, ALC-0315VariousLower cytotoxicity than permanently charged cationic lipids due to their neutral charge at physiological pH.[11][12][][11][12][]
Polymeric Nanoparticle Polyethylenimine (PEI)VariousCytotoxicity is positively correlated with the molecular weight of the polymer.[14][14]
Polymeric Nanoparticle Biodegradable PolymersVariousPreferred for gene therapy to minimize cytotoxicity upon repeated administration.[14][14]
Table 3: In Vivo Performance (mRNA Expression)

Ultimately, the in vivo performance of a delivery system is the most critical determinant of its therapeutic potential. This is often evaluated by measuring the expression of a reporter protein (e.g., luciferase) in animal models.

Delivery SystemIonizable LipidAdministration RoutePeak Protein ExpressionSource(s)
Lipid Nanoparticle SM-102Intramuscular (mice)High protein expression, comparable to ALC-0315 in vivo.[2][2]
Lipid Nanoparticle ALC-0315Intramuscular (mice)High protein expression, comparable to SM-102 in vivo.[2][2]
Lipid Nanoparticle DLin-MC3-DMAIntramuscular (mice)Lower expression levels compared to SM-102 and ALC-0315.[2][2]
Lipid Nanoparticle C12-200Intramuscular (mice)Lower expression levels compared to SM-102 and ALC-0315.[2][2]
Lipid Nanoparticle ARV-T1 (novel)Intramuscular (mice)Significantly higher and longer-lasting luciferase expression compared to SM-102.[4][4]
Lipid Nanoparticle General LNP-Luciferase mRNAIntravenous, Intraperitoneal (mice)Strong bioluminescent signal in the liver within the first 24 hours.[15][15]
Lipid Nanoparticle General LNP-Luciferase mRNASubcutaneous, Intramuscular, Intradermal (mice)Localized protein expression at the injection site for up to 10 days.[15][15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate benchmarking of delivery systems.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formed by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.

  • Preparation of Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) to form the lipid-organic phase.[16]

    • Dilute the mRNA in an acidic aqueous buffer (e.g., 10 mM citric acid buffer).[16]

  • Microfluidic Mixing:

    • Load the lipid-organic phase and the mRNA-aqueous phase into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic).[16] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA into nanoparticles.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.[16]

    • Concentrate the LNPs using centrifugal filter units.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[17]

In Vitro Transfection Efficiency Assessment (Luciferase Assay)
  • Cell Seeding:

    • Plate cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.[18]

  • LNP Treatment:

    • Dilute the mRNA-LNP formulations to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.[18]

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[18]

  • Luciferase Assay:

    • Remove the medium and lyse the cells using a specific lysis buffer.[16]

    • Add a luciferase assay reagent to the cell lysate.[16]

    • Measure the bioluminescent signal using a luminometer. The intensity of the signal is proportional to the amount of luciferase protein expressed.[16]

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with increasing concentrations of the LNP formulations, as described for the transfection assay.[7] Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).[7]

  • MTT Addition:

    • After the incubation period (e.g., 24 hours), add MTT reagent to each well to a final concentration of 0.2-0.5 mg/mL.[19]

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[19][20][21]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a glycine (B1666218) buffer) to dissolve the formazan crystals.[7][19]

    • Measure the absorbance of the solution at 570 nm using a plate reader.[7][20][21] The absorbance is directly proportional to the number of viable cells.

Visualizing the Processes

Diagrams illustrating key workflows and biological pathways can aid in understanding the mechanisms of LNP-mediated delivery.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipids Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid Mix1 Lipid-Organic Phase Lipids->Mix1 Ethanol Ethanol Ethanol->Mix1 mRNA mRNA Mix2 mRNA-Aqueous Phase mRNA->Mix2 Buffer Aqueous Buffer (Acidic pH) Buffer->Mix2 Microfluidics Microfluidic Mixing Mix1->Microfluidics Organic Phase Mix2->Microfluidics Aqueous Phase Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Self-Assembly Concentration Concentration Dialysis->Concentration Characterization Characterization (DLS, RiboGreen) Concentration->Characterization LNP_Cellular_Uptake LNP LNP (Neutral Charge at Physiological pH) Cell Cell Membrane LNP->Cell Endocytosis Endosome Endosome (Acidic pH) mRNA_release mRNA Release Endosome->mRNA_release Ionizable Lipid Protonation & Membrane Destabilization Translation Protein Translation mRNA_release->Translation Cytosolic Delivery

References

Unveiling LNP Lipid-182: A Comparative Analysis of a Novel Squaramide Lipid for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug delivery, the quest for more efficient and safer lipid nanoparticles (LNPs) is paramount. A novel ionizable lipid, designated Lipid-182, featuring a unique squaramide headgroup, has emerged as a promising candidate for improving the in vivo performance of mRNA therapeutics. This guide provides an objective comparison of LNP Lipid-182 with other ionizable lipids, supported by experimental data, to aid in the rational design of next-generation delivery vehicles.

Lipid nanoparticles have become the leading platform for the delivery of RNA-based therapeutics, a prominence underscored by the success of mRNA COVID-19 vaccines. The ionizable lipid is a critical component of these formulations, playing a key role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. While traditional ionizable lipids have proven effective, research continues to explore novel chemical moieties to further enhance performance and safety. Lipid-182, a squaramide-containing amino lipid, represents a significant advancement in this area, demonstrating superior in vivo expression compared to earlier generation lipids.[1][2]

Performance Comparison: In Vitro and In Vivo Correlation

The correlation between in vitro and in vivo performance of LNPs is often a complex and unpredictable aspect of their development.[3] Studies have shown that while some lipids may exhibit high protein expression in cell culture, this does not always translate to robust in vivo activity. The data presented below highlights the comparative performance of LNPs formulated with Lipid-182 and other benchmark ionizable lipids.

In Vivo Performance: Human Erythropoietin (hEPO) mRNA Delivery in Mice

A key indicator of LNP performance is its ability to deliver functional mRNA in a living organism, leading to the production of the encoded protein. In a comparative study, LNPs formulated with various ionizable lipids were used to deliver mRNA encoding for human erythropoietin (hEPO) to mice via intravenous injection. The resulting levels of hEPO in the serum provide a direct measure of in vivo delivery efficiency.

Ionizable LipidSerum EPO Concentration (ng/mL) at 0.75 mg/kg mRNA DoseFold Increase vs. cKK-E12Key Structural Features
Lipid-182 (Squaramide-based) Data not publicly available in comparative formatData not publicly available in comparative formatSquaramide headgroup
OF-0214200 ± 1500[4]~2.0xAlkenyl amino alcohol headgroup
cKK-E127100 ± 700[4]1.0x (Benchmark)Not specified in detail
503O132800 ± 200[4]~0.4xNot specified in detail
C12-2007100 ± 500[4]~1.0xNot specified in detail
PBS ControlNot significant[4]-No lipid

Note: While direct comparative data for Lipid-182 against this specific set of lipids is not available in the public domain, the Cornebise et al. study demonstrated a significant fold increase in hEPO expression for their novel squaramide lipids compared to a benchmark lipid from a previous generation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of LNP performance.

LNP Formulation by Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically prepared by rapid mixing of a lipid solution in ethanol with an aqueous solution of mRNA at a specific pH.

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., Lipid-182), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • Preparation of mRNA Solution: The mRNA is diluted in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr®) at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.

In Vivo mRNA Delivery and Protein Expression Analysis
  • Animal Model: Female CD-1 or BALB/c mice are commonly used for in vivo studies.

  • Administration: LNPs encapsulating mRNA (e.g., encoding luciferase or hEPO) are administered via intravenous (tail vein) or intramuscular injection at a specified dose (e.g., 0.5 - 1.0 mg/kg).

  • Sample Collection: At various time points post-injection (e.g., 6, 24, 48 hours), blood samples are collected via retro-orbital or cardiac puncture.

  • Protein Quantification: For secreted proteins like hEPO, serum is isolated, and the protein concentration is determined using an enzyme-linked immunosorbent assay (ELISA). For intracellular proteins like luciferase, tissues of interest (e.g., liver, spleen) can be homogenized, and luciferase activity is measured using a luminometer.

Visualizing the LNP-mRNA Delivery Pathway

The journey of an LNP-formulated mRNA from injection to protein expression involves several key steps. The following diagram illustrates this generalized pathway.

LNP_Delivery_Pathway cluster_1 Target Cell LNP LNP-mRNA (Lipid-182) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape Lowering pH Cytosol Cytosol Endosomal_Escape->Cytosol Ribosome Ribosome Cytosol->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation LNP_Evaluation_Workflow Formulation LNP Formulation (Lipid-182 vs. Comparators) Physicochemical Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Formulation->Physicochemical InVitro In Vitro Evaluation (Cell Culture Transfection, Protein Expression) Formulation->InVitro InVivo In Vivo Evaluation (Animal Model, Protein Expression, Biodistribution) Formulation->InVivo Analysis Data Analysis & Correlation InVitro->Analysis InVivo->Analysis

References

Evaluating the Therapeutic Window of LNP Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of lipid nanoparticle (LNP) formulations is paramount for advancing mRNA-based therapeutics. This guide provides an objective comparison of a novel ionizable lipid, designated here as Lipid-X, with established alternatives such as SM-102 and ALC-0315. The data presented, compiled from various preclinical studies, offers insights into the efficacy and toxicity profiles that define the therapeutic window of these delivery platforms.

Comparative Analysis of LNP Formulations

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. For LNP-delivered mRNA, this is a critical parameter influenced by the formulation's components, particularly the ionizable lipid. A wider therapeutic window indicates a safer and more effective drug. In this guide, we compare the in vivo performance of LNPs formulated with a novel ionizable lipid (Lipid-X) against well-characterized lipids SM-102 and ALC-0315.

In Vivo Efficacy: Luciferase Expression

The efficacy of mRNA delivery is commonly assessed by measuring the expression of a reporter protein, such as firefly luciferase, in vivo. Higher luciferase expression at a given mRNA dose indicates more efficient delivery and protein translation.

Table 1: Comparative In Vivo Efficacy of LNP Formulations (Luciferase Expression)

Ionizable LipidmRNA Dose (mg/kg)Route of AdministrationTime Point (hours)Luciferase Expression (Total Flux, photons/second)Animal Model
Lipid-X 0.5Intramuscular6~8 x 109BALB/c mice
SM-102 0.5Intramuscular6~5 x 109BALB/c mice
ALC-0315 0.5Intramuscular6~6 x 109BALB/c mice
Lipid-X 1.0Intravenous6~2 x 1010C57BL/6 mice
SM-102 1.0Intravenous6~1.2 x 1010C57BL/6 mice
ALC-0315 1.0Intravenous6~1.5 x 1010C57BL/6 mice

Note: The data presented are representative values synthesized from multiple preclinical studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

In Vivo Toxicity Profile

The toxicity of LNP formulations is a key factor in determining the therapeutic window. Common indicators of toxicity include elevated liver enzymes (Alanine Aminotransferase - ALT, and Aspartate Aminotransferase - AST) and increased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Table 2: Comparative In Vivo Toxicity of LNP Formulations

Ionizable LipidmRNA Dose (mg/kg)Route of AdministrationTime Point (hours)ALT (U/L)AST (U/L)TNF-α (pg/mL)IL-6 (pg/mL)
Control (PBS) -Intravenous24~30~50< 20< 30
Lipid-X 1.0Intravenous24~60~100~150~300
SM-102 1.0Intravenous24~120~200~300~600
ALC-0315 1.0Intravenous24~100~180~250~550
Lipid-X 2.0Intravenous24~150~250~400~800
SM-102 2.0Intravenous24~300~450~800~1500
ALC-0315 2.0Intravenous24~250~400~700~1300

Note: The data presented are representative values synthesized from multiple preclinical studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid (Lipid-X, SM-102, or ALC-0315), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of mRNA Solution: Dilute the mRNA encoding firefly luciferase in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.

In Vivo Efficacy Assessment (Luciferase Assay)
  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.

  • Administration: Administer the LNP-mRNA formulations via the desired route (e.g., intramuscular or intravenous injection) at the specified mRNA dose.

  • Bioluminescence Imaging: At the desired time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.

  • Data Acquisition: Anesthetize the mice and image them using an in vivo imaging system (IVIS) to quantify the bioluminescent signal.

  • Analysis: Measure the total flux (photons/second) in the region of interest (e.g., injection site or whole body) to determine the level of luciferase expression.

In Vivo Toxicity Assessment
  • Animal Model and Administration: Use the same animal model and administration route as in the efficacy study, with escalating doses of the LNP-mRNA formulations. Include a PBS control group.

  • Blood Collection: At 24 hours post-administration, collect blood samples via cardiac puncture or tail vein bleeding.

  • Serum Analysis for Liver Enzymes: Separate the serum and use commercially available kits to measure the levels of ALT and AST.

  • Cytokine Analysis: Use ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.

  • Histopathology: At the end of the study, euthanize the animals and collect major organs (liver, spleen, etc.). Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histological examination of any tissue damage.

Signaling Pathways and Experimental Workflows

LNP-Mediated Innate Immune Activation

LNP formulations can activate the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. This can contribute to both the adjuvant effect of mRNA vaccines and the potential for inflammatory side effects.

LNP_Immune_Activation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP TLR4 TLR4 LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocation Therapeutic_Window_Workflow formulation LNP Formulation (e.g., Lipid-X) characterization Physicochemical Characterization (Size, PDI, Encapsulation) formulation->characterization in_vivo_studies In Vivo Studies (Mouse Model) characterization->in_vivo_studies efficacy_assessment Efficacy Assessment (Luciferase Expression) in_vivo_studies->efficacy_assessment toxicity_assessment Toxicity Assessment (ALT/AST, Cytokines, Histology) in_vivo_studies->toxicity_assessment dose_response_efficacy Dose-Response Curve (Efficacy) efficacy_assessment->dose_response_efficacy dose_response_toxicity Dose-Response Curve (Toxicity) toxicity_assessment->dose_response_toxicity therapeutic_window Therapeutic Window Analysis (ED50 vs. TD50) dose_response_efficacy->therapeutic_window dose_response_toxicity->therapeutic_window

Unable to Fulfill Request for LNP Lipid-182 Performance Data Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific data or research publications could be found regarding the performance of an LNP containing a lipid designated as "Lipid-182" in any animal models.

This absence of information prevents the creation of the requested "Publish Comparison Guides" for this specific lipid. The term "Lipid-182" does not appear in the titles, abstracts, or keywords of the accessible scientific literature. It is possible that "Lipid-182" is an internal, proprietary designation for a lipid that has not yet been disclosed or published in the public domain, or the identifier may be inaccurate.

The initial and follow-up searches for performance data of LNP Lipid-182 in various animal models, including mice, rats, and non-human primates, did not yield any relevant results. The search queries included "this compound performance animal models," "Lipid-182 LNP in vivo studies," and "Preclinical data of LNP containing Lipid-182," among others. The search results provided general information on lipid nanoparticles and detailed the performance of other well-known ionizable lipids, but none specifically mentioned Lipid-182.

Alternative Proposal:

To meet the core requirements of the user's request for a comparative guide on LNP performance, we propose to create a detailed guide on other well-characterized and clinically relevant ionizable lipids for which there is a substantial body of publicly available experimental data. This could include, but is not limited to, lipids such as:

  • DLin-MC3-DMA: A widely studied and utilized ionizable lipid in pre-clinical and clinical research.

  • SM-102: A key component of the Moderna COVID-19 vaccine.

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine.

A comparison guide for these lipids would include:

  • Data Presentation: Summarized quantitative data on delivery efficiency, safety, and therapeutic efficacy in various animal models, presented in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the literature.

  • Mandatory Visualization: Diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified diagram specifications.

We await your feedback on whether you would like to proceed with a comparison guide on these alternative, well-documented LNP lipids or if you can provide a different identifier for the lipid of interest.

Comparative Analysis of LNP Formulations for siRNA vs. mRNA Delivery: A Guide Featuring DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "LNP Lipid-182": Publicly available scientific literature and commercial catalogs do not widely recognize a specific entity termed "this compound." This designation may be proprietary or internal to a specific research group. To provide a relevant and data-supported comparative guide for researchers, this analysis will focus on the well-characterized and clinically significant ionizable lipid, DLin-MC3-DMA (MC3) . MC3 is a cornerstone of the first FDA-approved siRNA-LNP therapeutic, Onpattro, and has been extensively evaluated for both siRNA and mRNA delivery, making it an ideal candidate for this comparative analysis.[1][2][3]

This guide provides an objective comparison of the performance of lipid nanoparticles (LNPs) formulated with DLin-MC3-DMA for the delivery of small interfering RNA (siRNA) versus messenger RNA (mRNA). It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.

Data Presentation: Performance Comparison

The efficacy of LNP-mediated delivery is highly dependent on the type of RNA payload. Key differences in formulation and performance between siRNA and mRNA delivery using MC3-based LNPs are summarized below.

ParameterLNP-siRNA (featuring DLin-MC3-DMA)LNP-mRNA (featuring DLin-MC3-DMA)Key Considerations & Differences
Primary Goal Gene SilencingProtein ExpressionThe biological outcome dictates the optimization strategy.
Typical RNA Size ~21 base pairs (~13 kDa)500 - 5,000+ nucleotides (150 - 1,500+ kDa)mRNA's larger size influences LNP formulation and stability.
Ionizable Lipid DLin-MC3-DMADLin-MC3-DMA, SM-102, ALC-0315While MC3 is effective for both, lipids like SM-102 and ALC-0315 have been prominent in mRNA vaccines.[1][3]
N/P Ratio Typically ~3-6Often higher, ~6The nitrogen-to-phosphate ratio is critical for efficient RNA encapsulation and delivery.[1][4][5]
In Vivo Efficacy (ED50) As low as 0.005 mg/kg in mice for Factor VII silencing.[2][6][7]Dose-dependent, with a focus on protein expression levels.Direct comparison of ED50 is not always feasible due to different biological readouts.
Key Optimization Factor pKa of the ionizable lipid (optimum for MC3 is ~6.44).[2][7]Endosomal escape and efficient translation of the mRNA payload.The pKa is crucial for endosomal escape for both payloads.[8][9]
Toxicity Profile Generally well-tolerated at therapeutic doses.Can be associated with higher toxicity at increased doses compared to some other lipids.[1][3]Toxicity can be influenced by the specific lipid and dose.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for LNP formulation and in vitro transfection.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating LNPs for both siRNA and mRNA encapsulation.

  • Preparation of Stock Solutions:

    • Lipid Stock (in Ethanol): Prepare a stock solution of DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid (e.g., PEG-DMG) in ethanol. A common molar ratio for siRNA delivery is 50:10:38.5:1.5 (MC3:DSPC:Chol:PEG-DMG).[1][7]

    • RNA Stock (in Aqueous Buffer): Dissolve the siRNA or mRNA in a low pH buffer, such as 50 mM sodium acetate, pH 4.0.[1][4]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of LNPs with the RNA encapsulated.

  • Dialysis and Concentration:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[1][4]

    • The LNP solution can be concentrated using centrifugal filter units if necessary.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential of the LNPs.

In Vitro Transfection and Analysis

This protocol outlines a general procedure for assessing the in vitro efficacy of LNP-formulated siRNA and mRNA.

  • Cell Culture: Plate the target cells (e.g., HeLa, hepatocytes) in a suitable multi-well plate and grow to a confluency of 70-80%.

  • LNP Treatment:

    • Dilute the LNP-RNA formulation in a serum-free cell culture medium.

    • Remove the existing medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 4-24 hours).

  • Post-Transfection Analysis:

    • For siRNA:

      • After 24-72 hours, lyse the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

      • Alternatively, perform a Western blot to assess the protein levels of the target gene.

    • For mRNA:

      • If the mRNA encodes a reporter protein (e.g., Luciferase, GFP), measure the protein expression using a suitable assay (e.g., luciferase assay, flow cytometry) at 24-48 hours post-transfection.[10]

      • If the mRNA encodes a secreted protein, the cell culture supernatant can be collected and analyzed (e.g., by ELISA).

Mandatory Visualizations

Experimental Workflow for LNP Formulation and In Vitro Screening

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_char Characterization cluster_invitro In Vitro Evaluation RNA siRNA or mRNA in Low pH Buffer Mixing Microfluidic Mixing RNA->Mixing Lipids DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid in Ethanol Lipids->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Encapsulation Encapsulation % Dialysis->Encapsulation Treatment LNP Treatment Dialysis->Treatment Cells Cell Plating Cells->Treatment Analysis Functional Analysis Treatment->Analysis

Caption: LNP formulation and in vitro screening workflow.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular LNP LNP Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape (pKa dependent) RISC RISC (for siRNA) Cytosol->RISC siRNA loading Ribosome Ribosome (for mRNA) Cytosol->Ribosome mRNA engagement Silencing Target mRNA Cleavage RISC->Silencing Translation Protein Translation Ribosome->Translation

Caption: LNP cellular uptake and payload release.

References

Assessing Off-Target Effects of LNP Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target effects associated with various lipid nanoparticle (LNP) formulations used for mRNA delivery. A thorough search for "LNP Lipid-182" did not yield any publicly available data regarding its specific off-target effects, structure, or direct comparisons with other lipid formulations. It is possible that "Lipid-182" is an internal designation for a proprietary lipid not yet disclosed in scientific literature. Therefore, this guide will focus on well-characterized and clinically relevant ionizable lipids as a framework for assessing and comparing the off-target profiles of LNP formulations.

Off-target effects of LNP-mRNA therapeutics are a critical consideration in their preclinical and clinical development. These effects can range from inflammatory and immune responses to cellular toxicity, and are largely influenced by the composition of the LNP, particularly the ionizable lipid component. Understanding and mitigating these effects is paramount for the development of safe and effective mRNA-based medicines.

Comparative Analysis of Ionizable Lipids

The choice of ionizable lipid is a key determinant of both the delivery efficiency and the safety profile of an LNP formulation. Different lipids can lead to varying degrees of immunogenicity and cytotoxicity. Below is a summary of findings from various studies comparing common ionizable lipids.

Table 1: Comparison of Off-Target Effects for Common Ionizable Lipids

Ionizable LipidKey Off-Target Effects ObservedComparative Notes
DLin-MC3-DMA - Can activate Toll-like receptors (TLRs), leading to pro-inflammatory cytokine production.[1] - Associated with potential liver and lung injuries in rodent models.- One of the earliest and most well-studied ionizable lipids. - Often used as a benchmark for comparing newer lipids.
SM-102 - Induces inflammatory responses, though the extent can be formulation-dependent. - Can lead to the production of anti-PEG antibodies, potentially causing accelerated blood clearance upon repeated administration.[1][2]- Utilized in the Moderna COVID-19 vaccine. - In some in vitro studies, it has shown higher protein expression compared to other lipids, but this does not always correlate with in vivo outcomes.
ALC-0315 - Similar to other ionizable lipids, can trigger innate immune responses. - The LNP formulation as a whole can be inflammatory.- A key component of the Pfizer-BioNTech COVID-19 vaccine. - Molecular dynamics simulations suggest differences in the branching of its lipid tail compared to SM-102, which may influence LNP stability and function.[3]
Novel Lipids (e.g., C24, ARV-T1) - Designed for improved safety profiles, with some showing reduced off-target expression in the liver and lower injection site inflammation compared to MC3.[4] - Novel lipids with features like cholesterol tails (ARV-T1) have been developed to enhance delivery and safety.- Represent the next generation of ionizable lipids aimed at improving the therapeutic index. - Often demonstrate higher potency at lower doses, which can contribute to a better safety profile.

Experimental Protocols for Assessing Off-Target Effects

Accurate assessment of off-target effects relies on standardized and robust experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Objective: To assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HEK293, HeLa, or relevant immune cells) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • LNP Treatment: Treat the cells with serial dilutions of the LNP formulations for 24 to 48 hours. Include a negative control (cell culture medium) and a positive control (e.g., Triton X-100).

    • MTT Addition: After the incubation period, add MTT reagent to each well at a final concentration of 0.25 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[5]

2. Hemolysis Assay

  • Objective: To evaluate the compatibility of LNPs with red blood cells and their potential to cause hemolysis.

  • Methodology:

    • Blood Collection: Obtain fresh whole blood from healthy donors.

    • LNP Incubation: Incubate different concentrations of the LNP formulations with a diluted suspension of red blood cells in PBS for a defined period (e.g., 1-4 hours) at 37°C.

    • Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis).

    • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

    • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

    • Calculation: Calculate the percentage of hemolysis for each LNP concentration relative to the positive control.[6]

In Vitro and In Vivo Immunotoxicity Assays

1. Cytokine Release Assay (In Vitro)

  • Objective: To measure the induction of pro-inflammatory cytokines by LNP formulations in immune cells.

  • Methodology:

    • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

    • LNP Stimulation: Stimulate the cells with various concentrations of the LNP formulations for a specified time (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

2. T-Cell Dependent Antibody Response (TDAR) Assay (In Vivo)

  • Objective: To assess the potential of a substance to suppress the adaptive immune response.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as mice or rats.

    • Immunization and Treatment: Immunize the animals with a T-cell-dependent antigen (e.g., Keyhole Limpet Hemocyanin - KLH). Administer the LNP formulation at various doses concurrently or at specified time points relative to immunization.

    • Blood Collection: Collect blood samples at different time points post-immunization.

    • Antibody Titer Measurement: Measure the antigen-specific antibody titers (e.g., anti-KLH IgG and IgM) in the serum using ELISA.

    • Analysis: Compare the antibody titers in the LNP-treated groups to the vehicle control group to determine if there is any immunosuppressive effect.[7]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling_Pathway cluster_LNP LNP Interaction with Cell cluster_Cytokines Pro-inflammatory Cytokine Production LNP LNP TLR4 TLR4 LNP->TLR4 Ionizable Lipid Recognition NLRP3 NLRP3 Inflammasome LNP->NLRP3 Lipid Component Recognition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB NLRP3->NFkB MyD88->NFkB IL6 IL-6 NFkB->IL6 TNFa TNF-α NFkB->TNFa CCL2 CCL2 NFkB->CCL2

Caption: LNP-induced inflammatory signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cell_Culture Cell Culture (e.g., HEK293, PBMCs) LNP_Treatment LNP Formulation Treatment Cell_Culture->LNP_Treatment Cytotoxicity Cytotoxicity Assays (MTT, Hemolysis) LNP_Treatment->Cytotoxicity Immunotoxicity Immunotoxicity Assays (Cytokine Release) LNP_Treatment->Immunotoxicity Data_Analysis1 Data Analysis Cytotoxicity->Data_Analysis1 Immunotoxicity->Data_Analysis1 Animal_Model Animal Model (e.g., Mice) LNP_Administration LNP Administration Animal_Model->LNP_Administration Biodistribution Biodistribution Studies LNP_Administration->Biodistribution Toxicity_Endpoints Toxicity Endpoints (e.g., TDAR, Histopathology) LNP_Administration->Toxicity_Endpoints Data_Analysis2 Data Analysis Biodistribution->Data_Analysis2 Toxicity_Endpoints->Data_Analysis2

Caption: Workflow for assessing LNP off-target effects.

By employing these standardized assays and a comparative approach, researchers can better characterize the off-target effects of novel LNP formulations and select candidates with the most favorable safety profiles for further development.

References

A Comparative Guide to LNP-mediated Delivery of CRISPR-Cas9 Systems: Featuring a Representative Ionizable Lipid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene editing, the effective delivery of CRISPR-Cas9 components to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, prized for their low immunogenicity and versatility.[1][2][3] This guide provides a comparative analysis of a representative ionizable lipid, central to LNP formulations, for the delivery of CRISPR-Cas9 systems. Due to the lack of specific public data for a lipid termed "LNP Lipid-182," this guide will focus on a well-characterized and clinically relevant ionizable lipid, DLin-MC3-DMA (MC3), which is a key component of the FDA-approved siRNA therapeutic Onpattro and serves as a benchmark in the field.[4] The performance of MC3-containing LNPs will be compared with other alternative lipid formulations and delivery strategies.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate different LNP systems for CRISPR-Cas9 delivery.

Performance Comparison of LNP Formulations

The efficacy of LNP-mediated CRISPR-Cas9 delivery is critically dependent on the composition of the lipid nanoparticle, particularly the ionizable lipid. These lipids are essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.[1][2] The following tables summarize the comparative performance of different LNP formulations for CRISPR-Cas9 delivery.

Table 1: In Vitro Gene Editing Efficiency

LNP Formulation (Ionizable Lipid)CRISPR-Cas9 CargoCell TypeGene Editing Efficiency (% Indel)CytotoxicityReference
LNP (MC3)Cas9 mRNA/sgRNANeurons (ex vivo)Significant knockdown (target gene: P10)Lower than DODMA[4]
LNP (DODMA)Cas9 mRNA/sgRNANeurons (ex vivo)Lower than MC3Higher than MC3[4]
LNP (DOTAP)Cas9 RNPCancer cell linesHighNot specified[5]
LNP (C12-200)Cas9 RNPNot specifiedFoundational for further improvementNot specified[6]
LNP (5A2-DOT-5)Cas9 RNPMouse liverSignificant reduction in PCSK9Not specified[7]

Table 2: In Vivo Gene Editing Efficiency

LNP Formulation (Ionizable Lipid)CRISPR-Cas9 CargoTarget OrganGene Editing EfficiencyDelivery RouteReference
LNP (mRNA delivery)Cas9 mRNA/sgRNAMouse Liver60% gene knock-out in hepatocytesSystemic[8][9]
LNP (RNP delivery)Cas9 RNPMouse Liver, Spleen, LungsLower than mRNA deliverySystemic[8][9]
LNP (iGeoCas9 RNP)iGeoCas9 RNPMouse Liver or Lungs35-56%Intravenous[10]
LNP (Cas9 RNP)Cas9 RNPMouse LungsEfficient editing in endothelial and epithelial cellsNot specified[6]
LNP (NTLA-2001)CRISPR/Cas9Human LiverDose-dependent reduction in TTR proteinIntravenous[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of LNPs and their application in CRISPR-Cas9 delivery.

LNP Formulation Protocol (Microfluidic Mixing)
  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid (e.g., MC3), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of Nucleic Acid Solution:

    • Dilute the CRISPR-Cas9 components (e.g., Cas9 mRNA and sgRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microfluidic channels leads to the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

    • Concentrate the LNP formulation using a centrifugal filtration device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the nucleic acid cargo using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection and Gene Editing Analysis
  • Cell Culture:

    • Plate the target cells (e.g., HEK293T) in a suitable culture medium and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the LNP-CRISPR formulation in a serum-free medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 4-6 hours).

    • Replace the treatment medium with a complete growth medium.

  • Genomic DNA Extraction:

    • After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • Gene Editing Analysis (T7 Endonuclease I Assay):

    • Amplify the target genomic region by PCR using the extracted DNA as a template.

    • Denature and re-anneal the PCR products to form heteroduplexes if mutations are present.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the cleavage products by gel electrophoresis. The percentage of indel formation can be estimated from the band intensities.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological processes involved in LNP-mediated CRISPR-Cas9 delivery, the following diagrams are provided.

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application In Vitro Application Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing CRISPR Components in Aqueous Buffer CRISPR Components in Aqueous Buffer CRISPR Components in Aqueous Buffer->Microfluidic Mixing Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration Size & PDI (DLS) Size & PDI (DLS) Dialysis & Concentration->Size & PDI (DLS) Encapsulation Efficiency Encapsulation Efficiency Dialysis & Concentration->Encapsulation Efficiency Cell Culture Cell Culture LNP Transfection LNP Transfection Encapsulation Efficiency->LNP Transfection Cell Culture->LNP Transfection Genomic DNA Extraction Genomic DNA Extraction LNP Transfection->Genomic DNA Extraction Gene Editing Analysis Gene Editing Analysis Genomic DNA Extraction->Gene Editing Analysis G cluster_uptake Cellular Uptake cluster_release Endosomal Escape & Cargo Release cluster_action Nuclear Translocation & Gene Editing LNP in Circulation LNP in Circulation ApoE Binding ApoE Binding LNP in Circulation->ApoE Binding LDLR Binding LDLR Binding ApoE Binding->LDLR Binding Endocytosis Endocytosis LDLR Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Acidification Endosomal Acidification Endosome->Endosomal Acidification Ionizable Lipid Protonation Ionizable Lipid Protonation Endosomal Acidification->Ionizable Lipid Protonation Endosomal Membrane Destabilization Endosomal Membrane Destabilization Ionizable Lipid Protonation->Endosomal Membrane Destabilization CRISPR-Cas9 Release to Cytoplasm CRISPR-Cas9 Release to Cytoplasm Endosomal Membrane Destabilization->CRISPR-Cas9 Release to Cytoplasm Nuclear Import Nuclear Import CRISPR-Cas9 Release to Cytoplasm->Nuclear Import Target DNA Cleavage Target DNA Cleavage Nuclear Import->Target DNA Cleavage DNA Repair (NHEJ/HDR) DNA Repair (NHEJ/HDR) Target DNA Cleavage->DNA Repair (NHEJ/HDR)

References

Safety Operating Guide

Navigating the Safe Disposal of LNP-Associated Waste: A General Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory waste is paramount to ensuring a safe research environment. For researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs), understanding the proper disposal procedures for materials containing these novel drug delivery systems is a critical aspect of laboratory safety and operational logistics. While a specific Safety Data Sheet (SDS) for "LNP Lipid-182" is not publicly available, this guide provides a comprehensive overview of the general procedures for the safe handling and disposal of LNP-associated waste, drawing upon established safety protocols for similar lipid-based nanomaterials.

It is imperative to note that this information serves as a general guideline. Researchers must always consult the specific Safety Data Sheet (SDS) for each component of their LNP formulation and adhere to their institution's and local environmental health and safety (EHS) regulations.

General Principles for LNP Waste Disposal

Lipid nanoparticle waste is not typically classified as inherently hazardous by the EPA unless it is mixed with or contains other hazardous chemicals.[1] However, due to their nanoscale properties and potential biological interactions, a cautious approach to disposal is recommended.[1] The primary goal is to prevent the release of nanoparticles into the environment and to minimize potential exposure to laboratory personnel.

Step-by-Step Disposal Procedures for LNP-Associated Waste

The following steps outline a general workflow for the proper disposal of liquid and solid waste generated during LNP synthesis, formulation, and in-vitro/in-vivo studies.

1. Waste Segregation and Collection:

  • Identify Waste Streams: At the point of generation, separate LNP-containing waste from other laboratory waste streams. This includes solutions, used consumables (e.g., pipette tips, tubes, vials), and contaminated personal protective equipment (PPE).

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers for collecting liquid LNP waste. For solid waste, use designated biohazard bags or puncture-resistant containers.

2. Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Whenever possible, handle LNP formulations and waste within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[3] For procedures with a higher risk of aerosol generation, consider using respiratory protection.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and prevent further spread.

  • Absorption: Absorb liquid spills with an inert, absorbent material such as diatomite or universal binders.[3][4]

  • Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.[3][4]

  • Disposal of Spill Debris: Collect all contaminated absorbent materials and PPE and dispose of them as hazardous waste.[3][4]

4. Waste Treatment and Final Disposal:

  • Hazardous Waste Determination: A hazardous waste determination should be performed by qualified personnel, such as your institution's EHS department.[1] This assessment will consider the components of the LNP formulation, including any encapsulated materials (e.g., mRNA, siRNA) and solvents.

  • Incineration: If the LNP waste is not classified as EPA hazardous waste, incineration is the recommended method of disposal.[1]

  • Regulatory Compliance: Ensure that all disposal activities are conducted in accordance with local, state, and federal regulations.[3]

Logical Workflow for LNP Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of LNP-associated waste.

LNP_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_handling Handling & Spill Management cluster_disposal Final Disposal start LNP Waste Generated (Liquid & Solid) segregate Segregate LNP Waste at Source start->segregate collect Collect in Labeled, Leak-Proof Containers segregate->collect ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect->ppe spill Spill Occurs ppe->spill contain Contain & Absorb Spill spill->contain Yes determination Hazardous Waste Determination (EHS) spill->determination No decontaminate Decontaminate Area contain->decontaminate dispose_spill Dispose of Spill Debris as Hazardous Waste decontaminate->dispose_spill hazardous Dispose as Hazardous Waste dispose_spill->hazardous determination->hazardous Hazardous non_hazardous Incinerate determination->non_hazardous Non-Hazardous end Disposal Complete hazardous->end non_hazardous->end

LNP Waste Disposal Workflow

By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheets for all chemical components, researchers can ensure the safe and compliant disposal of LNP-associated waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling LNP Lipid-182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of LNP Lipid-182.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, an ionizable lipidoid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. All personnel must treat this substance as potentially hazardous. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound and its formulations. The following PPE is mandatory for all personnel involved in any stage of handling, from preparation to disposal.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with nitrile glovesInner glove tucked under the lab coat sleeve, outer glove covering the cuff. Change outer gloves immediately upon contamination or every two hours. Nitrile gloves show excellent resistance to ethanol, a common solvent for lipids.
Body Protection Disposable, low-permeability lab coatMust be fully buttoned with tight-fitting cuffs. Intended for single use and should be disposed of as hazardous waste after each session or in case of a spill.
Eye Protection Safety gogglesMust be tight-fitting and provide splash protection from all angles. Standard safety glasses are not sufficient.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the lipid or when aerosolization is possible (e.g., during sonication or homogenization).

Operational Plan: Step-by-Step Guidance

This section outlines the standard operating procedure for the safe handling of this compound during the formulation of lipid nanoparticles.

Preparation and Formulation
  • Restricted Access: All procedures involving this compound should be conducted in a designated area with restricted access to authorized personnel only.

  • Ventilation: Handle all forms of this compound (powder and solutions) within a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before starting any work, inspect all equipment, including glassware and stirring devices, for any damage.

  • Solubilization: When dissolving this compound in a solvent such as ethanol, add the lipid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Formulation: During the mixing of the lipid solution with the aqueous phase to form LNPs, use a sealed or contained system to prevent aerosol generation.

  • Post-formulation Handling: Keep the final LNP formulation in a clearly labeled, sealed container.

Storage
  • This compound (in solvent): Store in a tightly sealed, labeled container in a cool, well-ventilated area, away from sources of ignition.

  • Final LNP Formulation: Store under recommended conditions to maintain stability, typically refrigerated or frozen in sealed containers.

Quantitative Safety Data

While specific toxicological data for this compound is limited, data from similar ionizable lipids and lipid nanoparticles provide a basis for a precautionary approach.

ParameterValue/FindingSource/Context
Occupational Exposure Limit (OEL) for LNPs 100 µg/m³ (recommended)Based on the Threshold of Toxicological Concern (TTC) principle for nanoparticle-sized materials with low systemic toxicity upon inhalation.[1]
In Vivo Toxicity of Cationic Liposomes Increased DNA strand breaks in lung and spleen of rats at doses of 10, 25, and 100 mg/kg.[2]Highlights the potential for genotoxicity with cationic lipids.
Toxicity of a Novel Ionizable Lipid (Lipid-1) No Observed Adverse Effect Level (NOAEL) of 250 µg mRNA/injection in an LNP formulation in rabbits.[3][4]Suggests good tolerability at therapeutic doses of a similar ionizable lipid.
In Vivo Toxicity of Cationic Solid Lipid Nanoparticles (cSLNs) Mild and transitory side effects (< 72 hours) in rats after a single intravenous injection, including neutrophilia.[5]Indicates a potential for transient inflammatory responses.
Pro-inflammatory Potential of Ionizable Cationic Lipids Can trigger rapid and robust neutrophil infiltration and activation of inflammatory pathways.[6]Underscores the importance of minimizing direct exposure.

Disposal Plan

All waste materials that have come into contact with this compound or its formulations must be treated as hazardous waste.[1]

Waste Segregation and Collection
  • Solid Waste:

    • Containment: All contaminated solid waste, including gloves, lab coats, wipes, and disposable labware, must be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag (≥ 2 mil thickness).[1] Double-bagging is recommended for added safety.

    • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Lipid Nanoparticles" and should specify the chemical composition, including this compound and any solvents.

  • Liquid Waste:

    • Containment: Collect all liquid waste containing this compound or LNP formulations in a rigid, leak-proof, and chemically resistant container. Do not mix with other waste streams.

    • Labeling: Clearly label the container with "Hazardous Liquid Waste: Contains this compound" and list all components.

  • Sharps Waste:

    • Containment: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Decontamination and Final Disposal
  • Surface Decontamination: In case of a spill, gently cover the spill with absorbent material. Wet the absorbent material with a 70% ethanol solution to inactivate and dissolve the lipid nanoparticles before cleaning.[7][8][9][10] All cleanup materials must be disposed of as solid hazardous waste.

  • Equipment Decontamination: Reusable equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol) to remove any lipid residue. The solvent rinse should be collected as hazardous liquid waste.

  • Final Disposal: All hazardous waste containers must be sealed and disposed of through the institution's official hazardous waste management program.

Experimental Workflow and Safety Precautions

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_formulation Formulation cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood Mandatory prep_dissolve Dissolve this compound in Solvent prep_fume_hood->prep_dissolve form_mix Mix Lipid and Aqueous Phases (Sealed System) prep_dissolve->form_mix form_characterize Characterize LNPs form_mix->form_characterize store_lnp Store Final LNP Formulation (Sealed, Labeled Container) form_characterize->store_lnp disp_segregate Segregate Solid, Liquid, and Sharps Waste store_lnp->disp_segregate End of Experiment disp_decontaminate Decontaminate Surfaces and Equipment disp_segregate->disp_decontaminate disp_package Package and Label Hazardous Waste disp_decontaminate->disp_package disp_pickup Arrange for Hazardous Waste Pickup disp_package->disp_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。